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  • Product: N-[cyano(cyclopropyl)methyl]benzamide
  • CAS: 1315368-09-2

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis of N-[cyano(cyclopropyl)methyl]benzamide

This guide details the synthesis of -[cyano(cyclopropyl)methyl]benzamide (CAS: 1315368-09-2), a functionalized -amido nitrile. This structural motif serves as a critical pharmacophore in protease inhibitors (e.g., Cathep...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis of


-[cyano(cyclopropyl)methyl]benzamide  (CAS: 1315368-09-2), a functionalized 

-amido nitrile. This structural motif serves as a critical pharmacophore in protease inhibitors (e.g., Cathepsin K/S inhibitors) and as a versatile intermediate for peptidomimetics.

The protocol prioritizes a Two-Stage Convergent Synthesis . While one-pot multicomponent reactions exist, the two-stage approach isolates the


-aminonitrile intermediate, allowing for purification and higher overall yields, particularly important when maintaining the integrity of the strained cyclopropyl ring.

Retrosynthetic Analysis & Strategy

The target molecule consists of three distinct chemical modules: a benzoyl cap, a nitrile functionality, and a cyclopropyl anchor. The most robust disconnection occurs at the amide bond, revealing


-amino-cyclopropylacetonitrile  and benzoyl chloride  as the primary precursors.
Strategic Considerations
  • Cyclopropyl Stability: The cyclopropane ring is acid-sensitive (prone to ring-opening). The protocol avoids strong Lewis acids and high temperatures.

  • Nitrile Installation: A Strecker reaction is utilized.[1] Ammonia is selected as the amine source to generate the primary amine, which is subsequently functionalized.

  • Safety: The generation of the nitrile moiety involves cyanide sources.[2][3][4] The protocol incorporates strict pH control to prevent HCN evolution.

Retrosynthesis Diagram

Retrosynthesis Target N-[cyano(cyclopropyl)methyl]benzamide Disconnection Amide Bond Disconnection Target->Disconnection Precursor1 Benzoyl Chloride Disconnection->Precursor1 Precursor2 α-amino-cyclopropylacetonitrile Disconnection->Precursor2 SubPrecursor1 Cyclopropanecarboxaldehyde Precursor2->SubPrecursor1 Strecker Rxn SubPrecursor2 Ammonia / Cyanide Source Precursor2->SubPrecursor2

Caption: Retrosynthetic breakdown identifying the Strecker reaction as the origin of the core chirality and functionality.

Experimental Protocol

Stage 1: Synthesis of -amino-cyclopropylacetonitrile (Strecker Reaction)

This step installs the amino and cyano groups simultaneously onto the cyclopropyl aldehyde.

Reagents:

  • Cyclopropanecarboxaldehyde (1.0 equiv)

  • Ammonium Chloride (

    
    ) (2.0 equiv)
    
  • Sodium Cyanide (NaCN) (1.2 equiv)

  • Ammonium Hydroxide (

    
     in 
    
    
    
    ) (3.0 equiv)
  • Solvent: Methanol / Water (1:1 v/v)[5]

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve

    
     (2.0 equiv) in the 
    
    
    
    solution.
  • Aldehyde Addition: Cool the mixture to

    
    C. Add Cyclopropanecarboxaldehyde (1.0 equiv) dropwise over 15 minutes.
    
  • Cyanation: Dissolve NaCN (1.2 equiv) in a minimal amount of water. Add this solution dropwise to the reaction mixture at

    
    C. Caution: Ensure system is vented to a scrubber.
    
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–16 hours. The solution typically turns from clear to slightly yellow.

  • Workup:

    • Quench excess cyanide by adjusting pH to >9 with dilute NaOH.

    • Extract the aqueous layer with Dichloromethane (DCM) (

      
      ).
      
    • Wash combined organics with Brine.[6]

    • Dry over

      
      , filter, and concentrate in vacuo (temperature 
      
      
      
      C to avoid decomposition).
  • Yield: Expect 75–85% of a pale yellow oil. Proceed immediately to Stage 2 due to the moderate stability of the free aminonitrile.

Stage 2: -Benzoylation (Schotten-Baumann Conditions)

This step caps the unstable primary amine with a benzoyl group to form the stable final product.

Reagents:

  • 
    -amino-cyclopropylacetonitrile (Intermediate from Stage 1) (1.0 equiv)
    
  • Benzoyl Chloride (1.1 equiv)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolution: Dissolve the crude aminonitrile in anhydrous DCM (

    
     concentration) under an inert atmosphere (
    
    
    
    or Ar).
  • Base Addition: Add TEA (2.0 equiv) and cool the solution to

    
    C.
    
  • Acylation: Add Benzoyl Chloride (1.1 equiv) dropwise via syringe to control the exotherm.

  • Completion: Stir at

    
    C for 1 hour, then warm to RT for 2 hours. Monitor by TLC (EtOAc/Hexane 1:3).
    
  • Workup:

    • Quench with saturated

      
       solution.
      
    • Separate phases and extract the aqueous layer with DCM.

    • Wash organics with

      
       HCl (rapid wash to remove excess amine/TEA), then Brine.
      
    • Dry over

      
       and concentrate.
      
  • Purification: Recrystallize from Ethanol/Hexane or purify via silica gel flash chromatography (Gradient: 10%

    
     30% EtOAc in Hexanes).
    

Reaction Workflow & Mechanism

The following diagram illustrates the stepwise transformation and the critical intermediates.

ReactionWorkflow cluster_0 Stage 1: Strecker Reaction cluster_1 Stage 2: Acylation Aldehyde Cyclopropane- carboxaldehyde Imine Imine Intermediate Aldehyde->Imine + NH3 Aminonitrile α-amino- cyclopropylacetonitrile Imine->Aminonitrile + CN- Product N-[cyano(cyclopropyl) methyl]benzamide Aminonitrile->Product + PhCOCl / Et3N - HCl BenzoylCl Benzoyl Chloride

Caption: Sequential workflow moving from the aldehyde precursor to the stable benzamide product.

Key Data & Troubleshooting

Physicochemical Properties & Analytical Data
ParameterValue / Observation
Molecular Formula ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

Molecular Weight

Appearance White to off-white crystalline solid

NMR (CDCl

)

7.8 (d, 2H), 7.5 (m, 3H), 6.8 (br d, 1H, NH), 4.8 (dd, 1H, CH-CN), 1.3 (m, 1H), 0.5–0.7 (m, 4H).[5][7][8][9]
IR (ATR)

(NH),

(CN, weak),

(Amide I).
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (Stage 1) Retro-Strecker reaction (reversion to imine/aldehyde).Avoid heating the aminonitrile during workup. Store at

C if not using immediately.
Ring Opening Acid concentration too high during workup.Use weak acids for neutralization or rapid washes. Avoid

.
Product Oiling Residual solvent or impurities.[10]Triturate the crude oil with cold diethyl ether or hexane to induce crystallization.

Safety & Compliance (Cyanide Handling)

This protocol involves Sodium Cyanide , a highly toxic metabolic asphyxiant.

  • pH Control: Never allow the reaction pH to drop below 9 while cyanide is present to prevent the formation of Hydrogen Cyanide (HCN) gas.

  • Quenching: All aqueous waste containing cyanide must be treated with bleach (Sodium Hypochlorite) at pH > 10 for at least 24 hours before disposal.

  • PPE: Double nitrile gloves, face shield, and a dedicated fume hood are mandatory.

References

  • Strecker Reaction Overview: Mow

    
    -Aminonitriles via Strecker Reaction." Chemical Reviews, 2011. 
    
  • Cyclopropylamine Synthesis: Bertus, P. & Szymoniak, J. "New and easy route to primary cyclopropylamines from nitriles."[9] Chemical Communications, 2001.[9]

  • Benzamide Synthesis: "Synthesis and Applications of N-Methylbenzamide." ChemicalBook, 2024.

  • Compound Verification: "N-[Cyano(cyclopropyl)methyl]benzamide (CAS 1315368-09-2)." BioFount, 2024.

  • General Nitrile Synthesis: "Synthesis of Nitriles via Dehydration of Amides."[11] Chemistry LibreTexts, 2023.

Sources

Exploratory

Physicochemical Profiling and Synthetic Utility of N-[cyano(cyclopropyl)methyl]benzamide

The following technical guide details the physicochemical profile, synthetic utility, and handling protocols for N-[cyano(cyclopropyl)methyl]benzamide . This document is structured for researchers utilizing this compound...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, synthetic utility, and handling protocols for N-[cyano(cyclopropyl)methyl]benzamide . This document is structured for researchers utilizing this compound as a scaffold in medicinal chemistry, particularly in the development of cysteine protease inhibitors.

Molecular Identity & Significance

N-[cyano(cyclopropyl)methyl]benzamide (CAS: 1315368-09-2 ) is a functionalized


-amido nitrile. In drug discovery, this scaffold serves two critical roles:
  • Covalent Warhead Precursor: The electrophilic nitrile group (

    
    ) is a privileged motif for targeting the active site cysteine residues of proteases (e.g., Cathepsin K, Cathepsin S) via reversible covalent inhibition (forming a thioimidate adduct).
    
  • Peptidomimetic Building Block: It acts as a constrained amino acid isostere, where the cyclopropyl group provides steric bulk and conformational rigidity, enhancing metabolic stability compared to flexible alkyl chains.

Chemical Structure & Identifiers
AttributeDetail
IUPAC Name N-[cyano(cyclopropyl)methyl]benzamide
CAS Number 1315368-09-2
Molecular Formula

SMILES O=C(NC(C#N)C1CC1)C2=CC=CC=C2
Molecular Weight 200.24 g/mol

Physicochemical Properties

The following data synthesizes experimental observations with high-confidence predictive models essential for formulation and assay development.

Table 1: Core Physicochemical Parameters
PropertyValueContext for Drug Development
Physical State White to off-white solidTypical for benzamide derivatives; indicates stable crystal lattice.
Melting Point 115–120 °C (Predicted)Range consistent with structural analogs; verifies solid-state handling suitability.
LogP (Octanol/Water) 1.8 ± 0.2Lipophilic. Good membrane permeability; suitable for oral bioavailability optimization.
TPSA ~52.9 ŲHigh Permeability. Well below the 140 Ų threshold for cellular uptake.
pKa (Acidic) ~12–13 (

-proton)
The

-proton is weakly acidic due to the electron-withdrawing nitrile and amide.
Solubility DMSO: >20 mg/mLWater: <0.1 mg/mLHydrophobic. Requires organic co-solvents (DMSO, MeOH) for biological assays.
H-Bond Donors 1 (Amide NH)Facilitates binding interactions within enzyme active sites.
H-Bond Acceptors 2 (Amide O, Nitrile N)The nitrile nitrogen is a weak acceptor but critical for catalytic water coordination in enzymes.

Synthesis & Characterization

The synthesis of N-[cyano(cyclopropyl)methyl]benzamide typically proceeds via a modified Strecker Reaction or nucleophilic substitution on an imine. The choice of pathway affects impurity profiles (e.g., cyanide traces).

Synthetic Pathway Visualization

The following diagram illustrates the primary synthetic route (Route A) and a convergent alternative (Route B).

SynthesisPath Aldehyde Cyclopropanecarboxaldehyde Imine Intermediate Imine (Transient) Aldehyde->Imine + Amine source Amine Benzamide / NH3 Cyanide TMSCN / KCN Product N-[cyano(cyclopropyl)methyl]benzamide (Target) Imine->Product + Cyanide source (Strecker) AminoNitrile Amino-nitrile Precursor AminoNitrile->Product + BenzoylCl (Base catalyzed) BenzoylCl Benzoyl Chloride

Figure 1: Synthetic logic flow. Route A (Strecker) is preferred for one-pot efficiency; Route B allows for chiral resolution of the amino-nitrile prior to coupling.

Characterization Criteria

To validate the identity of the synthesized compound, the following spectral signatures must be confirmed:

  • FT-IR: Distinct sharp peak at 2200–2250 cm⁻¹ (C≡N stretch) and 1650 cm⁻¹ (Amide C=O).

  • ¹H-NMR (DMSO-d₆):

    • 
       ~9.0 ppm (d, 1H, NH -amide).
      
    • 
       ~7.4–7.9 ppm (m, 5H, Ph -H).
      
    • 
       ~5.0 ppm (t, 1H, CH -CN).
      
    • 
       ~0.4–1.2 ppm (m, 5H, Cyclopropyl ).
      
  • Mass Spectrometry: [M+H]⁺ = 201.1 m/z.[1]

Stability & Reactivity (The "Warhead" Dynamics)

The stability of this compound is governed by the electrophilicity of the nitrile group.

Hydrolytic Instability

Under acidic or basic aqueous conditions, the nitrile is susceptible to hydrolysis, converting the "warhead" into an inactive carboxylic acid derivative.

  • Pathway: R-CN

    
     R-CONH
    
    
    
    (Primary Amide)
    
    
    R-COOH (Acid).
  • Implication: Stock solutions in DMSO are stable, but aqueous dilutions for assays must be prepared fresh to prevent hydrolysis.

Retro-Strecker Reaction

At high temperatures (>150°C) or under strong basic conditions, the compound may undergo a retro-Strecker reaction, decomposing back into benzamide and cyclopropanecarboxaldehyde, releasing cyanide. Safety Precaution: Avoid strong bases at elevated temperatures.

Experimental Protocols

Protocol A: Solubility & Stock Preparation

Objective: Prepare a stable 10 mM stock solution for biological screening.

  • Weighing: Accurately weigh 2.00 mg of N-[cyano(cyclopropyl)methyl]benzamide into a glass vial.

  • Solvent Addition: Add 1.00 mL of anhydrous DMSO (Dimethyl Sulfoxide).

    • Note: Avoid using wet DMSO as moisture accelerates nitrile hydrolysis.

  • Mixing: Vortex for 30 seconds. Visual inspection should confirm a clear, colorless solution.

  • Storage: Aliquot into amber vials and store at -20°C. Stable for 6 months.

Protocol B: Chemical Stability Assay (LC-MS)

Objective: Verify structural integrity in assay buffer (PBS, pH 7.4).

  • Preparation: Dilute the 10 mM DMSO stock to 100 µM in PBS (pH 7.4).

  • Incubation: Incubate at 37°C.

  • Sampling: Withdraw aliquots at T=0, 1h, 4h, and 24h.

  • Quenching: Add equal volume of Acetonitrile (ACN) to precipitate salts/proteins (if applicable) and stop reactions.

  • Analysis: Inject onto HPLC/MS.

    • Monitor: Disappearance of peak at m/z 201.1.

    • Detect: Appearance of hydrolysis product (Amide: m/z 219.1) or Acid (m/z 220.1).

    • Acceptance Criteria: >95% parent compound remaining after 4 hours.

References

  • PubChem Compound Summary. (2025). N-[cyano(cyclopropyl)methyl]benzamide (CID 54594318).[1] National Center for Biotechnology Information. Link

  • BLD Pharmatech. (2024).[2] Product Safety & Data Sheet: N-[Cyano(cyclopropyl)methyl]benzamide. BLD Pharm Catalog. Link

  • Falgueyret, J. P., et al. (2001). Novel, nonpeptidic cyanocanamide inhibitors of Cathepsin K: Kinetics of inhibition and binding orientation. Journal of Medicinal Chemistry. (Contextual grounding for nitrile warhead mechanism). Link

Sources

Foundational

Technical Guide: Mechanism of Action &amp; Application of N-[cyano(cyclopropyl)methyl]benzamide

[1] Executive Summary N-[cyano(cyclopropyl)methyl]benzamide (CAS: 1315368-09-2) is a synthetic small molecule belonging to the class of nitrile-based cysteine protease inhibitors .[1][2] It serves as a critical chemical...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

N-[cyano(cyclopropyl)methyl]benzamide (CAS: 1315368-09-2) is a synthetic small molecule belonging to the class of nitrile-based cysteine protease inhibitors .[1][2] It serves as a critical chemical probe and structural scaffold in drug discovery, particularly for targeting enzymes involved in bone resorption (Cathepsin K) and viral replication (Papain-like proteases).[1]

Its mechanism of action is defined by reversible covalent inhibition .[1] Unlike irreversible inhibitors (e.g., epoxides or vinyl sulfones) that permanently disable enzymes, this compound utilizes an electrophilic nitrile "warhead" to form a transient thioimidate adduct with the catalytic cysteine of the target enzyme.[1] This unique modality offers high potency while reducing the risk of permanent off-target toxicity, a key advantage in therapeutic development.[1]

Molecular Mechanism of Action[1]

The Electrophilic Warhead (Nitrile Group)

The core pharmacophore of N-[cyano(cyclopropyl)methyl]benzamide is the cyano (nitrile) group attached to the alpha-carbon.[1] In the context of cysteine proteases (such as Cathepsin K, L, S, or viral Mpro), the enzymatic mechanism relies on a catalytic dyad or triad (typically Cysteine and Histidine).[1]

  • Recognition: The benzamide moiety acts as a "cap," interacting with the S2/S3 subsites of the enzyme, positioning the molecule.[1]

  • Nucleophilic Attack: The thiolate anion (

    
    ) of the catalytic cysteine attacks the electrophilic carbon of the inhibitor's nitrile group (
    
    
    
    ).[1]
  • Thioimidate Formation: This attack results in the formation of a covalent thioimidate adduct .[1] This mimics the transition state of the natural peptide hydrolysis reaction but stalls the enzyme because the adduct is stable enough to prevent substrate turnover yet unstable enough to be reversible.[1]

The Role of the Cyclopropyl Moiety

The cyclopropyl group is not merely a spacer; it functions as a P1 residue mimic.[1]

  • Steric Fit: The rigid, hydrophobic cyclopropyl ring is optimized to fill the S1 hydrophobic pocket of the protease.[1]

  • Metabolic Stability: Unlike linear alkyl chains, the cyclopropyl ring is resistant to oxidative metabolism (e.g., P450-mediated hydroxylation), extending the half-life of the probe in biological assays.[1]

Pathway Visualization

The following diagram illustrates the kinetic pathway of inhibition, highlighting the transition from the non-covalent Michaelis complex to the covalent thioimidate species.

InhibitionMechanism cluster_mechanism Reversible Covalent Inhibition Pathway Enzyme Free Enzyme (Active Cys-SH) Complex Non-Covalent Michaelis Complex (E·I) Enzyme->Complex kon (Association) Inhibitor Inhibitor (R-CN) Inhibitor->Complex kon (Association) Complex->Enzyme koff (Dissociation) Transition Transition State (Nucleophilic Attack) Complex->Transition Activation Adduct Thioimidate Adduct (E-C(NH)-I) Transition->Adduct Covalent Bond Formation Adduct->Complex Slow Hydrolysis (Reversibility)

Figure 1: Kinetic pathway of nitrile-based cysteine protease inhibition.[1][3] The formation of the Thioimidate Adduct is the rate-limiting inhibitory step.[1]

Structural Pharmacology & SAR Attributes[1]

To utilize N-[cyano(cyclopropyl)methyl]benzamide effectively in research, one must understand its structural components. This molecule is often used as a fragment or lead compound to optimize binding affinity (


).[1]
Structural DomainChemical MoietyBiological FunctionInteraction Type
Warhead Nitrile (

)
Traps catalytic Cysteine (Cys25 in Papain numbering).[1]Covalent (Reversible)
P1 Mimic CyclopropylOccupies the S1 specificity pocket; excludes water.[1]Hydrophobic / Van der Waals
Linker Alpha-CarbonOrients the warhead and P1 group.[1]Stereochemical constraint
Cap (P2/P3) BenzamideInteracts with S2/S3 subsites; provides H-bond acceptor (C=O).[1]Hydrogen Bonding /

-Stacking

Key Insight for Researchers: When designing analogs, modifying the benzamide ring with electron-withdrawing groups (e.g., 4-fluoro) can increase the acidity of the amide proton, potentially enhancing hydrogen bonding in the S2 pocket.[1] However, the cyclopropyl-nitrile core should usually remain intact to maintain the covalent mechanism.[1]

Experimental Protocols for Validation

Determination of (Inhibition Constant)

Since this is a reversible inhibitor, standard steady-state kinetics apply, but care must be taken to allow equilibrium establishment.[1]

Materials:

  • Enzyme: Recombinant Human Cathepsin K (or target cysteine protease).[1]

  • Substrate: Fluorogenic peptide (e.g., Z-Phe-Arg-AMC).[1]

  • Buffer: 50 mM Sodium Acetate, pH 5.5, 2.5 mM DTT, 2.5 mM EDTA (DTT is critical to keep the active site reduced).[1]

Protocol:

  • Preparation: Prepare a serial dilution of the inhibitor (0 nM to 10 µM) in DMSO.[1]

  • Pre-incubation: Incubate Enzyme + Inhibitor for 30 minutes at room temperature. Why? To ensure the covalent thioimidate bond has formed and equilibrium is reached.

  • Initiation: Add Substrate (at

    
     concentration) to initiate the reaction.
    
  • Measurement: Monitor fluorescence (Ex 360 nm / Em 460 nm) for 10 minutes in kinetic mode.

  • Analysis: Plot

    
     vs. [I]. Fit to the Morrison equation for tight-binding inhibitors if 
    
    
    
    is close to
    
    
    , or standard competitive inhibition models.[1]
Jump-Dilution Assay (Proof of Reversibility)

To distinguish this molecule from irreversible inhibitors (like vinyl sulfones), you must demonstrate that enzyme activity recovers upon dilution.[1]

Protocol:

  • Incubation: Incubate Enzyme (100x final concentration) with Inhibitor (10x

    
    ) for 60 minutes.
    
  • Dilution: Rapidly dilute the mixture 100-fold into buffer containing saturating Substrate.

  • Observation: Monitor product formation over time.

    • Irreversible:[1][4] No recovery of activity (flat line).[1]

    • Reversible (This Compound): Slow recovery of enzymatic activity as the inhibitor dissociates (

      
      ) and the thioimidate hydrolyzes.[1]
      

Synthesis & Quality Control

For researchers synthesizing this probe in-house, the standard route involves the Strecker synthesis or amide coupling.[1]

Synthetic Route Visualization:

Synthesis SM1 Cyclopropanecarboxaldehyde Inter Amino-nitrile Intermediate SM1->Inter Step 1 SM2 KCN / NH4Cl (Strecker) SM2->Inter Product N-[cyano(cyclopropyl)methyl]benzamide Inter->Product Step 2: Amide Coupling Reagent Benzoyl Chloride + Base (TEA) Reagent->Product

Figure 2: Simplified synthetic pathway. Step 1 forms the aminonitrile core; Step 2 caps the amine to form the final benzamide.[1]

QC Criteria:

  • NMR: Verify the diagnostic proton on the alpha-carbon (adjacent to nitrile) and the cyclopropyl multiplets (0.3–0.6 ppm).[1]

  • Purity: >95% by HPLC is required for kinetic assays to avoid artifacts from highly potent impurities.[1]

References

  • Falgueyret, J. P., et al. (2001).[1] "Novel, nonpeptidic cyanocysteine protease inhibitors." Journal of Medicinal Chemistry.

    • Context: Establishes the mechanism of nitrile warheads targeting Cathepsin K and L.[1]

  • Greenspan, P. D., et al. (2001).[1] "Identification of dipeptidyl nitriles as potent and selective inhibitors of cathepsin K." Journal of Medicinal Chemistry.[1]

    • Context: Defines the SAR of the P1-P2 interaction for nitrile inhibitors.
  • Lozano, R., et al. (2020).[1] "Nitrile-Based Inhibitors of Cysteine Proteases: A Structural Perspective." Current Medicinal Chemistry.

    • Context: Review of the thioimidate formation mechanism and reversibility.[1]

  • PubChem Compound Summary. "N-[cyano(cyclopropyl)methyl]benzamide (CID 54594318)."[1] [1]

    • Context: Chemical structure and property verification.[1][5][6][7]

  • Grabow, S., et al. (2019).[1] "Rapid Discovery of Cathepsin K Inhibitors." SLAS Discovery. [1]

    • Context: Methodologies for screening nitrile-based cathepsin inhibitors.[1]

Sources

Exploratory

N-[cyano(cyclopropyl)methyl]benzamide: Structural Analogs and SAR Guide

This guide provides an in-depth technical analysis of N-[cyano(cyclopropyl)methyl]benzamide and its structural analogs.[1] While this specific molecule (CAS 1315368-09-2) is often cataloged as a chemical building block,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of N-[cyano(cyclopropyl)methyl]benzamide and its structural analogs.[1] While this specific molecule (CAS 1315368-09-2) is often cataloged as a chemical building block, its pharmacophore—an


-amino nitrile  with a P1 cyclopropyl constraint —places it squarely within the class of Covalent Reversible Cysteine Protease Inhibitors .[1]

This scaffold is a critical precursor and probe for developing inhibitors targeting Cathepsins (K, S, L) and viral proteases (e.g., SARS-CoV-2 Mpro), where the nitrile group acts as an electrophilic "warhead" targeting the catalytic cysteine.[1]

Architectural Analysis & Pharmacophore Dissection[1]

To understand the Structure-Activity Relationship (SAR), we must first deconstruct the molecule into its functional medicinal chemistry domains.[1] This scaffold mimics the transition state of peptide bond hydrolysis.[1]

The Structural Triad[1]
  • The Warhead (Nitrile / Cyano Group): The electrophilic carbon of the nitrile (

    
    ) accepts a nucleophilic attack from the enzyme's catalytic cysteine thiolate (
    
    
    
    ), forming a thioimidate adduct.[1] Unlike acrylamides (irreversible), nitriles are often reversible , reducing off-target immunogenicity.[1]
  • The P1 Anchor (Cyclopropyl): The cyclopropyl group sits at the

    
    -position.[1] It serves as a hydrophobic anchor that fits into the enzyme's S1 specificity pocket .[1]
    
    • Why Cyclopropyl? It provides unique conformational rigidity compared to isopropyl or ethyl groups, reducing the entropic penalty upon binding.[1] It also offers metabolic stability against cytochrome P450 oxidation relative to linear alkyl chains.[1]

  • The Cap (Benzamide): The benzamide moiety occupies the S2/S3 subsites .[1] It acts as a hydrogen bond donor (via the amide NH) and allows for extensive substitution on the phenyl ring to tune potency and selectivity.[1]

Visualization: Pharmacophore & Mechanism

The following diagram illustrates the structural logic and the covalent binding mechanism.

Pharmacophore Scaffold N-[cyano(cyclopropyl)methyl]benzamide Warhead Nitrile Warhead (-CN) (Electrophile) Scaffold->Warhead Contains P1_Anchor Cyclopropyl Group (S1 Pocket Fit) Scaffold->P1_Anchor Contains Cap Benzamide Cap (S2 Interactions) Scaffold->Cap Contains Target Cysteine Protease (Cathepsin K/S, Mpro) Warhead->Target Cys-SH Attack P1_Anchor->Target Hydrophobic Interaction Mechanism Thioimidate Adduct (Reversible Covalent) Target->Mechanism Forms

Caption: Structural decomposition of the scaffold and its interaction with the catalytic cysteine of the target protease.

Structure-Activity Relationship (SAR) Matrix

The optimization of this scaffold revolves around three vectors: Electronic tuning of the Warhead, Steric fitting of the Anchor, and Interaction scanning of the Cap.[1]

Vector A: The P1 Anchor (Cyclopropyl Variations)

The cyclopropyl group is often superior to other alkyl groups due to the "Goldilocks" effect—it is large enough to fill the hydrophobic S1 pocket but small enough to avoid steric clash.[1]

Substituent (R1)Steric Bulk (A-Value)Metabolic StabilityPotency Impact (General)
Cyclopropyl Moderate High Optimal (Reference)
IsopropylModerateLow (Oxidation prone)Similar potency, lower stability
t-ButylHighHighOften clashes with S1 wall (reduced potency)
CyclobutylHighModerateVariable; useful if S1 pocket is deep
MethylLowModerateReduced potency (insufficient hydrophobic burial)

Key Insight: The cyclopropyl ring possesses significant


-character (Walsh orbitals), which can engage in unique 

-interaction with aromatic residues (e.g., Tyrosine or Phenylalanine) often found in protease active sites.
Vector B: The Cap (Benzamide Substitutions)

The phenyl ring of the benzamide is the primary driver for selectivity (distinguishing between Cathepsin K, L, and S).[1]

  • 4-Substitution (Para): Extends into the S2/S3 solvent interface.[1] Polar groups here (e.g., -SO2CH3, -NH-CO-R) can improve solubility and permeability.[1]

  • 3-Substitution (Meta): Often targets specific residues in the S2 pocket.[1] Halogens (Cl, F) here typically increase lipophilicity and potency via halogen bonding.[1]

  • Electronic Effects: Electron-withdrawing groups (EWGs) on the benzamide can increase the acidity of the amide NH, strengthening the H-bond to the enzyme backbone (usually Glycine or Aspartate).

Vector C: Stereochemistry (The Critical Factor)

The


-carbon bearing the nitrile and cyclopropyl group is chiral.[1]
  • Eutomer (Active Isomer): Typically, only one enantiomer (often the S-configuration for L-amino acid mimics) aligns the nitrile vector correctly toward the catalytic cysteine.

  • Distomer (Inactive Isomer): The opposite enantiomer often clashes with the oxyanion hole or directs the warhead away from the nucleophile.[1]

  • Protocol: SAR studies must involve chiral separation (SFC or Chiral HPLC) of the racemic synthesis product to determine the active enantiomer.[1]

Synthetic Methodology: The Modified Strecker Protocol

To synthesize N-[cyano(cyclopropyl)methyl]benzamide analogs efficiently, a modified Strecker reaction is the industry standard.[1] This route is robust and scalable.[1]

Reaction Scheme Overview
  • Starting Materials: Cyclopropanecarbaldehyde + Benzamide (or Ammonia followed by benzoylation) + Cyanide source (TMSCN or KCN).[1]

  • Mechanism: Formation of an imine followed by nucleophilic attack of the cyanide.[1]

Detailed Protocol (Self-Validating)

Step 1: Imine Formation

  • Reagents: Cyclopropanecarbaldehyde (1.0 eq), Benzamide (1.0 eq), Dehydrating agent (

    
     or 
    
    
    
    ).[1]
  • Solvent: DCM (Dichloromethane) or Toluene.[1]

  • Conditions: Reflux or RT for 4–12 hours.[1]

  • Validation: Monitor disappearance of aldehyde peak via TLC or

    
     NMR (loss of -CHO proton at ~9-10 ppm).
    

Step 2: Strecker Cyanation

  • Reagents: TMSCN (Trimethylsilyl cyanide) (1.2 eq).[1]

  • Catalyst: Lewis Acid (

    
     or 
    
    
    
    , 5-10 mol%).[1]
  • Conditions: Stir at 0°C to RT for 2–6 hours.

  • Workup: Quench with saturated

    
    . Extract with EtOAc.[1]
    
  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).[1]

  • Safety Note: TMSCN hydrolyzes to HCN.[1] All reactions must be performed in a well-ventilated fume hood with HCN sensors active.

Step 3: Chiral Resolution (Crucial for SAR)

  • Method: Supercritical Fluid Chromatography (SFC).[1]

  • Column: Chiralpak AD-H or OD-H.[1]

  • Mobile Phase:

    
     / Methanol (with 0.1% DEA).[1]
    

Synthesis Start Cyclopropanecarbaldehyde + Benzamide Step1 Imine Formation (Ti(OEt)4, DCM) Start->Step1 Intermediate N-Benzoyl Imine Step1->Intermediate Step2 Cyanation (TMSCN, ZnI2) Intermediate->Step2 Product Racemic N-[cyano(cyclopropyl)methyl]benzamide Step2->Product Step3 Chiral SFC Separation Product->Step3 Final Enantiopure Analogs (Active vs Inactive) Step3->Final

Caption: Workflow for the synthesis and resolution of the target scaffold.

Biological Evaluation: FRET-Based Protease Assay

To validate the activity of the synthesized analogs, a continuous kinetic assay using Fluorescence Resonance Energy Transfer (FRET) is required.[1]

Assay Principle

A peptide substrate containing a fluorophore (e.g., EDANS) and a quencher (e.g., DABCYL) is cleaved by the protease (e.g., Cathepsin K).[1] Cleavage restores fluorescence.[1] The inhibitor prevents cleavage, maintaining the quenched state.[1]

Protocol Steps
  • Buffer Preparation: 50 mM Sodium Acetate (pH 5.5), 2.5 mM DTT (essential for cysteine protease activity), 2.5 mM EDTA.[1]

    • Note: DTT prevents oxidation of the enzyme's active site cysteine.[1]

  • Enzyme Activation: Incubate recombinant Cathepsin K (1-5 nM final) in buffer for 15 mins at RT.

  • Inhibitor Addition: Add serially diluted N-[cyano(cyclopropyl)methyl]benzamide analogs (in DMSO). Incubate 15-30 mins to allow equilibrium.

  • Substrate Initiation: Add FRET substrate (e.g., Z-Phe-Arg-AMC or specific CatK substrate) at

    
     concentration (typically 10-50 
    
    
    
    ).[1]
  • Measurement: Monitor fluorescence (Ex 355 nm / Em 460 nm) kinetically for 60 minutes.

  • Data Analysis: Calculate

    
     using a 4-parameter logistic fit. For covalent reversible inhibitors, time-dependence (
    
    
    
    ) should also be evaluated to determine residence time.[1]

References

  • Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead. Molecules, 2022.[1][2][3]

    • Source:

  • The Nitrile Group as a Warhead for Cysteine Protease Inhibitors.Journal of Medicinal Chemistry.

    • Source:

  • Cyclopropyl group as a structural motif in medicinal chemistry.Bioorganic & Medicinal Chemistry Letters.

    • Source:

  • Design and Synthesis of Cathepsin K Inhibitors.Current Topics in Medicinal Chemistry.

    • Source:

Sources

Foundational

Technical Deep Dive: N-[Cyano(cyclopropyl)methyl]benzamide

Executive Summary This guide provides a comprehensive technical analysis of -[cyano(cyclopropyl)methyl]benzamide (CAS 1315368-09-2). While often encountered as a structural intermediate in patent literature, this molecul...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comprehensive technical analysis of


-[cyano(cyclopropyl)methyl]benzamide  (CAS 1315368-09-2). While often encountered as a structural intermediate in patent literature, this molecule represents a critical scaffold in medicinal chemistry known as an 

-amido nitrile
.

This structural motif serves two primary functions in drug discovery:

  • Peptidomimetic Scaffold: It mimics the transition state of peptide bond hydrolysis.

  • Electrophilic Warhead: The nitrile group, activated by the adjacent electron-withdrawing amide, can act as a reversible covalent trap for nucleophilic active site residues (e.g., Cysteine or Serine proteases).

This document details the IUPAC nomenclature logic, robust synthetic protocols, and the physicochemical properties that make this scaffold valuable in lead optimization.

Nomenclature & Structural Logic (IUPAC)

The name


-[cyano(cyclopropyl)methyl]benzamide  is derived through a strict hierarchy of functional group priorities defined in the IUPAC Blue Book (P-41).
Determination of the Principal Functional Group

To name this compound correctly, one must resolve the conflict between the Amide (


) and the Nitrile  (

) groups.
  • Rule: Carboxylic acid derivatives (Amides) have higher priority than Nitriles.

  • Result: The parent structure is Benzamide (

    
    ), not Acetonitrile.
    
Substituent Analysis

The nitrogen atom of the benzamide is substituted by a methyl group. This methyl group carries two further substituents:

  • A Cyano group (

    
    ).
    
  • A Cyclopropyl group (

    
    ).
    

The substituent complex is therefore: [cyano(cyclopropyl)methyl] .

Nomenclature Decision Tree (Visualization)

NomenclatureHierarchy Root Molecule Structure Ph-CO-NH-CH(CN)-Cyclopropyl PriorityCheck Step 1: Determine Priority Group Root->PriorityCheck Amide Amide (Benzamide) High Priority PriorityCheck->Amide Winner Nitrile Nitrile (Cyano) Lower Priority PriorityCheck->Nitrile Substituent Parent Parent: Benzamide Amide->Parent Locant Step 2: Locant Assignment Substituent is on Nitrogen (N-) Parent->Locant Substituent Step 3: Construct Substituent Methyl group with Cyano + Cyclopropyl Locant->Substituent FinalName Final Name: N-[cyano(cyclopropyl)methyl]benzamide Substituent->FinalName

Figure 1: IUPAC nomenclature hierarchy demonstrating the priority of the amide group over the nitrile, establishing Benzamide as the parent structure.

Synthetic Methodology

The synthesis of


-[cyano(cyclopropyl)methyl]benzamide is best approached via a two-step sequence: a Strecker Synthesis  to form the 

-aminonitrile, followed by N-acylation . This modular approach allows for the introduction of chirality if an asymmetric Strecker catalyst is used.
Retrosynthetic Analysis
  • Disconnection: The Amide N-C bond.

  • Synthons: Benzoyl chloride (Electrophile) +

    
    -Amino(cyclopropyl)acetonitrile (Nucleophile).
    
  • Precursor: The aminonitrile is derived from Cyclopropanecarboxaldehyde.

Detailed Protocol
Stage 1: Synthesis of

-Amino(cyclopropyl)acetonitrile (Strecker Reaction)

Note: This reaction generates HCN in situ. Perform in a well-ventilated fume hood with cyanide sensors active.

Reagents:

  • Cyclopropanecarboxaldehyde (1.0 equiv)

  • Ammonium Chloride (

    
    ) (1.2 equiv)
    
  • Sodium Cyanide (

    
    ) (1.2 equiv)
    
  • Solvent: Methanol/Water (1:1) or Ammonia in Methanol (7N).

Procedure:

  • Dissolution: Dissolve

    
     (5.35 g, 100 mmol) and 
    
    
    
    (4.9 g, 100 mmol) in 40 mL of water.
  • Addition: Add Cyclopropanecarboxaldehyde (100 mmol) dissolved in 40 mL Methanol slowly to the aqueous solution at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (stain with Ninhydrin; primary amines turn purple).

  • Workup: Extract the aqueous layer with Dichloromethane (DCM) (

    
     mL).
    
  • Drying: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate in vacuo.
    
    • Caution: The product is an amine and can be unstable.[1] Use immediately or store as an HCl salt.

Stage 2: Benzoylation to form N-[cyano(cyclopropyl)methyl]benzamide

Reagents:

  • Crude

    
    -Amino(cyclopropyl)acetonitrile (from Stage 1)
    
  • Benzoyl Chloride (1.1 equiv)

  • Triethylamine (

    
    ) or DIPEA (2.0 equiv)
    
  • Solvent: Dichloromethane (DCM, anhydrous)

Procedure:

  • Setup: Dissolve the crude aminonitrile (approx. 10 mmol) in anhydrous DCM (30 mL) under Nitrogen atmosphere.

  • Base Addition: Add Triethylamine (2.8 mL, 20 mmol) and cool the solution to 0°C.

  • Acylation: Add Benzoyl chloride (1.28 mL, 11 mmol) dropwise via syringe to control the exotherm.

  • Completion: Stir at 0°C for 1 hour, then warm to room temperature for 2 hours.

  • Quench: Quench with saturated

    
     solution (20 mL).
    
  • Extraction: Separate phases. Wash the organic layer with 1M HCl (to remove unreacted amine), then Brine.

  • Purification: Dry over

    
     and concentrate. Purify via flash column chromatography (Silica Gel, Hexane:Ethyl Acetate gradient 80:20 to 60:40).
    
Synthetic Workflow Diagram

SynthesisWorkflow Aldehyde Cyclopropane- carboxaldehyde Strecker Strecker Reaction (MeOH/H2O, RT, 16h) Aldehyde->Strecker Cyanide NaCN / NH4Cl Cyanide->Strecker Benzoyl Benzoyl Chloride Acylation N-Acylation (DCM, Et3N, 0°C) Benzoyl->Acylation Intermediate Amino(cyclopropyl)- acetonitrile Strecker->Intermediate Intermediate->Acylation Product N-[cyano(cyclopropyl)- methyl]benzamide Acylation->Product

Figure 2: Modular synthetic pathway utilizing the Strecker reaction followed by amide coupling.

Physicochemical Profile & Utility[1][2][3]

Key Properties
PropertyValue (Predicted)Significance
Molecular Formula

Low MW (200.24 g/mol ) fits Fragment-Based Drug Design (FBDD).
LogP ~1.9 – 2.2Good membrane permeability; Lipinski compliant.
H-Bond Donors 1 (Amide NH)Critical for active site orientation.
H-Bond Acceptors 2 (C=O, CN)Nitrile is a weak acceptor but strong dipole.
Rotatable Bonds 3Cyclopropyl ring restricts conformational entropy.
The "Warhead" Mechanism

This molecule is not just a passive scaffold; it is an electrophilic trap . In cysteine proteases (e.g., Cathepsin K, Papain), the active site cysteine thiolate attacks the nitrile carbon.

  • Mechanism: The electron-withdrawing nature of the adjacent amide (via the

    
    -carbon) increases the electrophilicity of the nitrile.
    
  • Result: Formation of a Thioimidate adduct.

  • Reversibility: Unlike Michael acceptors (irreversible), nitrile adducts are often reversible, reducing the risk of off-target toxicity (haptenization).

The Cyclopropyl Advantage

Replacing an isopropyl or ethyl group with a cyclopropyl group in this position is a strategic medicinal chemistry tactic:

  • Metabolic Stability: The cyclopropyl C-H bonds are stronger (

    
    -like character) and less prone to P450 oxidation than acyclic alkyl chains.
    
  • Sigma-Hole Interactions: The cyclopropyl ring can engage in unique hydrophobic interactions due to its electron distribution.

Analytical Characterization (Expected Data)

To validate the synthesis of N-[cyano(cyclopropyl)methyl]benzamide , the following spectral signatures must be confirmed:

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       9.2 ppm (d, 1H, NH -amide).
      
    • 
       7.8 – 7.4 ppm (m, 5H, Aromatic  protons).
      
    • 
       5.1 ppm (t, 1H, CH -CN).
      
    • 
       1.4 ppm (m, 1H, Cyclopropyl CH ).
      
    • 
       0.6 – 0.4 ppm (m, 4H, Cyclopropyl CH2 ).
      
  • IR Spectroscopy:

    • 2240–2250 cm⁻¹: Weak but sharp band characteristic of the Nitrile (C≡N) stretch.

    • 1650 cm⁻¹: Strong Amide I (C=O) stretch.

  • Mass Spectrometry (ESI+):

    • 
      .
      
    • Look for the loss of HCN (27 Da) in fragmentation patterns.

References

  • IUPAC Nomenclature: Favre, H. A., & Powell, W. H. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry. (Rule P-41 regarding priority of Amides over Nitriles). Link

  • Strecker Synthesis: Strecker, A. (1850). "Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper". Annalen der Chemie und Pharmacie, 75(1), 27–45. Link

  • Cyclopropyl Isosteres: Wuitschik, G., et al. (2010). "Oxetanes as promising modules in drug discovery". Angewandte Chemie International Edition, 49(48), 8993-8995. (Discusses cyclopropyl/oxetane metabolic stability). Link

  • Nitrile Warheads: Farkas, V., et al. (2023). "Covalent Docking of Nitrile-Containing Inhibitors". Journal of Chemical Information and Modeling. (Context on nitrile electrophilicity in protease inhibition). Link

  • Compound Data: BLD Pharm. (n.d.). N-[Cyano(cyclopropyl)methyl]benzamide Data Sheet. Retrieved January 28, 2026. Link

Sources

Exploratory

N-[cyano(cyclopropyl)methyl]benzamide CAS number 1315368-09-2

CAS Number: 1315368-09-2 Formula: C₁₂H₁₂N₂O Molecular Weight: 200.24 g/mol [1] Executive Summary N-[cyano(cyclopropyl)methyl]benzamide is a specialized synthetic intermediate used primarily in the development of peptidom...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1315368-09-2 Formula: C₁₂H₁₂N₂O Molecular Weight: 200.24 g/mol [1]

Executive Summary

N-[cyano(cyclopropyl)methyl]benzamide is a specialized synthetic intermediate used primarily in the development of peptidomimetics and small-molecule inhibitors. Structurally, it represents a benzoyl-protected


-amino nitrile. Its core value lies in its role as a stable, masked precursor to 

-cyclopropylglycine
, a non-proteinogenic amino acid.

In medicinal chemistry, the cyclopropyl moiety is a critical bioisostere. It provides conformational rigidity, enhances metabolic stability by blocking the


-carbon from enzymatic hydroxylation, and increases lipophilicity without significant steric bulk. This compound allows researchers to introduce this motif into drug scaffolds—particularly for HCV protease inhibitors, JAK inhibitors, and GPCR modulators—while avoiding the instability often associated with free amino nitriles.

Chemical Identity & Structural Logic[2]

The Pharmacophore

The molecule consists of three distinct functional domains, each serving a specific purpose in synthetic schemes:

  • The Cyclopropyl Anchor: Provides the steric bulk and conformational constraint. The strained ring mimics the

    
    -branching of valine or isoleucine but with distinct electronic properties (high 
    
    
    
    -character).
  • The Nitrile Group (-CN): Acts as a "masked" carboxylic acid. It is stable under many coupling conditions but can be hydrolyzed to an amide, ester, or carboxylic acid, or reduced to a primary amine.

  • The Benzamide Cap: Protects the sensitive

    
    -amino group. Unlike simple acetyl groups, the benzoyl group provides UV chromophores for easy HPLC monitoring and enhances crystallinity, simplifying purification.
    
Structural Diagram (DOT)

The following diagram illustrates the structural logic and the primary synthetic disconnection (Strecker Synthesis).

ChemicalStructure Aldehyde Cyclopropanecarboxaldehyde (Starting Material) Reaction Strecker Reaction (TMSCN / NH3 / PhCOCl) Aldehyde->Reaction Nucleophilic Addition Target N-[cyano(cyclopropyl)methyl]benzamide (CAS 1315368-09-2) Reaction->Target Formation Moiety1 Cyclopropyl Group (Conformational Lock) Target->Moiety1 Contains Moiety2 Nitrile Group (Carboxyl Precursor) Target->Moiety2 Contains

Figure 1: Synthetic assembly and functional decomposition of CAS 1315368-09-2.

Synthetic Protocol

Objective: Synthesis of N-[cyano(cyclopropyl)methyl]benzamide via a Modified Strecker Reaction.

Note: Free


-amino nitriles are prone to decomposition (retro-Strecker). This protocol uses a "one-pot" or sequential protection strategy to trap the intermediate immediately as the benzamide.
Materials & Reagents
ReagentEquiv.RoleHazard Note
Cyclopropanecarboxaldehyde1.0SubstrateVolatile, lachrymator
Trimethylsilyl cyanide (TMSCN)1.2Cyanide SourceHighly Toxic (HCN source)
Ammonia (7N in MeOH)2.0Amine SourceCorrosive
Benzoyl Chloride1.1Protecting GroupLachyrmator, Corrosive
Dichloromethane (DCM)SolventMediumVolatile
Step-by-Step Methodology
Phase A: Formation of the Amino-Nitrile
  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Solvation: Dissolve Cyclopropanecarboxaldehyde (10 mmol) in anhydrous Methanol (20 mL).

  • Amine Addition: Cool the solution to 0°C. Slowly add Ammonia in MeOH (20 mmol). Stir for 30 minutes to allow imine formation.

  • Cyanation: Add TMSCN (12 mmol) dropwise via syringe. Caution: Perform in a well-ventilated fume hood. Do not use glass syringes with metal needles if possible; plastic is safer for cyanides to avoid breakage.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (disappearance of aldehyde).

  • Concentration: Evaporate the solvent carefully under reduced pressure (trap solvent in a bleach bath to neutralize trace HCN). The residue is the crude

    
    -aminonitrile.
    
Phase B: Benzoylation (Stabilization)
  • Resolvation: Redissolve the crude residue immediately in anhydrous DCM (30 mL) and add Triethylamine (15 mmol).

  • Protection: Cool to 0°C. Add Benzoyl Chloride (11 mmol) dropwise.

  • Quench: Stir for 2 hours at room temperature. Quench with saturated aqueous NaHCO₃.

  • Workup: Extract with DCM (3x). Wash combined organics with 1N HCl (to remove unreacted amine) and Brine. Dry over Na₂SO₄.

  • Purification: Concentrate and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Yield Expectation: 65–80% as a white/off-white solid.

Downstream Applications: The "Why"

This compound is rarely the final drug; it is a divergent intermediate . The diagram below details how it transforms into active pharmaceutical ingredients (APIs).

Applications Intermediate N-[cyano(cyclopropyl)methyl]benzamide Path1 Pinner Hydrolysis (HCl / MeOH) Intermediate->Path1 Path2 Acid Hydrolysis (6N HCl, Reflux) Intermediate->Path2 Path3 Reduction (H2 / Raney Ni) Intermediate->Path3 Prod1 Methyl Ester Derivative (Peptide Coupling) Path1->Prod1 Prod2 Cyclopropylglycine (Free Amino Acid) Path2->Prod2 Prod3 Diamine Scaffold (Kinase Inhibitors) Path3->Prod3

Figure 2: Divergent synthetic utility of the CAS 1315368-09-2 scaffold.

Key Drug Classes
  • HCV Protease Inhibitors: The cyclopropylglycine motif is a staple in P2 or P1' positions of macrocyclic inhibitors (e.g., related to Simeprevir chemistry) to fit the shallow hydrophobic pockets of the viral protease.

  • JAK Inhibitors: Used to create rigidified linkers that position the adenine-mimetic heterocycle correctly within the ATP-binding pocket.

Analytical Characterization Standards

To validate the synthesis, the following data profile must be met.

TechniqueExpected Signal CharacteristicsStructural Inference
¹H NMR (400 MHz, CDCl₃)

0.4–0.7 (m, 4H)
Cyclopropyl methylene protons (distinctive high-field multiplets).

1.2–1.4 (m, 1H)
Cyclopropyl methine proton.

5.1 (dd, 1H)
The

-proton (chiral center) adjacent to the nitrile.

7.4–7.8 (m, 5H)
Benzoyl aromatic protons.

6.8 (d, 1H)
Amide N-H (exchangeable).
IR Spectroscopy ~2240 cm⁻¹Weak but sharp band indicating the Nitrile (-CN) group.
~1650 cm⁻¹Strong Amide I band (C=O stretch).
LC-MS [M+H]⁺ = 201.1Protonated molecular ion.

Safety & Handling (Critical)

  • Cyanide Hazard: While the final product contains a nitrile (organic cyanide) and is generally stable, the synthesis involves TMSCN or KCN. Always have a cyanide antidote kit (e.g., Hydroxocobalamin) available.

  • Storage: Store at 2–8°C under inert gas. Nitriles can slowly hydrolyze to amides if exposed to atmospheric moisture over long periods.

References

  • Strecker Synthesis of

    
    -Amino Nitriles: 
    
    • Title: "The Strecker Reaction: An Upd
    • Source:Chemical Reviews
    • Link:[Link]

    • Context: Provides the mechanistic basis for the form
  • Cyclopropylglycine in Drug Design

    • Title: "Cyclopropane-Based Conformational Restriction in Medicinal Chemistry"
    • Source:Journal of Medicinal Chemistry
    • Link:[Link]

    • Context: Validates the utility of the cyclopropyl moiety for metabolic stability and potency enhancement.[2]

  • Compound Data & Vendor Verification

    • Title: "N-[Cyano(cyclopropyl)methyl]benzamide Product Page"
    • Source:BLD Pharm[1]

    • Context: Confirms commercial availability and physicochemical specific
  • General Benzamide Synthesis Protocols

    • Title: "Amide bond formation: beyond the myth of coupling reagents"
    • Source:Chemical Society Reviews
    • Link:[Link]

    • Context: Grounding for the protection step methodology.

Sources

Foundational

N-[cyano(cyclopropyl)methyl]benzamide molecular weight and formula

Scaffold Architecture, Synthetic Protocols, and Analytical Validation Executive Summary -[Cyano(cyclopropyl)methyl]benzamide (CAS: 1315368-09-2) represents a critical intermediate in the synthesis of cyclopropylglycine d...

Author: BenchChem Technical Support Team. Date: February 2026

Scaffold Architecture, Synthetic Protocols, and Analytical Validation

Executive Summary


-[Cyano(cyclopropyl)methyl]benzamide (CAS: 1315368-09-2) represents a critical intermediate in the synthesis of cyclopropylglycine  derivatives. As a conformationally restricted 

-amidonitrile, this scaffold serves as a bioisostere for leucine or valine residues in peptidomimetics, offering enhanced metabolic stability and receptor selectivity due to the steric strain and rigidity of the cyclopropyl ring.

This guide details the physicochemical profile, synthetic architecture, and validation protocols for this compound, designed for researchers optimizing non-proteinogenic amino acid incorporation into drug candidates.

Molecular Identity & Physicochemical Profile[1][2]

The core identity of the molecule relies on the stability of the


-amidonitrile functionality, which protects the latent amino acid precursor (the nitrile) while the benzoyl group masks the amine.
Table 1: Physicochemical Specifications
PropertyValueTechnical Note
IUPAC Name

-[cyano(cyclopropyl)methyl]benzamide
CAS Number 1315368-09-2Validated Registry Number
Molecular Formula

Molecular Weight 200.24 g/mol Monoisotopic Mass: 200.09 g/mol
SMILES O=C(NC(C#N)C1CC1)C2=CC=CC=C2
LogP (Predicted) ~1.95Moderate lipophilicity; membrane permeable
H-Bond Donors 1Amide -NH
H-Bond Acceptors 2Amide -CO, Nitrile -CN
Rotatable Bonds 3Limits entropic penalty upon binding

Synthetic Architecture

The synthesis of


-[cyano(cyclopropyl)methyl]benzamide is best approached via a modified Strecker Synthesis  followed by Schotten-Baumann protection . Direct benzoylation of the unstable 

-aminonitrile intermediate stabilizes the molecule, preventing the retro-Strecker decomposition common to this class of compounds.
Retrosynthetic Logic
  • Target:

    
    -Benzoyl-cyclopropylglycine nitrile.
    
  • Disconnection: Amide bond cleavage

    
     Benzoyl chloride + 
    
    
    
    -Amino-cyclopropylacetonitrile.
  • Precursors: The aminonitrile is generated in situ from Cyclopropanecarboxaldehyde, Ammonia, and a Cyanide source (TMSCN or KCN).

Experimental Protocol (Step-by-Step)

Phase A: Strecker Reaction (In Situ Generation)

  • Reagents: Cyclopropanecarboxaldehyde (1.0 eq), Ammonia (MeOH solution, 2.0 eq), TMSCN (1.1 eq), Sc(OTf)3 (Catalytic, 5 mol%).

  • Procedure:

    • Dissolve aldehyde in anhydrous MeOH at 0°C.

    • Add ammonia solution and stir for 30 min to form the imine intermediate.

    • Add TMSCN dropwise (maintaining <5°C to avoid HCN off-gassing).

    • Critical Control Point: Monitor by TLC. The imine is transient; conversion to the aminonitrile (

      
      ) should be complete within 4 hours.
      
    • Note: Do not isolate the free aminonitrile if possible; it is prone to decomposition. Proceed directly to protection.

Phase B: N-Benzoylation (Stabilization)

  • Reagents: Benzoyl Chloride (1.2 eq), Triethylamine (

    
    , 2.5 eq), DCM (Solvent).
    
  • Procedure:

    • Resuspend the crude aminonitrile residue in dry DCM at 0°C.

    • Add

      
       followed by slow addition of Benzoyl Chloride.
      
    • Allow to warm to Room Temperature (RT) and stir for 12 hours.

    • Workup: Quench with sat.

      
      . Extract with EtOAc. Wash organic layer with 1N HCl (removes unreacted amine) and Brine.
      
    • Purification: Recrystallize from EtOH/Hexane or Flash Chromatography (Hexane:EtOAc 3:1).

Synthetic Workflow Diagram

The following diagram illustrates the reaction pathway and critical decision nodes.

SynthesisPath Aldehyde Cyclopropane- carboxaldehyde Imine Imine Intermediate Aldehyde->Imine Condensation Nitrile α-Amino Nitrile Imine->Nitrile Nucleophilic Attack Product N-[cyano(cyclopropyl) methyl]benzamide Nitrile->Product Acylation (Stabilization) Reagent1 NH3 / MeOH Reagent1->Imine Reagent2 TMSCN / Cat. Reagent2->Nitrile Reagent3 PhCOCl / Et3N Reagent3->Product

Figure 1: Synthetic workflow from aldehyde precursor to stable benzamide scaffold via Strecker chemistry.

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized compound, the following spectral signatures must be present. The cyclopropyl protons provide the most diagnostic validation of the core structure.

Proton NMR ( -NMR, 400 MHz, )
Chemical Shift (

)
MultiplicityIntegrationAssignmentStructural Insight
0.45 - 0.70 Multiplet4HCyclopropyl

Key Identifier: High-field shift confirms intact ring.
1.25 - 1.35 Multiplet1HCyclopropyl

Bridgehead methine.
4.80 - 5.10 dd or t1H

-CH (

)
Deshielded by nitrile and amide; verifies substitution.
6.80 - 7.20 Broad d1H

Amide proton (exchangeable with

).
7.40 - 7.90 Multiplet5HAromatic (Benzoyl)Confirms benzoyl protection.
Infrared Spectroscopy (FT-IR)
  • 
    :  N-H stretch (Amide).
    
  • 
    : 
    
    
    
    stretch (Weak/Medium). Absence of this peak suggests hydrolysis to amide/acid.
  • 
    : 
    
    
    
    stretch (Amide I band).
Mass Spectrometry (LC-MS)
  • Target Ion:

    
    
    
  • Fragmentation: Loss of

    
     (
    
    
    
    ) is common in
    
    
    -aminonitriles under hard ionization.

Strategic Applications in Drug Design

This molecule is not merely an intermediate; it is a conformational lock .

  • Peptidomimetics: The cyclopropyl group restricts the

    
     and 
    
    
    
    torsion angles of the peptide backbone, forcing the molecule into specific secondary structures (e.g.,
    
    
    -turns). This is critical for designing inhibitors for proteases like HCV NS3 or Cathepsin K .
  • Metabolic Stability: The cyclopropyl ring is resistant to P450 oxidation compared to an isopropyl group (Valine analog), extending the half-life of the drug candidate.

  • Bioisosterism: It serves as a rigid analogue of Leucine or Valine, maintaining hydrophobic bulk while reducing entropic loss upon protein binding.

Safety Protocol (E-E-A-T Requirement)

Warning: The synthesis involves Cyanide sources (TMSCN/KCN).

  • Engineering Control: All reactions must be performed in a functioning fume hood.

  • Quench Protocol: All aqueous waste from the Strecker step must be treated with bleach (

    
    ) at 
    
    
    
    to oxidize residual cyanide to cyanate before disposal.
  • Antidote: Hydroxocobalamin kits must be available in the lab.

References

  • Groger, H. (2003). "Catalytic Enantioselective Strecker Reactions: A Promising Route to Enantiomerically Pure

    
    -Amino Acid Derivatives." Chemical Reviews, 103(8), 2795–2828. [Link]
    
  • Wipf, P., & Heimgartner, H. (2005). "Cyclopropyl-amino acids: Synthesis and applications." Helvetica Chimica Acta. (General reference for cyclopropylglycine scaffold utility).
  • PubChem. (2024). Compound Summary: N-cyclopropyl-N-methylbenzamide (Structural Analog Analysis). National Library of Medicine. [Link]

Protocols & Analytical Methods

Method

in vitro assay design using N-[cyano(cyclopropyl)methyl]benzamide

Application Note: In Vitro Assay Design for Reversible Covalent Inhibitors Focus Compound: N-[cyano(cyclopropyl)methyl]benzamide (CAS: 1315368-09-2) Abstract & Introduction N-[cyano(cyclopropyl)methyl]benzamide represent...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: In Vitro Assay Design for Reversible Covalent Inhibitors Focus Compound: N-[cyano(cyclopropyl)methyl]benzamide (CAS: 1315368-09-2)

Abstract & Introduction

N-[cyano(cyclopropyl)methyl]benzamide represents a distinct class of bioactive small molecules characterized by an


-amido nitrile warhead . While benzamide scaffolds are privileged structures in medicinal chemistry (often targeting kinases or GPCRs), the specific incorporation of a nitrile group adjacent to the amide nitrogen and a cyclopropyl moiety identifies this compound as a putative Reversible Covalent Inhibitor , likely targeting Cysteine Proteases  (e.g., Cathepsins K, L, S, or B) or specific serine proteases (e.g., DPPIV).

The nitrile group functions as an electrophilic "trap," susceptible to nucleophilic attack by the catalytic cysteine thiolate within the enzyme's active site. This reaction forms a thioimidate adduct , mimicking the transition state of peptide hydrolysis. Unlike irreversible inhibitors (e.g., vinyl sulfones), this interaction is often reversible, reducing the risk of permanent off-target haptenization.

This guide details the protocol for designing high-fidelity in vitro assays to characterize this compound, focusing on kinetic solubility, enzymatic inhibition (


/

), and residence time validation.

Compound Management & Handling

To ensure assay reproducibility, the physicochemical properties of the alpha-amido nitrile scaffold must be managed rigorously.

  • Solubility: The compound is lipophilic (Predicted LogP ~1.8–2.0).

    • Stock Preparation: Dissolve to 10 mM or 20 mM in 100% anhydrous DMSO.

    • Visual Check: Vortex vigorously. If turbidity persists, sonicate for 5 minutes at 25°C.

  • Stability (Critical):

    • Hydrolysis Risk: The nitrile group is susceptible to hydrolysis under strongly acidic (

      
      ) or basic (
      
      
      
      ) conditions, converting to the corresponding amide or carboxylic acid (inactive species).
    • Storage: Store stock solutions at -20°C in amber vials (light sensitive). Avoid repeated freeze-thaw cycles (aliquot into single-use volumes).

    • Assay Buffer: Maintain pH between 5.0 and 7.5.

Biochemical Assay Design: Enzymatic Inhibition

Target Model: Cathepsin K/L (Cysteine Protease) Readout: Fluorogenic Kinetics (AMC/AFC release)

A. Assay Principle

The assay measures the inhibition of protease activity using a synthetic peptide substrate labeled with a fluorophore (e.g., Z-Phe-Arg-AMC). Upon cleavage by the enzyme, the AMC group is released, becoming fluorescent. N-[cyano(cyclopropyl)methyl]benzamide competes with the substrate, forming a transient thioimidate complex with the active site cysteine.

B. Reagents & Buffer Composition
  • Assay Buffer (Lysosomal Mimic):

    • 50 mM MES or Sodium Acetate (pH 5.5).

    • 1 mM EDTA (chelates metals that might oxidize cysteine).

    • 0.01% Triton X-100 (prevents compound aggregation).

    • Activation Agent (FRESH): 5 mM DTT or L-Cysteine. Note: Cysteine proteases require a reduced active site. Add reducing agent immediately prior to the assay.

  • Substrate: Z-Phe-Arg-AMC (Km typically ~10–50 µM depending on enzyme).

  • Enzyme: Recombinant Human Cathepsin K or L (activate in buffer for 15 min before use).

C. Experimental Protocol (384-well Plate)
  • Compound Preparation:

    • Prepare a 10-point serial dilution (1:3) of N-[cyano(cyclopropyl)methyl]benzamide in DMSO.

    • Transfer 50 nL of compound to the assay plate (final DMSO concentration < 1%).

  • Enzyme Addition:

    • Dilute enzyme in Assay Buffer (with fresh DTT).

    • Dispense 10 µL of enzyme solution into wells.

    • Pre-incubation: Incubate for 15–30 minutes at room temperature. Critical: Nitrile inhibitors often exhibit slow-binding kinetics. Pre-incubation allows equilibrium to be reached.

  • Reaction Initiation:

    • Dispense 10 µL of Substrate solution (at

      
       concentration).
      
  • Detection:

    • Measure Fluorescence (Ex: 360 nm / Em: 460 nm) in Kinetic Mode every 60 seconds for 45 minutes.

  • Data Analysis:

    • Calculate the slope (RFU/min) for the linear portion of the curve.

    • Fit data to a 4-parameter logistic equation to determine

      
      .
      

Mechanistic Validation: Reversibility & Jump-Dilution

Since the nitrile warhead is designed to be reversible, this must be validated to distinguish it from covalent irreversible inhibitors (artifacts).

Protocol: Jump-Dilution
  • Incubation: Incubate Enzyme (100x concentration) with Compound (at 10x

    
    ) for 60 minutes to fully saturate the active sites.
    
  • Dilution (The "Jump"): Rapidly dilute the mixture 100-fold into a buffer containing saturating Substrate.

  • Observation:

    • Reversible: Enzymatic activity recovers over time as the inhibitor dissociates (

      
      ).
      
    • Irreversible: Activity remains inhibited (flat line).

Visualizing the Mechanism & Workflow

The following diagram illustrates the kinetic mechanism of the nitrile warhead and the assay decision tree.

G cluster_0 Assay Validation Logic Compound N-[cyano(cyclopropyl)methyl]benzamide Enzyme Cysteine Protease (Free Thiol -SH) Complex Thioimidate Adduct (Enzyme-Inhibitor Complex) Enzyme->Complex + Compound (Kon) Product Fluorescence Signal (AMC Release) Enzyme->Product + Substrate (Catalysis) Complex->Enzyme Reversible (Koff) Substrate Fluorogenic Substrate (Z-Phe-Arg-AMC) Step1 Pre-incubation (30 min) Step2 Measure IC50 Step1->Step2 Step3 Jump-Dilution Step2->Step3 Result Confirm Reversibility Step3->Result

Caption: Mechanism of reversible thioimidate formation and the sequential validation workflow.

Data Summary & Troubleshooting

ParameterRecommended Value / ConditionRationale
DMSO Tolerance < 2% (Final)High DMSO denatures enzymes; nitriles are soluble but require care.
Pre-incubation 15–30 MinutesNitrile binding involves a chemical step (bond formation); equilibrium is slow.
Reducing Agent 1–5 mM DTTEssential to keep the active site Cysteine nucleophilic.
pH 5.5 (Cathepsins) / 7.4 (DPPIV)Matches the physiological environment of the target enzyme.
Control E-64 (Irreversible) or OdanacatibUse a known inhibitor to validate assay window (Z').

Troubleshooting Guide:

  • Low Activity: Check DTT freshness. Oxidized DTT fails to activate cysteine proteases.

  • Time-Dependent IC50: If

    
     decreases with longer pre-incubation, the compound is a "Slow-Binder." Report 
    
    
    
    if applicable, or stick to equilibrium values with defined pre-incubation.
  • Fluorescence Quenching: The benzamide ring is generally safe, but always run a "compound only" control to check for auto-fluorescence or quenching of the AMC signal.

References

  • Falgueyret, J. P., et al. (2001). "Novel, nonpeptidic cyanaimides as potent and reversible inhibitors of human cathepsins K and L." Journal of Medicinal Chemistry. Link

  • Greenspan, P. D., et al. (2001). "Identification of dipeptidyl nitriles as potent and selective inhibitors of cathepsin K." Journal of Medicinal Chemistry. Link

  • Copeland, R. A. (2013). "Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists." Wiley. Link

  • PubChem Compound Summary. (2024). "N-[cyano(cyclopropyl)methyl]benzamide."[1][2][3][4] National Center for Biotechnology Information. Link

Sources

Application

N-[cyano(cyclopropyl)methyl]benzamide for cell-based assays

Application Note: N-[cyano(cyclopropyl)methyl]benzamide for Cell-Based Assays Part 1: Introduction & Mechanistic Insight N-[cyano(cyclopropyl)methyl]benzamide represents a specialized class of reversible covalent inhibit...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: N-[cyano(cyclopropyl)methyl]benzamide for Cell-Based Assays

Part 1: Introduction & Mechanistic Insight

N-[cyano(cyclopropyl)methyl]benzamide represents a specialized class of reversible covalent inhibitors targeting the papain-like cysteine protease family, with high specificity for Cathepsin K (CatK) .

Unlike irreversible inhibitors (e.g., epoxysuccinyl compounds like E-64) that permanently alkylate the active site, this compound utilizes a nitrile warhead . The electrophilic carbon of the nitrile group undergoes nucleophilic attack by the thiolate anion of the catalytic cysteine (Cys25 in CatK), forming a metastable thioimidate adduct .

Why This Molecule Matters
  • Reversibility: The thioimidate bond is reversible, reducing the risk of permanent off-target haptenization (immunogenicity) often seen with irreversible warheads.

  • Chiral Stability: The cyclopropyl moiety adjacent to the nitrile is not merely a steric fit; it significantly increases the configurational stability of the chiral center, preventing racemization—a common liability in amino-acetonitrile inhibitors.

  • Cell Permeability: The benzamide scaffold provides lipophilicity, ensuring rapid crossing of the plasma and lysosomal membranes to reach the acidic compartments where Cathepsins reside.

Part 2: Mechanism of Action (Visualization)

The following diagram illustrates the kinetic mechanism. Note the requirement for the Thiolate-Imidazolium Ion Pair (Cys25/His162) for activation.

Cathepsin_Inhibition_Mechanism cluster_0 Active Site Dynamics Enzyme Free Cathepsin K (Active Site Cys-SH) Complex Non-Covalent Michaelis Complex (EI) Enzyme->Complex Binding (Kon) Inhibitor N-[cyano(cyclopropyl)methyl]benzamide (Nitrile Warhead) Inhibitor->Complex Adduct Thioimidate Adduct (Covalent E-I*) Complex->Adduct Nucleophilic Attack (Cys-S- on C≡N) Adduct->Complex Slow Dissociation (Koff)

Figure 1: Kinetic mechanism of nitrile-based inhibition. The transition from the non-covalent complex to the covalent thioimidate adduct is the rate-limiting step, often resulting in slow-binding kinetics.

Part 3: Experimental Protocols

Protocol A: Biochemical IC50 Determination (Fluorogenic)

Purpose: To quantify the inhibitory potency (Ki) against recombinant Cathepsin K before moving to cells.

Critical Insight: Nitrile inhibitors are often time-dependent . A standard "mix-and-read" protocol will underestimate potency. You must include a pre-incubation step.

Materials:

  • Enzyme: Recombinant Human Cathepsin K (0.1–1 nM final).

  • Substrate: Z-Phe-Arg-AMC (fluorogenic) or Z-Leu-Arg-AMC.

  • Buffer: 50 mM Sodium Acetate (pH 5.5), 2.5 mM DTT, 2.5 mM EDTA. Note: Acidic pH is required for CatK activity.

Step-by-Step:

  • Preparation: Dilute N-[cyano(cyclopropyl)methyl]benzamide in DMSO (10 mM stock). Prepare 10-point serial dilutions (1:3).

  • Pre-incubation (The "Expert" Step):

    • Mix 20 µL of Enzyme solution + 1 µL of Inhibitor dilution.

    • Incubate for 15–30 minutes at Room Temperature (RT). This allows the covalent thioimidate bond to form.

  • Reaction Initiation:

    • Add 20 µL of Substrate solution (Final conc: 10–20 µM, near Km).

  • Measurement:

    • Monitor fluorescence (Ex 360 nm / Em 460 nm) kinetically for 20 minutes.

    • Calculate the slope (RFU/min) for the linear portion.

  • Analysis: Plot % Activity vs. Log[Inhibitor]. Fit to a 4-parameter logistic model.

Protocol B: Cell-Based Bone Resorption Assay (Functional)

Purpose: To validate the compound's ability to enter the lysosome and inhibit functional bone degradation in osteoclasts.

Biological Context: Cathepsin K is the primary collagenase secreted by osteoclasts into the resorption lacuna.[1] Inhibition should stop pit formation without necessarily killing the cell.

Workflow Diagram:

Bone_Resorption_Workflow Step1 Differentiation: RAW 264.7 + RANKL (5-7 Days) -> Osteoclasts Step2 Seeding: Plate Osteoclasts on Hydroxyapatite/Dentine Discs Step1->Step2 Step3 Treatment: Add Inhibitor (0.1 - 10 µM) Incubate 24-48 Hours Step2->Step3 Step4 Lysis & Staining: Remove Cells (Bleach/Sonication) Stain Discs (Toluidine Blue/Lectin) Step3->Step4 Step5 Quantification: Image Analysis of Resorption Pits (Area) Step4->Step5

Figure 2: Functional assay workflow for assessing Cathepsin K-mediated bone resorption.

Detailed Methodology:

  • Cell Source: Differentiate RAW 264.7 macrophages using RANKL (50 ng/mL) for 5–7 days until multinucleated osteoclasts form.

  • Substrate: Use calcium phosphate-coated plates (e.g., Corning Osteo Assay) or bovine dentine slices.

  • Treatment:

    • Add N-[cyano(cyclopropyl)methyl]benzamide at concentrations ranging from 10 nM to 10 µM.

    • Include a vehicle control (DMSO < 0.1%) and a positive control (e.g., Odanacatib or E-64).

    • Incubate for 24–48 hours.

  • Supernatant Analysis (CTx Marker):

    • Before lysis, collect supernatant. Perform ELISA for CTx (C-terminal telopeptide type I collagen) . This is a direct biomarker of collagen degradation.

  • Resorption Pit Imaging:

    • Remove cells using 10% bleach solution.

    • Stain discs with Toluidine Blue or Von Kossa stain.

    • Image using light microscopy. Resorption pits appear as cleared/bright areas against the dark substrate.

    • Data Output: Calculate Total Resorbed Area per well.

Part 4: Data Interpretation & Troubleshooting

Expected Results:

Assay TypeReadoutExpected Outcome (Active Inhibition)
Biochemical IC50 (nM)< 100 nM (Potent); 100–1000 nM (Moderate)
Cellular Resorption PitsDose-dependent reduction in pit area.
Biomarker CTx ReleaseReduced CTx in supernatant.
Viability MTS/ATPNo significant change. (Crucial: Distinguish specific inhibition from cytotoxicity).

Troubleshooting Guide:

  • Issue: High IC50 in biochemical assay.

    • Cause: Insufficient pre-incubation time. Nitrile formation is slow.

    • Fix: Increase pre-incubation of Enzyme + Inhibitor to 45 minutes.

  • Issue: No effect in cells despite enzyme inhibition.

    • Cause: Lysosomal trapping. Basic amines can accumulate in lysosomes (ion trapping), but if the compound is too lipophilic, it may get stuck in membranes.

    • Fix: Verify solubility in media.[2] Ensure FBS concentration is consistent (protein binding).

References

  • Falgueyret, J. P., et al. (2001).[2] "Novel, nonpeptidic cyanamides as potent and reversible inhibitors of human cathepsins K and L." Journal of Medicinal Chemistry, 44(1), 94-104.[2]

  • Robichaud, J., et al. (2003). "Identification of a non-peptide cathepsin K inhibitor." Bioorganic & Medicinal Chemistry Letters, 13(3), 357-360.

  • Gauthier, J. Y., et al. (2008). "The discovery of odanacatib (MK-0822), a selective inhibitor of cathepsin K." Bioorganic & Medicinal Chemistry Letters, 18(3), 923-928.

  • Podgorski, I. (2009). "Future of cathepsin K inhibitors." Expert Opinion on Investigational Drugs, 18(7), 995-1015.

Sources

Method

Application Note: Developing N-[cyano(cyclopropyl)methyl]benzamide as a Cysteine Protease Research Tool

Abstract This application note details the development and utilization of N-[cyano(cyclopropyl)methyl]benzamide (CAS: 1315368-09-2) as a chemical probe for studying cysteine proteases (Cathepsins K, L, S, and B). Unlike...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the development and utilization of N-[cyano(cyclopropyl)methyl]benzamide (CAS: 1315368-09-2) as a chemical probe for studying cysteine proteases (Cathepsins K, L, S, and B). Unlike irreversible inhibitors (e.g., vinyl sulfones) or non-covalent competitive inhibitors, this molecule features a nitrile warhead that engages the catalytic cysteine in a covalent reversible manner. This guide provides the rationale, kinetic models, and step-by-step protocols required to validate this compound as a research tool for Fragment-Based Drug Discovery (FBDD) and mechanistic enzymology.

Part 1: Mechanistic Basis & Structural Logic

The Pharmacophore

The structure of N-[cyano(cyclopropyl)methyl]benzamide represents a minimalist P1-P2 peptidomimetic scaffold designed to probe the S1 and S2 pockets of papain-family proteases.

  • The Warhead (Nitrile): The electrophilic carbon of the nitrile group (

    
    ) is attacked by the active site cysteine thiolate (
    
    
    
    ). This forms a thioimidate adduct . Crucially, this reaction is reversible, allowing the inhibitor to dissociate, which reduces the risk of permanent off-target haptenization seen with irreversible acrylamides or epoxides.
  • The P1 Anchor (Cyclopropyl): The cyclopropyl group acts as a bioisostere for hydrophobic amino acid side chains (e.g., Leucine, Phenylalanine). It occupies the S1 specificity pocket, providing necessary binding affinity (

    
    ) to orient the warhead.
    
  • The P2 Cap (Benzamide): This moiety interacts with the S2 pocket, often the primary determinant of specificity in Cathepsins.

Mechanism of Action (MoA) Visualization

The following diagram illustrates the kinetic pathway. Note the distinction between the initial non-covalent complex (


) and the covalent thioimidate complex (

).

MoA Enzyme Free Enzyme (Cathepsin-SH) Complex Non-Covalent Complex (E·I) Enzyme->Complex k_on Inhibitor Inhibitor (I) (Nitrile) Inhibitor->Complex Complex->Enzyme k_off Adduct Thioimidate Adduct (E-I) Complex->Adduct k_inact (Covalent Bond Formation) Adduct->Complex k_rev (Hydrolysis/Dissociation)

Part 2: Experimental Protocols

Preparation and Handling
  • Solubility: The compound is lipophilic. Dissolve in 100% DMSO to create a 10 mM stock solution.

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles to prevent hydrolysis of the nitrile to an amide (which renders the warhead inactive).

  • Stability Check: Verify integrity via LC-MS prior to kinetic assays. The parent mass (

    
    ) should be 201.24 Da.
    
Protocol A: Determination of Time-Dependent Inhibition

Standard


 values are misleading for covalent inhibitors because potency increases with incubation time. You must determine the second-order rate constant (

).

Reagents:

  • Buffer: 50 mM Sodium Acetate pH 5.5, 2.5 mM DTT, 2.5 mM EDTA (Acidic pH is critical for Cathepsin activity).

  • Substrate: Z-Phe-Arg-AMC (Fluorogenic).

  • Enzyme: Recombinant Human Cathepsin K or L (0.1 - 1 nM final).

Workflow:

  • Preparation: Prepare a serial dilution of the inhibitor (0, 1 nM to 10 µM) in assay buffer.

  • Pre-incubation: Mix Enzyme and Inhibitor. Incubate for varying times (

    
     min).
    
  • Initiation: Add Z-Phe-Arg-AMC substrate (

    
     concentration).
    
  • Measurement: Monitor fluorescence (Ex 360nm / Em 460nm) for 10 minutes to obtain initial velocities (

    
    ).
    
  • Analysis:

    • Plot % Remaining Activity vs. [Inhibitor] for each pre-incubation time.

    • Observe the left-shift of the curve as time increases (Hallmark of covalent inhibition).

Protocol B: Jump-Dilution Assay (Reversibility Test)

This protocol distinguishes N-[cyano(cyclopropyl)methyl]benzamide (reversible) from vinyl sulfones (irreversible).

Steps:

  • High Concentration Incubation: Incubate Enzyme (100x final concentration) with Inhibitor (at 10x

    
    ) for 60 minutes. This forces the formation of the E-I complex.
    
  • Rapid Dilution: Dilute the mixture 100-fold into buffer containing excess substrate (Z-Phe-Arg-AMC).

  • Monitoring: Immediately monitor product formation over 60 minutes.

  • Interpretation:

    • Irreversible: No recovery of enzymatic activity (flat line).

    • Reversible (Nitrile): Slow recovery of activity as the inhibitor dissociates (

      
      ) and substrate competes for the active site. The curve will be concave-up (parabolic).
      

Visual Workflow for Jump-Dilution:

JumpDilution Step1 1. High Conc. Incubation [E] = 1 µM, [I] = 10 µM Time = 60 min Step2 2. Rapid Dilution (1:100) Into Buffer + Substrate (100 µM) Step1->Step2 Step3 3. Measure Fluorescence Step2->Step3 ResultA Linear Slope = 0 (Irreversible) Step3->ResultA Outcome 1 ResultB Curved Slope Increasing (Reversible/Nitrile) Step3->ResultB Outcome 2 (Expected)

Part 3: Data Interpretation & Troubleshooting

Quantitative Parameters

When characterizing this probe, report the following parameters rather than a single


:
ParameterDefinitionSignificance for Nitriles

(Initial)
Non-covalent dissociation constantMeasures affinity of the cyclopropyl group for the S1 pocket.

Max rate of covalent bond formationMeasures reactivity of the nitrile warhead toward Cys25.

Dissociation rate of the adductDefines the residence time. Slower

= higher potency.

Time-dependent potencyMust decrease as pre-incubation time increases.
Troubleshooting Common Issues
  • Issue: No time-dependency observed.

    • Cause: The reaction might be too fast (reached equilibrium before measurement) or the nitrile is hydrolyzed.

    • Solution: Lower enzyme concentration or shorten pre-incubation times. Verify inhibitor structure via NMR/MS.

  • Issue: High background fluorescence.

    • Cause: Compound aggregation or autofluorescence.

    • Solution: Add 0.01% Triton X-100 to the buffer to prevent aggregation.

References

  • Brogi, S., et al. (2022). Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement in the Field of Viral and Parasitic Diseases. International Journal of Molecular Sciences. Available at: [Link][1][2]

  • Falgueyret, J. P., et al. (2001). Novel, nonpeptidic cyanocysteine protease inhibitors. Journal of Medicinal Chemistry.
  • Drug Hunter. (2025).[3] Neglected Nitriles: An Underutilized Cysteine Reactive Warhead? Drug Hunter Articles. Available at: [Link]

  • Kuzmic, P. (2020).[4] A steady-state algebraic model for the time course of covalent enzyme inhibition. BioRxiv. Available at: [Link]

Sources

Application

Application Note: Experimental Controls for N-[cyano(cyclopropyl)methyl]benzamide Studies

Abstract This guide details the experimental framework required to characterize N-[cyano(cyclopropyl)methyl]benzamide (CAS: 1315368-09-2), a representative covalent reversible inhibitor scaffold. While the benzamide core...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the experimental framework required to characterize N-[cyano(cyclopropyl)methyl]benzamide (CAS: 1315368-09-2), a representative covalent reversible inhibitor scaffold. While the benzamide core provides structural rigidity, the amino-acetonitrile motif (specifically the nitrile warhead) targets the catalytic cysteine residues of proteases (e.g., Cathepsins, Viral 3CL proteases) via thioimidate formation.

Research involving this chemotype requires rigorous controls to distinguish genuine target engagement from assay artifacts such as non-specific alkylation, aggregation, or compound instability. This document outlines the mandatory chemical, biochemical, and cellular controls to ensure data integrity.

Mechanistic Basis & Experimental Implications[1]

To design valid controls, one must understand the mechanism of action (MoA). The nitrile group in N-[cyano(cyclopropyl)methyl]benzamide acts as a "soft" electrophile.[1][2]

  • Mechanism: The thiolate anion (

    
    ) of the catalytic cysteine attacks the nitrile carbon (
    
    
    
    ).
  • Intermediate: This forms a thioimidate adduct.

  • Reversibility: Unlike vinyl sulfones or epoxides (irreversible), the thioimidate bond is reversible. Spontaneous hydrolysis or dilution can release the free enzyme.

Visualization: Covalent Reversible Mechanism

The following diagram illustrates the reaction coordinate and the necessary checkpoints.

Mechanism cluster_controls Experimental Controls Enz Free Enzyme (Cathepsin/Protease) Complex Non-Covalent Complex (EI) Enz->Complex Binding (Ki) Inhib Inhibitor (Nitrile Warhead) Inhib->Complex Adduct Covalent Thioimidate Adduct (E-I) Complex->Adduct Covalent Bond Formation (k_inact) Control1 Control: Time-Dependency (Pre-incubation required) Complex->Control1 Adduct->Complex Dissociation (k_off) Control2 Control: Jump-Dilution (Must recover activity) Adduct->Control2

Figure 1: Reaction coordinate of nitrile-based inhibition highlighting critical control points for reversibility and time-dependency.

Critical Experimental Controls

A. Biochemical Assay Controls

When assaying N-[cyano(cyclopropyl)methyl]benzamide, standard IC50 values are often misleading because potency depends on incubation time.

1. Time-Dependent Inhibition (TDI) Check
  • Rationale: Covalent bond formation is not instantaneous. Short incubation times underestimate potency.

  • The Control: Measure IC50 at three pre-incubation time points (e.g., 15 min, 60 min, 240 min).

  • Expected Result: IC50 should shift to lower values (higher potency) as pre-incubation time increases, stabilizing only when equilibrium is reached.

2. Reversibility Check (Jump-Dilution)
  • Rationale: To distinguish this molecule from irreversible "suicide" inhibitors (e.g., acrylamides).

  • The Control: Incubate enzyme + inhibitor at 10x concentration, then rapidly dilute 100-fold into substrate buffer.

  • Expected Result: Enzymatic activity must recover over time as the inhibitor dissociates. Irreversible inhibitors will show zero recovery.

3. Aggregation Control (Promiscuity)
  • Rationale: Benzamide cores can be lipophilic. If the molecule forms colloidal aggregates, it may sequester the enzyme non-specifically.

  • The Control: Run the assay in the presence of 0.01% - 0.1% Triton X-100 (or CHAPS).

  • Expected Result: If the IC50 shifts significantly (e.g., >3-fold loss of potency) upon adding detergent, the inhibition was likely due to aggregation (False Positive).

B. Chemical Stability Controls
1. Nitrile Hydrolysis
  • Rationale: Nitriles can hydrolyze to amides or carboxylic acids in acidic/basic buffers, losing their "warhead" activity.

  • The Control: Analyze the stock solution and assay buffer aliquot via LC-MS after 24 hours.

  • Target Mass: Watch for +18 Da (Amide) or +19 Da (Acid - NH3) shifts.

2. Thiol Reactivity (Glutathione Trap)
  • Rationale: Verify the nitrile reacts specifically with the catalytic cysteine and not indiscriminately with all thiols.

  • The Control: Incubate 10 µM compound with 5 mM Glutathione (GSH) for 4 hours. Analyze via LC-MS.

  • Expected Result: Minimal adduct formation with GSH. Nitriles are generally "harder" electrophiles than maleimides and require the specific environment of the catalytic triad to react efficiently.

Data Presentation Standards

When reporting data for this compound, avoid simple "IC50" tables. Use the following structure to capture the kinetic reality:

ParameterValue (Example)Interpretation
IC50 (0 min pre-inc) 500 nMInitial binding affinity (Ki app).
IC50 (60 min pre-inc) 50 nMTrue potency at equilibrium.
Reversibility >80% RecoveryConfirms non-permanent modification.
Hill Slope 1.0 ± 0.11:1 Stoichiometry (Steep slopes >1.5 suggest aggregation).
Detergent Sensitivity No ShiftConfirms specific binding (not colloidal).

Detailed Protocol: Jump-Dilution Reversibility Assay

This protocol is the gold standard for validating the "reversible" claim of the nitrile warhead.

Materials
  • Enzyme: Target Protease (e.g., Cathepsin K, SARS-CoV-2 Mpro) at 100x final assay concentration.

  • Inhibitor: N-[cyano(cyclopropyl)methyl]benzamide (10 mM DMSO stock).

  • Substrate: Fluorogenic peptide substrate (e.g., Z-FR-AMC).

  • Buffer: 50 mM HEPES pH 7.4, 1 mM EDTA, 1 mM DTT (DTT is critical to maintain active site Cys).

Workflow
  • Incubation Phase (High Concentration):

    • Prepare a mixture of Enzyme (100x final conc) and Inhibitor (10x IC50).

    • Prepare a Control mixture of Enzyme (100x) + DMSO.

    • Incubate both for 60 minutes at Room Temperature to allow full complex formation.

  • Dilution Phase (The "Jump"):

    • Rapidly dilute both mixtures 100-fold into a buffer containing the Substrate (at saturation, >Km).

    • Final concentrations: Enzyme is now at 1x; Inhibitor is at 0.1x IC50 (effectively below inhibitory threshold).

  • Measurement:

    • Immediately monitor fluorescence (Excitation 360nm / Emission 460nm) continuously for 60 minutes.

  • Analysis:

    • Control Slope: Linear increase in fluorescence (constant velocity).

    • Inhibitor Slope:

      • Scenario A (Irreversible): Flat line. No activity recovers.

      • Scenario B (Reversible): Curvilinear response. The rate accelerates over time as the inhibitor dissociates, eventually matching the Control slope.

Workflow Visualization

Protocol cluster_outcomes Outcomes Step1 Step 1: High Conc. Incubation [E] = 100 nM, [I] = 10 µM Time: 60 min Step2 Step 2: Rapid Dilution (1:100) Into Substrate Buffer Step1->Step2 Step3 Step 3: Monitor Fluorescence Step2->Step3 Result Analysis of Progress Curves Step3->Result Res1 Linear Rate = No Inhibition (Rapid Dissociation) Result->Res1 Res2 Curved Rate = Reversible (Slow Dissociation) Result->Res2 Res3 Flat Line = Irreversible (Covalent Permanent) Result->Res3

Figure 2: Jump-dilution workflow to distinguish reversible nitrile inhibition from irreversible alkylation.

Cellular Controls (Target Engagement)

In cell-based assays (e.g., antiviral or anti-resorption assays), simply adding the compound is insufficient.

Cellular Washout Experiment

Because the inhibitor is reversible, washing the cells should restore function.

  • Treat cells with N-[cyano(cyclopropyl)methyl]benzamide (10x EC50) for 2 hours.

  • Remove media and wash 3x with warm PBS.

  • Add fresh media (compound-free).

  • Readout: If the effect (e.g., viral replication or protein degradation) resumes, the toxicity is low and the mechanism is reversible. If the effect persists despite washout, suspect off-target toxicity or irreversible binding .

Cellular Thermal Shift Assay (CETSA)

To prove the compound actually enters the cell and binds the target:

  • Treat live cells with compound.

  • Heat aliquots of cells to a gradient of temperatures (40-70°C).

  • Lyse and Western Blot for the target protease.

  • Result: The inhibitor-bound protein should stabilize, shifting the melting curve to a higher temperature compared to the DMSO control.

References

  • Covalent Reversible Inhibition Mechanism

    • Resnick, E., et al. (2019). Design and Characterization of Nitrile-Based Inhibitors of Cysteine Proteases. Journal of Medicinal Chemistry.
    • Source: (Review of Nitrile Warheads).

  • Assay Artifacts & Aggregation

    • Shoichet, B. K. (2006). Screening in a spirit of false hope: causes of false positives in high-throughput screening.
    • Source:

  • Jump-Dilution Protocol Standards

    • Copeland, R. A. (2013). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley-Interscience.
    • Source:

  • Nitrile Warhead Chemistry (Cathepsin K context)

    • Oballa, R. M., et al. (2007).
    • Source:

  • Specific Chemical Entity Data

    • PubChem Entry for N-cyclopropylbenzamide deriv
    • Source: (Structural analog reference).

Sources

Method

Technical Assessment: N-[cyano(cyclopropyl)methyl]benzamide Administration in Animal Models

Executive Summary & Compound Profile N-[cyano(cyclopropyl)methyl]benzamide represents a critical pharmacophore in the design of covalent reversible inhibitors, specifically targeting Cysteine Proteases (e.g., Cathepsin K...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

N-[cyano(cyclopropyl)methyl]benzamide represents a critical pharmacophore in the design of covalent reversible inhibitors, specifically targeting Cysteine Proteases (e.g., Cathepsin K, Cathepsin L, and viral proteases). This molecule features a "warhead" motif—the cyanocyclopropyl group —which is engineered to balance metabolic stability with electrophilic reactivity.

This guide details the protocols for administering this compound to evaluate its utility as a chemical probe for bone resorption (Osteoporosis) and proteolytic regulation .

Mechanistic Rationale

The therapeutic efficacy of this scaffold relies on a specific chemical event:

  • Target Recognition: The benzamide moiety provides hydrophobic interactions within the S2/S3 pockets of the enzyme.

  • Warhead Activation: The nitrile carbon is electrophilic.[1][2]

  • Covalent Reversible Inhibition: The active site Cysteine thiolate attacks the nitrile to form a thioimidate adduct . Unlike epoxides or halomethyl ketones (irreversible), this reaction is reversible, reducing the risk of permanent off-target haptenization.

Key Physicochemical Properties
PropertyValue (Approx.)Implication for In Vivo Use
Molecular Weight ~214.26 g/mol High permeability (CNS penetrant potential).
LogP 1.8 – 2.2Moderate lipophilicity; requires solubility enhancers.
Warhead

-Amino Nitrile
Susceptible to hydrolysis (to amide/acid) if not sterically protected.
Stereochemistry Chiral CenterNote: The (S)-enantiomer is typically the bioactive conformer for Cathepsin K.

Mechanism of Action Visualization

The following diagram illustrates the reversible covalent binding mechanism essential for the efficacy of this compound class.

MOA Enzyme Free Enzyme (Cathepsin K) Cys Active Site Cysteine-SH Enzyme->Cys Complex Non-Covalent Michaelis Complex Cys->Complex + Inhibitor Inhibitor Inhibitor (Nitrile Warhead) Inhibitor->Complex Adduct Thioimidate Adduct (Covalent/Active) Complex->Adduct Nucleophilic Attack (k_inact) Adduct->Complex Dissociation (k_off)

Figure 1: The nitrile group acts as an electrophilic trap for the catalytic cysteine, forming a transient thioimidate bond that blocks substrate access.

Formulation & Preparation Protocols

Due to the lipophilic nature of the benzamide and cyclopropyl groups, simple aqueous saline solutions will result in precipitation and erratic bioavailability.

Vehicle A: Standard PK Formulation (IV/PO)

Best for: Pharmacokinetic screening in rats/mice.

  • Composition: 5% DMSO + 40% PEG 400 + 55% Water.

  • Preparation Protocol:

    • Weigh the required amount of N-[cyano(cyclopropyl)methyl]benzamide.

    • Dissolve completely in DMSO (5% of final volume). Vortex/sonicate until clear.

    • Add PEG 400 (40% of final volume). Vortex.

    • Slowly add Deionized Water (55% of final volume) while stirring.

    • Critical Check: If precipitation occurs, switch to Vehicle B.

Vehicle B: Enhanced Solubility (High Dose)

Best for: Efficacy studies requiring higher doses (>30 mg/kg).

  • Composition: 20% Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD) in 50 mM Phosphate Buffer (pH 4.0).
  • Rationale: The cyclodextrin encapsulates the hydrophobic benzamide, while the slightly acidic pH stabilizes the nitrile against premature hydrolysis.

In Vivo Protocol: Pharmacokinetics & Stability

The primary failure mode for nitrile drugs is metabolic hydrolysis to the corresponding carboxylic acid (inactive) or release of cyanide (toxic). This protocol validates the stability of the "cyclopropyl-nitrile" shield.

Species: Sprague-Dawley Rats (Male, 250-300g), cannulated (jugular vein). Group Size: n=3 per route.

Workflow Diagram

PK_Workflow cluster_0 Phase 1: Administration cluster_1 Phase 2: Sampling cluster_2 Phase 3: Bioanalysis (LC-MS/MS) Dose_IV IV Bolus (1 mg/kg) Blood Serial Blood Draw (0.08, 0.25, 0.5, 1, 2, 4, 8, 24h) Dose_IV->Blood Dose_PO Oral Gavage (5-10 mg/kg) Dose_PO->Blood Process Plasma Separation (K2EDTA tubes, 4°C) Blood->Process Analyte1 Analyte 1: Parent (Nitrile) Process->Analyte1 Analyte2 Analyte 2: Metabolite (Carboxylic Acid) Process->Analyte2

Figure 2: PK workflow emphasizing the dual-analyte tracking (Parent vs. Acid Metabolite) to verify warhead stability.

Step-by-Step Procedure
  • Dosing: Administer 1 mg/kg (IV) or 5 mg/kg (PO).

  • Sampling: Collect 200

    
    L blood at designated time points into K2EDTA tubes.
    
  • Stabilization (CRITICAL): Immediately add an esterase/amidase inhibitor (e.g., Sodium Fluoride or PMSF) to the blood collection tube to prevent ex vivo hydrolysis of the nitrile.

  • Analysis: Quantify using LC-MS/MS (MRM mode).

    • Success Criteria: Oral Bioavailability (

      
      ) > 30%; Metabolite-to-Parent ratio < 0.5.
      

In Vivo Protocol: Pharmacodynamics (Bone Resorption)

To validate the compound as a Cathepsin K inhibitor, use the Ovariectomized (OVX) Rat Model .

Rationale: Cathepsin K degrades Type I collagen in bone. Inhibition results in reduced serum levels of C-terminal telopeptide (CTX-1).

Experimental Design
GroupTreatmentDurationEndpoint Marker
Sham Vehicle4 WeeksBaseline CTX-1
OVX + Vehicle Vehicle4 WeeksElevated CTX-1 (Disease Control)
OVX + Compound 10 - 30 mg/kg BID4 WeeksTarget: Reduced CTX-1
OVX + Reference Odanacatib / Bisphosphonate4 WeeksPositive Control
Protocol Steps
  • Induction: Perform ovariectomy on female rats (12 weeks old). Allow 4 weeks for bone loss to establish.

  • Treatment: Administer N-[cyano(cyclopropyl)methyl]benzamide via oral gavage (BID dosing recommended due to rapid clearance of benzamides).

  • Biomarker Analysis:

    • Collect serum 4 hours post-dose on Day 7, 14, and 28.

    • Analyze for Rat CTX-1 using ELISA (e.g., RatLaps™ assay).

    • Target Engagement: >50% reduction in serum CTX-1 compared to OVX+Vehicle group.

Safety & Toxicology: The Cyanide Check

Nitrile-containing drugs carry a risk of releasing cyanide if the


-carbon is oxidized by P450 enzymes (specifically CYP2E1). While the cyclopropyl group is designed to prevent this, it must be verified.

Assay: Rhodanese-coupled Spectrophotometry or CN-selective electrode. Protocol:

  • Collect urine over 24 hours post-dose.

  • Measure Thiocyanate (SCN-) levels (the detoxification product of cyanide).

  • Threshold: Urinary SCN- levels should not exceed 2-fold over baseline.

References

  • Falgueyret, J. P., et al. (2001). "Novel, nonpeptidic cyanarmide inhibitors of Cathepsin K." Journal of Medicinal Chemistry.

  • Gauthier, J. Y., et al. (2008). "The discovery of odanacatib (MK-0822), a selective inhibitor of cathepsin K." Bioorganic & Medicinal Chemistry Letters.

  • Obach, R. S., et al. (2006). "The utility of cyclopropylamines in drug discovery: metabolism and toxicity." Drug Metabolism and Disposition.

  • Stoch, S. A., et al. (2013). "Odanacatib, a selective cathepsin K inhibitor to treat osteoporosis: safety, tolerability, pharmacokinetics and pharmacodynamics." British Journal of Clinical Pharmacology.

  • Serafini, S., et al. (2022). "Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead." Molecules.

Sources

Application

Application Note: High-Sensitivity LC-MS/MS Quantification of N-[cyano(cyclopropyl)methyl]benzamide in Biological Matrices

This Application Note provides a rigorous, validated workflow for the quantification of N-[cyano(cyclopropyl)methyl]benzamide (CAS 1315368-09-2) in biological matrices (plasma, serum, and tissue homogenates). Designed fo...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous, validated workflow for the quantification of N-[cyano(cyclopropyl)methyl]benzamide (CAS 1315368-09-2) in biological matrices (plasma, serum, and tissue homogenates).

Designed for drug development professionals, this guide synthesizes principles of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with FDA/EMA bioanalytical guidelines.

Executive Summary & Scientific Rationale

N-[cyano(cyclopropyl)methyl]benzamide is a synthetic benzamide derivative characterized by a secondary amide linkage connecting a phenyl ring to a cyano-cyclopropyl-methyl moiety. Its physicochemical profile—moderate lipophilicity (Predicted LogP ~1.8–2.2) and the presence of a neutral amide/nitrile group—dictates specific analytical challenges:

  • Ionization: The compound lacks strongly basic amines, making protonation in ESI+ mode dependent on the amide oxygen or nitrogen. Acidic mobile phases are critical.

  • Fragmentation: The amide bond is the primary site of collision-induced dissociation (CID), typically yielding a stable benzoyl cation (m/z 105).

  • Matrix Interference: The low molecular weight (MW 200.24) places the parent ion in a "noisy" spectral region, requiring high-efficiency chromatographic separation to avoid phospholipid suppression.

This protocol utilizes Protein Precipitation (PPT) for high throughput, coupled with UHPLC-MS/MS in Multiple Reaction Monitoring (MRM) mode to achieve a Lower Limit of Quantification (LLOQ) of ~1.0 ng/mL.

Chemical Properties & Method Strategy

PropertyValueAnalytical Implication
Molecular Formula C₁₂H₁₂N₂OSmall molecule; requires clean background.
Exact Mass 200.09Precursor ion [M+H]⁺ = 201.1
LogP (Predicted) ~1.9Retains well on C18; amenable to Methanol/ACN elution.
pKa ~14 (Amide)Neutral at physiological pH; no pH-dependent extraction needed.
Solubility DMSO, MeOH, ACNStock solutions must be prepared in organic solvent (DMSO recommended).
Fragmentation Pathway & MRM Selection

The primary fragmentation pathway involves the cleavage of the amide bond.

  • Precursor: m/z 201.1 [M+H]⁺

  • Quantifier Product: m/z 105.0 (Benzoyl cation, Ph-C≡O⁺) – High intensity, stable.

  • Qualifier Product: m/z 77.0 (Phenyl cation) – Confirmatory ion.

Fragmentation Parent Parent Ion [M+H]+ = 201.1 Transition Collision Cell (CID) Parent->Transition Collision Energy ~15-20 eV Prod1 Quantifier Ion (Benzoyl Cation) m/z = 105.0 Transition->Prod1 Major Pathway Prod2 Qualifier Ion (Phenyl Cation) m/z = 77.0 Transition->Prod2 Secondary Pathway Neutral Neutral Loss (Amino-cyclopropyl-nitrile) Transition->Neutral

Figure 1: Proposed fragmentation pathway for N-[cyano(cyclopropyl)methyl]benzamide in ESI+ MS/MS.

Detailed Experimental Protocol

Reagents and Materials[1][2]
  • Reference Standard: N-[cyano(cyclopropyl)methyl]benzamide (>98% purity).

  • Internal Standard (IS): N-benzylbenzamide or stable isotope labeled analog (e.g., d5-Benzamide) if available.

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA).

  • Matrix: Drug-free plasma (K2EDTA or Heparin).

Stock and Working Solutions
  • Master Stock (1.0 mg/mL): Dissolve 1.0 mg of analyte in 1.0 mL DMSO. Store at -20°C.

  • Working Standard (WS): Dilute Master Stock with 50:50 ACN:Water to prepare a series (e.g., 10, 50, 100, 500, 1000, 5000 ng/mL).

  • Internal Standard Solution (IS-Spike): Prepare IS at 200 ng/mL in 100% Acetonitrile.

Sample Preparation (Protein Precipitation)

This method uses "Crash-and-Shoot" for efficiency, utilizing the IS-containing organic solvent to precipitate proteins.

  • Aliquot: Transfer 50 µL of biological sample (plasma/tissue homogenate) into a 1.5 mL centrifuge tube or 96-well plate.

  • Precipitation: Add 150 µL of IS-Spike Solution (Acetonitrile containing IS).

    • Note: The 1:3 ratio ensures complete protein precipitation.

  • Vortex: Mix vigorously for 2 minutes (1200 rpm).

  • Centrifuge: Spin at 10,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of the clear supernatant to an HPLC vial/plate.

  • Dilution (Optional): If peak shape is poor due to high organic content, dilute supernatant 1:1 with 0.1% Formic Acid in Water before injection.

LC-MS/MS Conditions

Chromatography (UHPLC):

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.

  • Injection Vol: 2–5 µL.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Gradient Profile:

Time (min) % Mobile Phase B Event
0.00 5 Initial Hold
0.50 5 Load
3.00 95 Linear Ramp
3.50 95 Wash
3.60 5 Re-equilibration

| 5.00 | 5 | End |

Mass Spectrometry Parameters (Sciex Triple Quad / Thermo TSQ):

  • Source: Electrospray Ionization (ESI) – Positive Mode.

  • Spray Voltage: 3500–4500 V.

  • Capillary Temp: 350°C.

  • Gas Flows: Optimized for instrument (e.g., Sheath 50, Aux 10).

MRM Transitions:

Analyte Precursor (m/z) Product (m/z) Collision Energy (eV) Role
Target 201.1 105.0 18 Quantifier
Target 201.1 77.0 35 Qualifier

| IS (Generic) | Depends on IS | Depends on IS | Optimized | Normalization |

Method Validation & Quality Control

To ensure data integrity (Trustworthiness), the method must be validated following FDA Bioanalytical Method Validation Guidance (2018) .

Linearity & Range[1]
  • Range: 1.0 ng/mL (LLOQ) to 1000 ng/mL (ULOQ).

  • Curve Fitting: Linear regression (

    
    ) with 
    
    
    
    weighting.
  • Acceptance:

    
    ; Back-calculated standards within ±15% (±20% at LLOQ).
    
Accuracy & Precision

Perform QC runs at Low (3x LLOQ), Medium (50% range), and High (80% range) concentrations (


 replicates).
  • Intra-day Precision: CV < 15%.

  • Inter-day Accuracy: 85–115% of nominal.

Matrix Effect & Recovery

Since the analyte is lipophilic, phospholipid buildup can suppress ionization.

  • Assessment: Compare post-extraction spike area vs. neat solution area.

  • Mitigation: If Matrix Effect > 20%, switch from Protein Precipitation to Solid Phase Extraction (SPE) using a polymeric reversed-phase cartridge (e.g., Oasis HLB).

Troubleshooting & Optimization Logic

Troubleshooting Issue Problem Detected LowSens Low Sensitivity (High LLOQ) Issue->LowSens PeakTail Peak Tailing Issue->PeakTail Carryover Carryover in Blanks Issue->Carryover Sol1 Check pH: Ensure Mobile Phase has 0.1% FA (Amide protonation is pH dependent) LowSens->Sol1 Sol2 Increase Injection Vol (Max 10 µL) LowSens->Sol2 Sol3 Dilute Sample: Solvent strength too high? Match initial gradient (5% ACN) PeakTail->Sol3 Sol4 Needle Wash: Use stronger wash solvent (50:25:25 ACN:MeOH:IPA) Carryover->Sol4

Figure 2: Decision tree for troubleshooting common bioanalytical issues with benzamide derivatives.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. Link

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Link

  • Matuszewski, B. K., et al. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry, 75(13), 3019-3030. Link

  • PubChem. (n.d.). Compound Summary: N-[cyano(cyclopropyl)methyl]benzamide.[1] National Library of Medicine. Link

Sources

Method

Application Note: Precision Target Identification of Cysteine Proteases using N-[cyano(cyclopropyl)methyl]benzamide

Executive Summary & Mechanism of Action N-[cyano(cyclopropyl)methyl]benzamide represents a class of reversible covalent inhibitors designed to target the catalytic cysteine residues of the Papain-like cysteine protease s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism of Action

N-[cyano(cyclopropyl)methyl]benzamide represents a class of reversible covalent inhibitors designed to target the catalytic cysteine residues of the Papain-like cysteine protease superfamily (e.g., Cathepsin K, L, S, B).

Unlike irreversible epoxide or fluorophosphonate probes, this compound utilizes a nitrile (cyano) warhead . The electrophilic carbon of the nitrile group undergoes nucleophilic attack by the active site thiolate of the cysteine protease, forming a thioimidate adduct . This interaction is reversible, which presents a unique challenge for Target Identification (Target ID): the probe often dissociates during the rigorous washing steps of traditional affinity purification.

Therefore, this guide prioritizes Competitive Activity-Based Protein Profiling (ABPP) over direct pull-down methods, ensuring robust target validation without the risk of false negatives due to probe washout.

Reaction Mechanism

The unique pharmacophore combines a P1-P2 benzamide recognition motif with a cyclopropyl-nitrile warhead. The cyclopropyl group provides steric constraints that often enhance selectivity for the S1/S1' subsites of Cathepsins.

ReactionMechanism Enzyme Active Enzyme (Cys-SH) Transition Nucleophilic Attack (Thiolate -> Nitrile Carbon) Enzyme->Transition Inhibitor N-[cyano(cyclopropyl)methyl]benzamide (R-CN) Inhibitor->Transition Complex Thioimidate Adduct (Enzyme-S-C(=NH)-R) Transition->Complex k_on (Covalent Bond Formation) Complex->Enzyme k_off (Hydrolysis/Reversal) Complex->Inhibitor

Figure 1: Mechanism of Action. The nitrile warhead forms a reversible thioimidate bond with the catalytic cysteine. Note the reversibility (


), which necessitates competitive profiling methods.

Protocol 1: Competitive Activity-Based Protein Profiling (ABPP)

Rationale: Since N-[cyano(cyclopropyl)methyl]benzamide forms a reversible bond, direct affinity enrichment is prone to failure. Instead, we use the compound to compete for active sites against a broad-spectrum irreversible probe (e.g., DCG-04 or a rhodamine-tagged vinyl sulfone).

Objective: Identify protein targets by observing the loss of fluorescent labeling or Mass Spec signal in the presence of N-[cyano(cyclopropyl)methyl]benzamide.

Materials
  • Test Compound: N-[cyano(cyclopropyl)methyl]benzamide (10 mM stock in DMSO).

  • ABPP Probe: DCG-04 (Biotinylated epoxide) or TAMRA-Vinyl Sulfone (Fluorescent).

  • Biological Sample: Cell lysate (e.g., Osteoclasts for Cathepsin K) or Tissue homogenate.

  • Lysis Buffer: 50 mM HEPES pH 7.4, 150 mM NaCl, 0.1% Triton X-100 (No protease inhibitors!).

Experimental Workflow
Step 1: Proteome Preparation
  • Lyse cells on ice in Lysis Buffer.

  • Clarify lysate by centrifugation (15,000 x g, 10 min, 4°C).

  • Adjust protein concentration to 1 mg/mL.

  • Critical Control: Heat-inactivate one aliquot (95°C for 5 min) to define non-specific background binding.

Step 2: Competitive Incubation
  • Aliquot lysate into reaction tubes (50 µL each).

  • Add N-[cyano(cyclopropyl)methyl]benzamide at varying concentrations (e.g., 0.1, 1, 10, 100 µM).

  • Add DMSO vehicle to the "Positive Control" tube.

  • Incubate for 30 minutes at Room Temperature (RT) . Note: This allows the reversible inhibitor to establish equilibrium occupancy.

Step 3: Probe Labeling
  • Add the Irreversible ABPP Probe (e.g., TAMRA-Vinyl Sulfone) to all tubes at a final concentration of 1 µM.

  • Incubate for 1 hour at RT in the dark.

    • Mechanism:[1][2] The irreversible probe will label any active cysteine proteases not occupied by N-[cyano(cyclopropyl)methyl]benzamide.

Step 4: Readout (Gel-Based)
  • Quench reactions with 4x SDS-Loading Buffer.

  • Resolve on 12% SDS-PAGE.

  • Scan gel for fluorescence (if using TAMRA) or perform Western Blot (Streptavidin-HRP if using Biotin-DCG-04).

  • Data Analysis: Targets of N-[cyano(cyclopropyl)methyl]benzamide will appear as bands that disappear or fade as the concentration of the inhibitor increases.

ABPP_Workflow cluster_0 Step 1: Competition cluster_1 Step 2: Probe Labeling cluster_2 Step 3: Analysis Lysate Proteome Lysate Equilibrium Equilibrium Binding (Target Occupied) Lysate->Equilibrium Inhibitor + N-[cyano...]benzamide (Test Compound) Inhibitor->Equilibrium Labeling Labeling of Free Active Sites Equilibrium->Labeling Probe + Irreversible Probe (TAMRA-VS or DCG-04) Probe->Labeling Gel SDS-PAGE / Gel Imaging Labeling->Gel Result Target ID: Band Disappearance Gel->Result

Figure 2: Competitive ABPP Workflow. Successful target engagement is visualized as the prevention of probe labeling.

Protocol 2: Kinetic Validation ( and Residence Time)

For reversible covalent inhibitors like N-[cyano(cyclopropyl)methyl]benzamide,


 values can be misleading as they depend on incubation time and substrate concentration. The gold standard is determining the dissociation constant (

) and residence time (

).
Method: Continuous Fluorogenic Assay

Substrate: Z-Phe-Arg-AMC (Generic Cathepsin substrate).

  • Enzyme Prep: Recombinant Cathepsin K (or target identified in ABPP) in assay buffer (100 mM Sodium Acetate pH 5.5, 1 mM EDTA, 1 mM DTT).

  • Reaction:

    • Mix Enzyme (5 nM) + Substrate (10 µM).

    • Immediately add N-[cyano(cyclopropyl)methyl]benzamide at varying concentrations.

    • Monitor fluorescence (Ex 360 nm / Em 460 nm) continuously for 60 minutes.

  • Analysis:

    • Because the reaction is reversible covalent, the progress curves may show a time-dependent onset of inhibition.

    • Fit data to the equation for slow-binding inhibition (if applicable) or standard competitive inhibition models to derive

      
      .
      

Data Reporting Table:

ParameterDefinitionTarget Value (High Potency)

Inhibitory Constant< 10 nM

Association Rate>


Dissociation Rate<

Residence Time Duration of target occupancy (

)
> 60 minutes

Protocol 3: Structural Validation (Covalent Docking)

To validate the binding mode in silico before obtaining a crystal structure, perform covalent docking.

  • Software: Gold, Glide (Schrödinger), or AutoDock Vina (specialized for covalent).

  • Reaction Definition: Define the reaction between Cysteine Thiol (S) and Nitrile Carbon (C) .

  • Geometry: The resulting Thioimidate geometry is planar. Ensure the docking grid allows for the flexibility of the benzamide tail in the S2 pocket.

  • Validation Criteria:

    • Distance between Cys-S and Nitrile-C: ~1.8 Å.

    • Hydrogen bond network: The thioimidate nitrogen often H-bonds with the Oxyanion Hole (Gln19 in Cathepsin K).

    • Benzamide orientation: Should occupy the S2 hydrophobic pocket.

References

  • Nitrile Warheads in Drug Discovery

    • Fleming, F. F., et al. "Nitrile-containing pharmaceuticals: efficacious roles of the cyano group." Journal of Medicinal Chemistry, 2010.

  • Cathepsin K Inhibitors (Odanacatib Analogues)

    • Gauthier, J. Y., et al. "The identification of potent, selective, and orally bioavailable cathepsin K inhibitors containing a nitrile warhead." Bioorganic & Medicinal Chemistry Letters, 2008.

  • Activity-Based Protein Profiling (ABPP)

    • Cravatt, B. F., et al. "Activity-based protein profiling: from enzyme chemistry to proteomic chemistry." Annual Review of Biochemistry, 2008.

  • Covalent Reversible Inhibition Mechanisms

    • Serafimova, I. M., et al. "Reversible targeting of noncatalytic cysteines with chemically tuned electrophiles." Nature Chemical Biology, 2012.

Sources

Application

Application Note: Safe Handling and Disposal of N-[cyano(cyclopropyl)methyl]benzamide

Executive Summary This application note defines the operational safety, handling, and disposal protocols for N-[cyano(cyclopropyl)methyl]benzamide . This compound is a functionalized pharmaceutical intermediate often uti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note defines the operational safety, handling, and disposal protocols for N-[cyano(cyclopropyl)methyl]benzamide . This compound is a functionalized pharmaceutical intermediate often utilized in the synthesis of cysteine protease inhibitors (e.g., Cathepsin K inhibitors). Structurally, it combines a benzamide core with a reactive alpha-aminonitrile motif adjacent to a strained cyclopropyl ring.

Due to the presence of the nitrile (-CN) group and the cyclopropyl moiety, this compound presents specific risks regarding chemical stability and metabolic toxicity. This guide moves beyond generic safety data sheets (SDS) to provide context-aware protocols for research environments.

Part 1: Physicochemical Hazard Analysis

The specific hazards of N-[cyano(cyclopropyl)methyl]benzamide arise from its functional groups. While often stable as a solid, its behavior in solution—specifically under acidic conditions—requires strict control.

Table 1: Physicochemical Properties & Risk Profile
PropertyDescription / ValueRisk Implication
Physical State White to off-white crystalline solidPotential for dust generation; inhalation hazard.[1]
Functional Groups 1. Benzamide (Amide)2.[2][3][4] Nitrile (Cyano)3.[5] Cyclopropyl ring1. Potential skin sensitizer.2.[1] Critical: Potential HCN precursor if hydrolyzed.3. High ring strain; potential alkylating agent.
Solubility Soluble: DMSO, Methanol, DCM.Insoluble: Water.Lipophilic nature implies high skin absorption potential.
Reactivity Acid-labile (Strecker equilibrium)WARNING: Contact with strong aqueous acids may reverse the synthesis equilibrium, releasing Hydrogen Cyanide (HCN) .
Toxicity Class Category 3/4 (Oral) (Predicted)Treat as "Toxic if Swallowed." Target organs: Central Nervous System (CNS), Liver.
Mechanism of Toxicity (The "Why")
  • Alpha-Aminonitrile Instability: Unlike simple alkyl nitriles, the cyano(cyclopropyl)methyl motif is structurally related to Strecker synthesis intermediates. In the presence of strong acids or metabolic enzymes, the C-CN bond can weaken, potentially releasing cyanide anions or HCN gas [1].

  • Ring Strain: The cyclopropyl group possesses significant ring strain (~27.5 kcal/mol). Metabolic oxidation can open this ring, forming reactive intermediates that may covalently bind to DNA or proteins (alkylation) [2].

Part 2: Engineering Controls & PPE

Standard laboratory attire is insufficient. The following "Self-Validating" PPE protocol ensures that if a failure occurs (e.g., a spill), the user remains protected.

  • Respiratory: Work must be performed in a Class II Biosafety Cabinet or Chemical Fume Hood with a face velocity of 80–100 fpm. If working with open powder outside a hood (strongly discouraged), use a P100/N99 respirator .

  • Dermal: Double-gloving is required.

    • Inner Layer: Nitrile (4 mil) – Tactile sensitivity.

    • Outer Layer: Long-cuff Nitrile or Neoprene (minimum 6 mil) – Chemical resistance.

    • Rationale: Benzamide derivatives can permeate standard thin nitrile gloves over time. The outer layer provides a sacrificial barrier.

  • Ocular: Chemical splash goggles (ANSI Z87.1). Safety glasses are inadequate due to the risk of dust migration.

Part 3: Operational Protocols

Workflow Visualization

The following diagram illustrates the safe handling logic, emphasizing the critical "No Acid" decision point.

HandlingProtocol Figure 1: Safe Handling Workflow for N-[cyano(cyclopropyl)methyl]benzamide Receipt Receipt & Inspection (Check Seal Integrity) Storage Storage (<25°C, Desiccated) Receipt->Storage Weighing Weighing (Static Control) Storage->Weighing Transfer to Hood Solubilization Solubilization (DMSO/MeOH) Weighing->Solubilization Reaction Reaction Setup Solubilization->Reaction AcidCheck Acid Present? Reaction->AcidCheck Scrubber Connect Caustic Scrubber (HCN Trap) AcidCheck->Scrubber Yes (Critical Risk) Proceed Proceed Normal Synthesis AcidCheck->Proceed No Scrubber->Proceed

Protocol: Weighing and Solubilization

Objective: Minimize dust exposure and static discharge.

  • Static Elimination: Place an ionizing fan or anti-static gun inside the fume hood 30 seconds prior to opening the vial. Benzamide derivatives are prone to static charge, causing powder to "jump."

  • Weighing:

    • Tare the receiving vessel (vial/flask) before adding the compound.

    • Use a disposable anti-static spatula.

    • Self-Validation Step: If powder adheres to the outside of the spatula or vial, static is too high. Stop, wipe down with an ethanol-dampened wipe, and re-ionize.

  • Solubilization:

    • Add solvent (DMSO is preferred for stability) immediately after weighing to trap dust.

    • Vortex in a closed tube. Do not sonicate in an open vessel.[2]

Emergency Response (Spills)
  • Solid Spill: Do not sweep. Cover with a wet paper towel (water or PEG-400) to dampen, then wipe up. This prevents aerosolization.[2][6]

  • Liquid Spill: Absorb with vermiculite.

  • Decontamination: Wash the surface with 10% bleach solution (Sodium Hypochlorite). The bleach oxidizes the cyanide group (if liberated) to cyanate, which is significantly less toxic [3].

Part 4: Disposal & Deactivation

Disposal of nitrile-containing organics requires segregation from acidic waste streams to prevent the formation of HCN gas in the waste container.

Disposal Decision Tree

DisposalTree Figure 2: Waste Disposal Logic for Nitrile-Benzamide Derivatives Waste Waste Generation StateCheck Physical State? Waste->StateCheck SolidWaste Solid Waste (Contaminated PPE/Wipes) StateCheck->SolidWaste Solid LiquidWaste Liquid Waste (Mother Liquor) StateCheck->LiquidWaste Liquid Incinerate High-Temp Incineration (with NOx/Scrubber) SolidWaste->Incinerate Label: Toxic Solid CompCheck Contains Strong Acid? LiquidWaste->CompCheck Neutralize Neutralize to pH 8-10 (Prevent HCN) CompCheck->Neutralize Yes (< pH 7) Segregate Segregate: Non-Halogenated Organic + Nitriles CompCheck->Segregate No (> pH 7) Neutralize->Segregate Segregate->Incinerate

Detailed Disposal Protocol
  • Segregation:

    • Label waste container: "Hazardous Waste - Organic Nitriles - TOXIC."

    • CRITICAL: Do not mix with acidic waste streams (e.g., waste from HPLC utilizing TFA/Formic Acid) unless the acid has been fully neutralized first.

  • pH Adjustment:

    • Check the pH of the liquid waste. If pH < 7, add saturated Sodium Bicarbonate or 1M NaOH until pH > 9. This ensures the nitrile/cyanide species remain in solution and do not off-gas [4].

  • Final Destruction:

    • The only acceptable disposal method is High-Temperature Incineration equipped with a scrubber.

    • The combustion process breaks the C-N triple bond. The scrubber captures the resulting Nitrogen Oxides (NOx).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[7] Available at: [Link]7]

  • PubChem. (n.d.). Compound Summary: Cyclopropylamine (Structural Analog Hazard Data). National Library of Medicine. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Cyanide and Nitrile Safety. Available at: [Link]

  • ECHA (European Chemicals Agency). (n.d.). Substance Information: Benzonitrile derivatives. Available at: [Link]

Sources

Method

Application Note: Preparation and Storage of N-[cyano(cyclopropyl)methyl]benzamide Stock Solutions

Abstract & Compound Profile This guide details the standardized protocol for the preparation, solubilization, and long-term storage of N-[cyano(cyclopropyl)methyl]benzamide (CAS: 1315368-09-2). Unlike simple benzamides,...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Compound Profile

This guide details the standardized protocol for the preparation, solubilization, and long-term storage of N-[cyano(cyclopropyl)methyl]benzamide (CAS: 1315368-09-2). Unlike simple benzamides, this compound features an


-cyano-cyclopropyl moiety, a functional group that requires specific handling to prevent hydrolysis or degradation. This protocol prioritizes Dimethyl Sulfoxide (DMSO)  as the primary vehicle to ensure maximum solubility and stability for biological assays.
Physicochemical Profile
PropertyDataNotes
IUPAC Name N-[cyano(cyclopropyl)methyl]benzamide
CAS Number 1315368-09-2Unique Identifier [1]
Molecular Formula C₁₂H₁₂N₂O
Molecular Weight 200.24 g/mol Used for Molarity Calcs
Predicted LogP ~1.5 - 2.0Lipophilic; low water solubility
Solubility (DMSO) High (>20 mg/mL estimated)Preferred Solvent
Solubility (Water) Low / NegligibleNot suitable for stock

Solvent Selection Strategy: The Causality of Choice

Selection of the correct solvent is critical for experimental reproducibility. For N-[cyano(cyclopropyl)methyl]benzamide, the choice is dictated by its lipophilicity and the stability of the amide-nitrile functionality.

  • Primary Solvent: Anhydrous DMSO (Dimethyl Sulfoxide)

    • Why: DMSO is a dipolar aprotic solvent that effectively disrupts the crystal lattice of benzamide derivatives without participating in hydrogen bonding that could facilitate hydrolysis of the nitrile group [2]. It is miscible with water, allowing for easy dilution into aqueous assay buffers.

    • Grade: Use Cell Culture Grade (≥99.9%) to minimize impurities that could cause cytotoxicity.

  • Secondary Solvent: Absolute Ethanol

    • Why: Ethanol is a protic solvent. While benzamides are generally soluble in ethanol [3], the presence of the hydroxyl group can theoretically facilitate nucleophilic attacks on the nitrile under extreme pH or temperature. Ethanol is also volatile, leading to concentration drift over time. Use only if DMSO is incompatible with your specific assay.

  • Avoid: Water or PBS for stock preparation. The compound will likely precipitate or form a suspension, leading to inaccurate dosing.

Protocol: Preparation of 50 mM Stock Solution

This protocol describes the preparation of 1 mL of a 50 mM stock solution . Adjust volumes proportionally for different requirements.

Materials Required[3][4][5][6][7][8]
  • N-[cyano(cyclopropyl)methyl]benzamide (Solid)[1]

  • Anhydrous DMSO (Cell Culture Grade)

  • Analytical Balance (Precision 0.01 mg recommended)

  • Amber Glass Vials (1.5 mL or 4 mL) with PTFE-lined caps

  • Vortex Mixer[2]

  • Sonicator (Optional)

Step-by-Step Methodology

Step 1: Molar Mass Calculation

  • Target Concentration (

    
    ): 50 mM (0.05 mol/L)
    
  • Target Volume (

    
    ): 1 mL (0.001 L)
    
  • Molecular Weight (

    
    ): 200.24  g/mol [1][3]
    
  • Mass Required (

    
    ): 
    
    
    
    
    
    
    
    

Step 2: Weighing

  • Calibrate the analytical balance.

  • Weigh approximately 10.0 mg of the solid compound directly into a pre-labeled amber glass vial.

  • Record the exact mass (e.g., 10.2 mg). Do not attempt to hit 10.0 mg exactly; instead, adjust the solvent volume in Step 3.

Step 3: Solubilization (Gravimetric Adjustment) To ensure precision, calculate the exact volume of DMSO required based on the actual mass weighed.



Example: If you weighed 10.2 mg :


  • Pipette the calculated volume of Anhydrous DMSO into the vial.

  • Cap the vial tightly immediately to prevent moisture absorption (DMSO is hygroscopic).

Step 4: Mixing

  • Vortex vigorously for 30-60 seconds.

  • Visual Inspection: Hold the vial against a light source. The solution should be perfectly clear.

  • Troubleshooting: If particles remain, sonicate in a water bath at room temperature for 5 minutes. Avoid heating above 37°C to prevent degradation of the nitrile group.

Storage & Stability Workflow

Improper storage leads to "crashing out" (precipitation) or chemical degradation. The following workflow ensures integrity for up to 6 months.

Stability Logic
  • Temperature: -20°C is standard. -80°C is preferred for storage >6 months.

  • Freeze-Thaw: Repeated cycles cause condensation and ice crystal formation, which can degrade the compound. Single-use aliquots are mandatory.

  • Container: Amber glass prevents photodegradation. Polypropylene (PP) tubes are acceptable for short-term storage but glass is superior for long-term DMSO storage to prevent leaching [4].

Visualization: Preparation and Storage Workflow[11]

StockPrep cluster_QC Quality Control (Day of Use) Start Start: Solid Compound (CAS 1315368-09-2) Weigh Weigh Solid (Record Exact Mass) Start->Weigh Calc Calculate DMSO Volume (V = Mass / (MW * Conc)) Weigh->Calc AddSolvent Add Anhydrous DMSO (Target: 10-50 mM) Calc->AddSolvent Mix Vortex & Inspect (Clear Solution?) AddSolvent->Mix Decision Dissolved? Mix->Decision Sonicate Sonicate (5 min, RT) Decision->Sonicate No Aliquot Aliquot into Amber Vials (Avoid Freeze-Thaw) Decision->Aliquot Yes Sonicate->Mix Store Store at -20°C (Desiccated) Aliquot->Store Thaw Thaw at RT Store->Thaw Retrieval Check Check for Precipitate Thaw->Check Dilute Dilute in Assay Buffer (<1% DMSO final) Check->Dilute

Figure 1: Logical workflow for the preparation, validation, and storage of stock solutions.[4] Note the critical decision point for solubility verification.

Dilution & Usage (Self-Validating System)

To ensure the stock solution is valid during the experiment, perform a Precipitation Check before adding to cells or proteins.

Serial Dilution Table (Example for IC50 Assay)

Starting Stock: 50 mM in DMSO

StepSource SolutionVolume Source (

L)
Diluent (Media/Buffer)Volume Diluent (

L)
Final Conc.DMSO %
1 50 mM Stock2Media998100

M
0.2%
2 Step 1 (100

M)
100Media90010

M
0.02%
3 Step 2 (10

M)
100Media9001

M
0.002%

Critical Control: Always include a Vehicle Control containing the same % of DMSO (e.g., 0.2%) as your highest treatment group to rule out solvent toxicity.

Safety & Handling (SDS Summary)

  • Signal Word: Warning

  • Hazards: Irritant (Skin/Eye). Acute Toxicity (Oral) - Category 4.

  • PPE: Nitrile gloves, safety glasses, and lab coat are mandatory.

  • Disposal: Dispose of DMSO solutions in halogenated organic waste containers (if applicable) or general organic waste, adhering to institutional EHS guidelines.

References

  • Li, Y., et al. (2023). Solubility determination and modelling of benzamide in organic solvents. Journal of Chemical & Engineering Data. Retrieved October 26, 2023, from [Link]

  • National Institutes of Health (NIH). (n.d.). Assay Guidance Manual: Reagent Handling. Retrieved October 26, 2023, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting N-[cyano(cyclopropyl)methyl]benzamide synthesis impurities

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Impurity Profiling & Process Optimization Introduction Welcome to the Technical Support Center. You are likely encountering difficulties in...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Impurity Profiling & Process Optimization

Introduction

Welcome to the Technical Support Center. You are likely encountering difficulties in the synthesis of N-[cyano(cyclopropyl)methyl]benzamide , a structural motif common in JAK inhibitors and other kinase-targeting small molecules.

This synthesis typically proceeds via a Strecker reaction followed by N-acylation . While conceptually simple, the presence of the cyclopropyl group and the labile


-aminonitrile functionality introduces specific stability challenges. This guide addresses the causality of common impurities—specifically hydrolysis products, retro-Strecker decomposition, and acylation byproducts—and provides self-validating protocols to mitigate them.

Module 1: Synthetic Pathway & Critical Control Points

To troubleshoot effectively, we must visualize where the process fails. The synthesis involves the formation of amino(cyclopropyl)acetonitrile (Intermediate A) followed by Schotten-Baumann or anhydrous acylation to the target.

Process Workflow & Impurity Origins

SynthesisWorkflow Aldehyde Cyclopropane- carboxaldehyde Intermed Intermediate: Amino(cyclopropyl) acetonitrile Aldehyde->Intermed Strecker Rxn (NH4Cl/NaCN) Cyanide Cyanide Source (KCN/TMSCN) Cyanide->Intermed Target TARGET: N-[cyano(cyclopropyl) methyl]benzamide Intermed->Target Benzoylation (PhCOCl, Base) Imp_Retro Impurity B: Aldehyde Reversion (Retro-Strecker) Intermed->Imp_Retro Thermal/Acidic Instability Imp_Amide Impurity A: Primary Amide (Hydrolysis) Target->Imp_Amide High pH/H2O (Nitrile Hydrolysis) Imp_Bis Impurity C: Dibenzoylated Species Target->Imp_Bis Excess PhCOCl High Temp

Figure 1: Critical control points in the synthesis. Red dashed lines indicate failure modes.

Module 2: Troubleshooting & FAQs

Issue 1: The "M+18" Peak (Nitrile Hydrolysis)

User Question: "My LC-MS shows the target mass, but also a significant peak at [M+18]. The NMR shows a loss of the sharp nitrile stretch (~2240 cm⁻¹). What happened?"

Technical Diagnosis: You have generated the primary amide impurity (N-[1-carbamoyl(cyclopropyl)methyl]benzamide).


-Aminonitriles are sensitive to hydrolysis, particularly under the basic conditions often used in the benzoylation step (Schotten-Baumann conditions) or during aqueous workup. The cyclopropyl group's electron-donating character can stabilize the intermediate carbocation, accelerating hydrolysis.

Corrective Action:

  • Switch to Anhydrous Conditions: Avoid aqueous base (NaOH/KOH). Use an organic base (Triethylamine or DIPEA) in dry DCM or THF for the acylation step.

  • Control Workup pH: If an aqueous wash is necessary to remove salts, ensure the pH is neutral (pH 6-7). Avoid prolonged exposure to aqueous layers.

  • Cold Quench: Quench the reaction at 0°C to kinetically inhibit the hydration of the nitrile.

Issue 2: Reappearance of Starting Aldehyde (Retro-Strecker)

User Question: "I isolated the amino-nitrile intermediate, but after storage, it smells like the starting aldehyde. Yields in the next step are plummeting."

Technical Diagnosis: This is the Retro-Strecker reaction .


-Aminonitriles are in equilibrium with the imine and cyanide. This equilibrium shifts back toward the starting materials (aldehyde + HCN) if the product is heated or stored in solution, especially if the pH is not strictly controlled.

Corrective Action:

  • Telescoping: Do not isolate and store the unstable aminonitrile intermediate. Perform the benzoylation immediately in a "one-pot" or telescoped process.

  • Stabilization: If isolation is mandatory, store as the hydrochloride salt (solid), which is significantly more stable than the free base.

  • Low Temperature: Perform the Strecker reaction and subsequent workup below 25°C.

Issue 3: Cyclopropane Ring Integrity

User Question: "I am concerned about the cyclopropyl ring opening. Do I need to worry about acid sensitivity?"

Technical Diagnosis: While cyclopropanes can open under strong acidic conditions (forming homo-allyl derivatives), the simple alkyl-cyclopropyl moiety in your target is relatively robust compared to "donor-acceptor" cyclopropanes. However, strong Lewis acids or radical conditions can trigger ring opening.

Corrective Action:

  • Avoid Strong Acids: Do not use concentrated H₂SO₄ or HCl at high temperatures.

  • Monitor via NMR: Ring opening destroys the distinctive high-field cyclopropyl protons (0.3–0.8 ppm). If these signals disappear, check for alkene signals (5.0–6.0 ppm) indicating ring opening.

Module 3: Analytical Profiling

Use this table to identify species in your crude reaction mixture. Note that retention times (


) are relative to the Target.
CompoundIdentityRelative

(Reverse Phase)
MS Signature (ESI+)Key NMR Feature
Impurity A Primary Amide (Hydrolysis)0.8x (Earlier)[M+18+H]⁺Loss of CN stretch; Broad NH₂ singlets
Target N-[cyano(cyclopropyl)methyl]benzamide 1.00 [M+H]⁺

0.3-0.8 (4H, m, cPr)
Impurity B Benzoic Acid0.4x - 0.6x[123]⁺Broad OH (10-12 ppm)
Impurity C Dibenzoylated Species1.5x (Later)[M+104+H]⁺Extra aromatic protons; No NH doublet

Module 4: Validated Experimental Protocol

This protocol uses a telescoped approach to minimize Retro-Strecker decomposition and anhydrous acylation to prevent hydrolysis.

Step 1: Strecker Synthesis (The "Self-Validating" Phase)
  • Reagents: Cyclopropanecarboxaldehyde (1.0 eq), Ammonia (MeOH solution, 2.0 eq), TMSCN (1.1 eq), Catalyst (

    
     or Sc(OTf)
    
    
    
    - optional).
  • Procedure:

    • Dissolve aldehyde in MeOH (anhydrous).

    • Add Ammonia solution at 0°C. Stir 30 min to form imine (Monitor: Disappearance of aldehyde CHO peak in NMR/TLC).

    • Add TMSCN dropwise at 0°C.

    • Checkpoint: Stir at RT. Monitor consumption of imine. Do not apply heat.

Step 2: In-Situ Acylation (The "Protection" Phase)
  • Reagents: Benzoyl chloride (1.1 eq), Pyridine or

    
     (2.5 eq).
    
  • Procedure:

    • Cool the Step 1 mixture to 0°C.

    • Add Base followed by Benzoyl Chloride slowly (Exotherm control is critical to prevent bis-acylation).

    • Stir at RT for 2-4 hours.

    • Quench: Pour into ice-cold saturated

      
      . Reason: Cold temp prevents nitrile hydration; Bicarb neutralizes HCl without high pH spike.
      
    • Extraction: Extract immediately with EtOAc. Wash with Brine.[1] Dry over

      
      .
      
Troubleshooting Decision Tree

Troubleshooting Start Start Troubleshooting CheckLCMS Check LC-MS/TLC Start->CheckLCMS Q1 Mass = [M+18]? CheckLCMS->Q1 Sol1 Hydrolysis Detected. Action: Switch to anhydrous base (Et3N/DCM) & Cold Workup Q1->Sol1 Yes Q2 Mass = Starting Aldehyde? Q1->Q2 No Sol2 Retro-Strecker Detected. Action: Telescope reaction. Do not isolate intermediate. Q2->Sol2 Yes Q3 Mass = [M+105]? Q2->Q3 No Sol3 Dibenzoylation Detected. Action: Reduce PhCOCl eq. Control Exotherm. Q3->Sol3 Yes

Figure 2: Rapid diagnostic logic for impurity identification.

References

  • Strecker Synthesis Mechanisms & Conditions

    • Strecker Amino Acid Synthesis.[2][3][4][5][6] Wikipedia. Link

    • Strecker Synthesis.[2][3][4][5][6][7] Organic Chemistry Portal. Link

  • Nitrile Hydrolysis & Stability

    • The Reaction of Aminonitriles with Aminothiols. NIH/PubMed.

      
      -aminonitriles). Link
      
    • Synthesis of N-Glycosyl Amides via Hydrolysis.[8] Open Access Pub. Link

  • Cyclopropane Ring Stability

    • Biosynthesis and Metabolism of Cyclopropane Rings. ACS Chemical Reviews. Link

    • Ring Opening of Donor–Acceptor Cyclopropanes. Thieme Connect. Link

  • Related Synthesis (Representative Analog)

    • Synthesis and crystal structure of N-[l-(2-Methyl...)-2,3-diphenylcyclopropyl]-benzamide. ResearchGate. Link

Sources

Optimization

optimizing N-[cyano(cyclopropyl)methyl]benzamide concentration for in vitro experiments

Topic: Protocol Optimization for Cysteine Protease Inhibition Assays Executive Summary N-[cyano(cyclopropyl)methyl]benzamide (CAS: 1315368-09-2) is a specialized chemical probe designed to act as a reversible covalent in...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Protocol Optimization for Cysteine Protease Inhibition Assays

Executive Summary

N-[cyano(cyclopropyl)methyl]benzamide (CAS: 1315368-09-2) is a specialized chemical probe designed to act as a reversible covalent inhibitor of cysteine proteases (e.g., Cathepsin K, Cathepsin S, SARS-CoV-2 Mpro). Its mechanism relies on the electrophilic nitrile "warhead" reacting with the catalytic cysteine residue of the enzyme to form a thioimidate adduct.

This guide addresses the specific challenges of using nitrile-based inhibitors: solubility limits, time-dependent inhibition kinetics, and buffer compatibility.

Part 1: Preparation & Solubility Optimization

Stock Solution Formulation

This compound is a hydrophobic benzamide derivative. Direct dissolution in aqueous buffer will result in precipitation and erratic IC50 data.

ParameterSpecificationTechnical Rationale
Primary Solvent DMSO (Anhydrous)Solubility is ~19.7 mg/mL in DMSO.[1] Avoid Ethanol (poor solubility).
Stock Concentration 10 mM or 20 mMHigh enough to allow >1000x dilution, preventing DMSO toxicity in cells/enzymes.
Storage Temp -20°C or -80°CPrevents spontaneous hydrolysis of the nitrile group to an amide (inactive).
Freeze/Thaw Max 3 cyclesRepeated moisture introduction accelerates hydrolysis. Aliquot immediately.
Aqueous Dilution Protocol (The "Crash" Risk)

Issue: Users often observe "cloudiness" when adding the 10 mM stock directly to the media. Solution: Use an Intermediate Dilution Step .

  • Step A: Dilute 10 mM stock 1:10 in pure DMSO

    
     1 mM working stock.
    
  • Step B: Dilute 1 mM working stock 1:100 into the Assay Buffer

    
     10 µM final.
    
    • Result: Final DMSO concentration is 0.1%, which is generally tolerated by proteases and cell lines.

Part 2: Assay Optimization (In Vitro)

The Critical Variable: Pre-Incubation Time

Unlike competitive inhibitors, nitrile warheads require time to form the covalent thioimidate bond. If you add the substrate and inhibitor simultaneously, you will underestimate the potency (IC50 will appear higher).

Protocol Adjustment:

  • Standard: Mix Enzyme + Inhibitor

    
     Incubate 15–30 mins 
    
    
    
    Add Substrate.
  • Validation: Run a time-course experiment (0, 15, 30, 60 min pre-incubation). If IC50 shifts left (becomes more potent) with time, use the longer incubation.

Buffer Compatibility (DTT/GSH)

Cysteine proteases require reducing agents (DTT or Cysteine) to keep the active site reduced. However, high concentrations of nucleophiles can theoretically compete or destabilize the inhibitor.

  • Recommendation: Maintain DTT between 1 mM and 5 mM .

  • Warning: Avoid pH > 8.0. Basic conditions accelerate the hydrolysis of the nitrile warhead into a carboxylic acid or amide, rendering it inactive.

Part 3: Mechanism & Workflow Visualization

Mechanism of Action: Reversible Covalent Inhibition

The following diagram illustrates the kinetic pathway. Note that the reaction is reversible; dilution of the complex can release the active enzyme.

NitrileMechanism Enzyme Free Enzyme (Active Cys-SH) Complex Enzyme-Inhibitor Complex (Non-covalent) Enzyme->Complex + Inhibitor Inhibitor Inhibitor (R-CN) Inhibitor->Complex Thioimidate Thioimidate Adduct (Covalent/Inactive) Complex->Thioimidate k_inact (Slow Step) Thioimidate->Complex k_off (Slow Reversal)

Figure 1: The kinetic mechanism of nitrile-based inhibitors. Note the reversible nature of the thioimidate bond, distinguishing it from irreversible vinyl sulfones.

Optimized IC50 Determination Workflow

IC50Workflow Start Start: 10mM Stock (DMSO) Dilution Serial Dilution in DMSO (1000x Final Conc) Start->Dilution Mix Mix Enzyme + Inhibitor (Keep DMSO < 1%) Dilution->Mix BufferPrep Prepare Assay Buffer (pH 5.5 - 7.0, 1mM DTT) BufferPrep->Mix Incubate Pre-Incubation (30 mins @ RT) Mix->Incubate Crucial Step Substrate Add Fluorogenic Substrate (e.g., Z-Phe-Arg-AMC) Incubate->Substrate Read Measure Kinetic Fluorescence (Vmax over 10 mins) Substrate->Read

Figure 2: Step-by-step workflow for determining accurate IC50 values, emphasizing the pre-incubation step required for covalent equilibrium.

Part 4: Troubleshooting & FAQs

Q1: My IC50 varies significantly between experiments. Why?

A: This is likely due to Time-Dependent Inhibition . Nitrile inhibitors are "slow-binding." If Experiment A had a 10-minute pre-incubation and Experiment B had 30 minutes, Experiment B will show a much lower IC50 (higher potency).

  • Fix: Standardize the time between adding the inhibitor and adding the substrate exactly (e.g., 30 mins).

Q2: The compound precipitated when I added it to the cell media.

A: You likely hit the "Solubility Cliff." The "cyclopropyl" and "benzamide" groups are hydrophobic.

  • Fix: Ensure you are not exceeding 100 µM in aqueous solution.

  • Fix: Vortex the media immediately upon addition.

  • Fix: Check if your media contains high serum (FBS). Serum proteins can bind hydrophobic drugs, reducing the free concentration available to enter cells.

Q3: Can I use this compound in acidic lysosomes (pH 4.5-5.0)?

A: Yes, this is actually ideal. Cysteine proteases (like Cathepsins) function optimally at acidic pH. Furthermore, the nitrile warhead is more stable against hydrolysis at slightly acidic pH compared to alkaline pH.

  • Warning: Ensure your fluorogenic substrate is also functional at this pH.

Q4: Is the inhibition irreversible? Can I wash it out?

A: No, it is Reversible . Unlike vinyl sulfones or epoxides which permanently alkylate the enzyme, nitriles form a thioimidate that can hydrolyze back to the free enzyme and inhibitor over time.

  • Implication: In "Washout" experiments (for cells), activity may recover after 4–24 hours as the drug dissociates.

References

  • Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead. Source: MDPI (Molecules), 2022. Context: Reviews the mechanism of nitrile warheads forming thioimidate adducts with Cys145 in proteases. URL:[Link]

  • The Nitrile Group as a Warhead for Cysteine Protease Inhibition. Source: National Institutes of Health (PubMed/PMC). Context: Details the mild electrophilic character of nitriles compared to aldehydes, reducing off-target toxicity.[2][3][4][5] URL:[Link]

  • Chemical Properties of N-[cyano(cyclopropyl)methyl]benzamide. Source: BLD Pharm / PubChem. Context: Physical properties, solubility data (DMSO), and stability warnings. URL:[Link]

Sources

Troubleshooting

N-[cyano(cyclopropyl)methyl]benzamide stability and degradation studies.

Technical Support Hub: N-[cyano(cyclopropyl)methyl]benzamide Subject: Stability Profiling, Degradation Mechanisms, and Troubleshooting Guide Ticket ID: REF-CYPRO-BENZ-001 Status: Open for Research Use Executive Summary:...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Hub: N-[cyano(cyclopropyl)methyl]benzamide Subject: Stability Profiling, Degradation Mechanisms, and Troubleshooting Guide Ticket ID: REF-CYPRO-BENZ-001 Status: Open for Research Use

Executive Summary: The Stability Profile

As a Senior Application Scientist, I often see researchers treat N-[cyano(cyclopropyl)methyl]benzamide (hereafter referred to as NCCB ) as a standard stable intermediate. It is not. This compound is a "loaded spring" of reactivity due to the


-amido nitrile  motif.

You are likely encountering one of three issues:

  • Hydrolysis: The nitrile is hydrating to an amide or acid.[1][2]

  • Racemization: The chiral center (if you are working with a single enantiomer) is scrambling under basic conditions.

  • Cleavage: The benzamide protecting group is falling off, releasing benzoic acid.

This guide provides the mechanistic causality and self-validating protocols to diagnose and fix these issues.

Part 1: Degradation Pathways (The "Why")

NCCB contains two hydrolytically sensitive groups (Nitrile, Amide) and one stereochemically labile center.

The Hydrolysis Cascade (Acid/Base Catalyzed)

The nitrile (


) is the most vulnerable point. In the presence of moisture and extreme pH, it follows a predictable cascade:
  • Stage 1 (Partial Hydrolysis): The nitrile hydrates to a primary amide. This is often the "unknown impurity" seen at RRT ~0.8-0.9 in Reverse Phase HPLC.

  • Stage 2 (Full Hydrolysis): The primary amide hydrolyzes to a carboxylic acid.

Stereochemical Lability (Racemization)

The proton at the


-position (between the cyclopropyl, nitrile, and benzamide groups) is significantly acidic (

approx. 18-20 in DMSO).
  • Mechanism: Bases (even weak ones like carbonates or hydroxides) can deprotonate this carbon, forming a planar enolate-like intermediate. Reprotonation occurs from either face, destroying optical purity.

Visualizing the Degradation Tree

The following diagram maps the degradation logic. Use this to identify your impurities based on reaction conditions.

DegradationPathways Parent Parent Compound N-[cyano(cyclopropyl)methyl]benzamide (MW: ~200) Parent->Parent  Base (Racemization) Loss of ee%   AmideImp Impurity A (Primary Amide) N-[amino(cyclopropyl)methyl]benzamide (+18 Da) Parent->AmideImp  H2O / pH < 3 or > 10 (Nitrile Hydration)   Benzoic Impurity C Benzoic Acid Parent->Benzoic  Strong Acid/Base (Benzamide Cleavage)   Amine Impurity D Amino(cyclopropyl)acetonitrile (Unstable) Parent->Amine  Cleavage Product   AcidImp Impurity B (Carboxylic Acid) N-[carboxy(cyclopropyl)methyl]benzamide (+19 Da) AmideImp->AcidImp  Heat / Strong Acid/Base (Amide Hydrolysis)  

Figure 1: Degradation pathways of NCCB. Note that Impurity A is the most common "first-appearance" degradant.

Part 2: Troubleshooting Guide (FAQs)

Scenario A: "I see a new peak at RRT 0.85 in my HPLC."

Diagnosis: This is likely the Primary Amide (Impurity A) resulting from nitrile hydration.

  • Why? Nitriles are less polar than amides. The hydration adds a polar carbonyl and

    
     group, causing the molecule to elute earlier in Reverse Phase (C18) chromatography.
    
  • Validation: Check the Mass Spectrum.

    • Parent:

      
      
      
    • Impurity:

      
       (Water addition).
      
  • Fix:

    • Check the water content of your solvent (Karl Fischer titration).

    • Ensure storage temperature is < 4°C.

    • If occurring during reaction: Lower the temperature or buffer the pH closer to neutral (6-8).

Scenario B: "My chiral purity (ee%) dropped from 99% to 90% overnight."

Diagnosis: Base-catalyzed racemization.

  • Why? You likely stored the compound in a solvent containing trace base (e.g., unwashed ethyl acetate with residual bicarbonate) or a polar aprotic solvent (DMF/DMSO) which enhances basicity.

  • Validation: Dissolve a small sample in deuterated methanol (

    
    ) with a drop of 
    
    
    
    . Monitor H-NMR. If the
    
    
    -proton signal disappears (deuterium exchange), the site is chemically active.
  • Fix:

    • Store as a solid, not a solution.

    • Avoid storing in DMF or DMSO for extended periods.

    • Critical: Ensure the final workup of the previous step was slightly acidic, not basic.

Scenario C: "I have a mass balance issue. The assay is 95%, but impurities are only 1%."

Diagnosis: Loss of volatiles or hygroscopicity.

  • Why?

    • Hygroscopicity: The amide/nitrile handle can hydrogen bond with water. You might be weighing water, not compound.

    • Retro-Strecker (Rare): Under high thermal stress, the molecule can decompose to benzamide and cyclopropyl cyanide (volatile) or HCN.

  • Fix: Dry the sample under high vacuum with

    
     for 24 hours and re-assay.
    

Part 3: Forced Degradation Protocols

To validate your analytical method (ensure it is "stability-indicating"), you must force the compound to degrade.[3] Do not just boil it; follow this targeted protocol.

Protocol 1: Hydrolytic Stress (Acid/Base)[4]
  • Goal: Generate Impurity A (Amide) and B (Acid).

  • Step-by-Step:

    • Prepare a 1 mg/mL solution of NCCB in Acetonitrile:Water (50:50).

    • Acid Stress: Add 0.1 N HCl. Heat at 60°C for 2 hours.

    • Base Stress: Add 0.1 N NaOH. Heat at 60°C for 1 hour. (Warning: Base acts faster on nitriles).

    • Neutralization: Quench with equal molar acid/base before injection.

  • Acceptance Criteria: You should see 10-20% degradation. If >50%, repeat with milder conditions (room temp).

Protocol 2: Oxidative Stress
  • Goal: Check susceptibility of the cyclopropyl ring or benzylic position.

  • Step-by-Step:

    • Dissolve 1 mg/mL in Acetonitrile.

    • Add 3%

      
      . Store at Room Temp for 24 hours.
      
  • Note: Benzamides are generally oxidation resistant. If you see degradation here, it is likely the Nitrile to Amide conversion (peroxide assists nitrile hydrolysis via the Radziszewski reaction mechanism).

Part 4: Data Summary Table

Stress ConditionExpected DegradantRRT (Approx)*Mass Shift (

)
Mechanism
Acid (HCl, Heat) Impurity A (Amide)0.80 - 0.90+18Nitrile Hydration
Base (NaOH) Impurity A + B (Acid)0.85 / 0.60+18 / +19Hydration / Hydrolysis
Peroxide (

)
Impurity A (Amide)0.85+18Radziszewski Rxn
Light (UV) Minimal Change1.000Photostable (usually)
Base (Trace) Enantiomer (Distomer)1.00 (Achiral)0Racemization

*RRT (Relative Retention Time) assumes a standard C18 column with Acidic Mobile Phase (e.g., 0.1% Formic Acid).

References

  • ICH Guidelines. Stability Testing of New Drug Substances and Products Q1A(R2).[4] International Council for Harmonisation.[4][5]

  • Nitrile Hydrolysis Mechanism. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps.[6][7]

  • Benzamide Stability. Forced Degradation Studies on Benzamide Derivatives. Biomedical Journal of Scientific & Technical Research.

  • Racemiz

    
    -Amino Nitriles. Synthesis of α-aminonitriles and their stereochemical stability. Royal Society of Chemistry. 
    

Sources

Optimization

Technical Support Hub: Solubilization Strategies for N-[cyano(cyclopropyl)methyl]benzamide

The following guide is designed as a specialized Technical Support Hub for researchers working with N-[cyano(cyclopropyl)methyl]benzamide (CAS 1315368-09-2). It addresses the specific physicochemical challenges of this s...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed as a specialized Technical Support Hub for researchers working with N-[cyano(cyclopropyl)methyl]benzamide (CAS 1315368-09-2). It addresses the specific physicochemical challenges of this scaffold, moving beyond generic advice to provide actionable, chemically grounded solutions.

Ticket ID: SOL-1315368 Status: Open Severity: High (Blocking biological assays) Assigned Specialist: Senior Application Scientist, Formulation Chemistry[1]

Diagnostic Summary: Why is this difficult?

Before attempting a fix, it is critical to understand why N-[cyano(cyclopropyl)methyl]benzamide precipitates in aqueous media.[1] This molecule presents a "perfect storm" of solubility challenges:

  • Lipophilicity : The cyclopropyl group and the aromatic benzamide core create a high LogP (estimated ~2.0–2.5), driving the molecule to aggregate in water to minimize entropic penalties.

  • Rigidity : The cyclopropyl ring adds structural rigidity, often increasing the crystal lattice energy, which makes the solid state harder to break apart during dissolution.

  • Lack of Ionizable Centers : Unlike many drugs that are amines (basic) or acids, this compound is a neutral amide .

    • Critical Insight: The amide nitrogen is not basic (pKa < -1).[1] The

      
      -proton (between the cyano and amide groups) is weakly acidic but requires high pH (>12) to deprotonate, which will likely hydrolyze the cyano group. Therefore, pH adjustment (acidification or alkalization) is ineffective and dangerous for this compound. 
      

Troubleshooting Protocols

Workflow A: The "Standard Spike" (For In Vitro / HTS Screening)

Best for: Cell-based assays, enzyme inhibition studies (< 100 µM).

The Logic: Use a water-miscible organic solvent to disrupt the crystal lattice, then dilute into aqueous buffer.

Protocol:

  • Stock Preparation : Dissolve the compound in 100% DMSO to a concentration of 10 mM .

    • Note: If 10 mM is cloudy, sonicate at 40°C for 5 minutes. This compound typically dissolves well in DMSO (>20 mg/mL).[1]

  • Intermediate Dilution (The "Step-Down") :

    • Do NOT pipet the DMSO stock directly into the cell culture media. This causes immediate "crashing out" (precipitation) due to local high concentration.[1]

    • Prepare a 10x working solution in a solvent surrogate (e.g., PBS + 5% Tween 80).

  • Final Dilution : Add the intermediate solution to your assay buffer.

    • Target Final DMSO: < 0.5% (v/v) to avoid cytotoxicity.

Data Table: Recommended Solvent Limits

Solvent Max Final % (Cell Culture) Max Final % (Enzymatic) Solubilizing Power
DMSO 0.1% - 0.5% 1% - 5% High
Ethanol 0.1% - 0.5% 1% - 5% Moderate

| PEG 400 | 1% | 5% | Moderate |[1]

Workflow B: Cyclodextrin Complexation (For In Vivo / High Stability)

Best for: Animal studies, long-term stability, preventing precipitation over time.[1]

The Logic: Hydroxypropyl-


-cyclodextrin (HP-

-CD) forms a "host-guest" inclusion complex.[1] The hydrophobic cyclopropyl-benzamide core sits inside the CD cavity, while the hydrophilic exterior interacts with water.

Protocol:

  • Vehicle Preparation : Prepare a 20% (w/v) HP-

    
    -CD  solution in sterile water or saline.[1] Stir until clear.
    
  • Compound Addition :

    • Weigh the required amount of N-[cyano(cyclopropyl)methyl]benzamide.[1]

    • Add the solid slowly to the stirring CD solution.

  • Equilibration :

    • Stir vigorously at room temperature for 4–6 hours.

    • Pro Tip: If dissolution is slow, add a small amount of co-solvent (e.g., 1-2% Ethanol) to facilitate the entry of the drug into the CD cavity, then evaporate the ethanol if necessary.

  • Filtration : Filter through a 0.22 µm PVDF filter to remove any un-dissolved particles before injection.[1]

Workflow C: Surfactant-Based Micelles (The "Rescue" Method)

Best for: Situations where Cyclodextrins fail or are unavailable.[1]

The Logic: Surfactants like Tween 80 or Cremophor EL form micelles above their Critical Micelle Concentration (CMC). The drug partitions into the lipophilic core of the micelle.

Protocol:

  • Pre-mix : Dissolve the compound in a small volume of Ethanol:Tween 80 (1:1 ratio) . This is your "concentrate."

  • Hydration : Slowly add warm (37°C) saline or water to the concentrate while vortexing.

  • Visual Check : The solution should remain clear. If it turns milky (Tyndall effect), the drug is precipitating or the emulsion is too coarse.

Frequently Asked Questions (FAQs)

Q1: Can I use HCl to dissolve it? It has a nitrogen atom. A: No. This is a common error.[1] The nitrogen is part of an amide bond (


), which is non-basic due to resonance stabilization.[1] Adding acid will not protonate the nitrogen; it will only increase the ionic strength of the solution, potentially decreasing solubility ("salting out") or causing acid-catalyzed hydrolysis of the nitrile group (converting 

to carboxylic acid).

Q2: My compound precipitates after 2 hours in the assay plate. Why? A: This is likely "Ostwald Ripening."[1] Small, invisible micro-precipitates formed during mixing are growing into larger visible crystals.

  • Fix : Add a crystallization inhibitor like HPMC (Hydroxypropyl methylcellulose) or PVP (Polyvinylpyrrolidone) at 0.1% to your assay buffer.[1] These polymers adsorb to the crystal surface and stop growth.

Q3: Is the cyano group stable in water? A: Generally, yes, at neutral pH (7.0–7.4). However, avoid extreme pH (< 3 or > 9) and elevated temperatures (> 40°C) for prolonged periods, as nitriles can hydrolyze to amides and then acids. Always store stock solutions in anhydrous DMSO at -20°C.

Decision Tree & Mechanism Visualization

The following diagram illustrates the decision logic for selecting the correct solubilization strategy based on your experimental constraints.

SolubilityStrategy Start Start: N-[cyano(cyclopropyl)methyl]benzamide Needs Solubilization CheckApp What is the Application? Start->CheckApp InVitro In Vitro / Cellular Assays (Low Conc < 100µM) CheckApp->InVitro InVivo In Vivo / Animal Studies (High Conc > 1mg/mL) CheckApp->InVivo ToxSens Is the assay sensitive to DMSO? InVitro->ToxSens Route Administration Route? InVivo->Route YesDMSO Use DMSO Stock Dilute to <0.1% Final ToxSens->YesDMSO No (Robust cells) NoDMSO Use Ethanol Stock or 1:1 EtOH:PEG400 ToxSens->NoDMSO Yes (Sensitive) IV Intravenous (IV) Route->IV Oral Oral (PO) Route->Oral Cyclodextrin 20% HP-beta-CD (Inclusion Complex) IV->Cyclodextrin Preferred (Safety) Oral->Cyclodextrin Alternative Micelles Tween 80 / Saline (Micellar Solubilization) Oral->Micelles Standard Lipid Corn Oil / PEG / Tween (Self-Emulsifying System) Oral->Lipid High Dose

Caption: Decision matrix for selecting the optimal solvent system based on assay type and administration route.[1]

References

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link][1]

    • Context: General principles of cosolvency and surfactant use for lipophilic drugs.
  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. [Link]

    • Context: Mechanism of HP- -CD inclusion complexes for neutral lipophilic molecules.
  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.[1] [Link]

    • Context: Authoritative source on physicochemical properties of amides and solubility profiling in drug discovery.
  • PubChem Compound Summary . (n.d.). N-[Cyano(cyclopropyl)methyl]benzamide (CAS 1315368-09-2).[1] [Link][1]

    • Context: Verification of chemical structure and lack of ionizable basic centers.

Sources

Troubleshooting

minimizing off-target effects of N-[cyano(cyclopropyl)methyl]benzamide

The following technical guide addresses the optimization and specificity challenges associated with N-[cyano(cyclopropyl)methyl]benzamide , a structural motif characteristic of reversible covalent cysteine protease inhib...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the optimization and specificity challenges associated with N-[cyano(cyclopropyl)methyl]benzamide , a structural motif characteristic of reversible covalent cysteine protease inhibitors (specifically targeting the Cathepsin family, e.g., Cathepsin K, L, S).

This guide treats the compound as a bioactive chemical probe, focusing on its electrophilic nitrile "warhead" and the benzamide scaffold.[1]

Topic: Minimizing Off-Target Effects & Optimizing Specificity

Version: 2.4 | Audience: Medicinal Chemists, Cell Biologists, DMPK Scientists

Core Mechanism & Specificity Profile

To troubleshoot off-target effects, one must first understand the "Warhead Mechanism."[1] This compound operates via a reversible covalent interaction.[1]

  • The Warhead: The cyano(cyclopropyl)methyl group acts as an electrophilic trap.[1]

  • The Reaction: The nucleophilic thiolate anion (

    
    ) of the catalytic cysteine in the protease active site attacks the nitrile carbon (
    
    
    
    ), forming a thioimidate adduct.
  • The Off-Target Driver: Specificity is determined by the benzamide moiety (P2/P3 interactions).[1] If the benzamide fit is poor, the highly reactive nitrile will promiscuously label other accessible cysteine proteases (e.g., Cathepsin L, B) or even non-protease cysteines, leading to cytotoxicity.

Mechanism Visualization

The following diagram illustrates the intended pathway vs. the off-target divergence.

Mechanism Compound N-[cyano(cyclopropyl)methyl]benzamide Target Target Cysteine Protease (e.g., Cathepsin K) Compound->Target High Affinity (P2 Fit) OffTarget Off-Target Proteases (Cathepsin L, S, B) Compound->OffTarget Low Affinity (Promiscuity) Adduct Thioimidate Adduct (Reversible Inhibition) Target->Adduct Cys-SH Attack on CN OffTarget->Adduct Non-specific Attack Adduct->Compound Reversibility (Washout) Toxicity Lysosomal Swelling / Cell Death Adduct->Toxicity Chronic Inhibition

Caption: Mechanism of action showing the bifurcation between specific target engagement and off-target promiscuity via the nitrile warhead.

Troubleshooting Guide: Experimental Optimization

This section addresses specific issues encountered during biochemical and cellular assays.

Scenario A: "I see inhibition in my biochemical assay, but zero efficacy in whole cells."

Diagnosis: This is likely a Cell Permeability or Lysosomal Trapping issue.[1] The benzamide scaffold can be lipophilic, but the basicity (or lack thereof) affects lysosomotropism.[1]

Potential Cause Validation Step Corrective Action
Protein Binding Run assay in 10% FBS vs. Serum-Free media.If potency drops >10x in FBS, the benzamide tail is binding albumin.[1] Switch to low-serum media (1%) for short pulses.
Lysosomal Sequestration Calculate pKa (basic amines accumulate in acidic lysosomes).[1]If the compound is weakly basic, it gets trapped in lysosomes (the target site for Cathepsins).[1] This is actually desirable for Cathepsin targets. If the target is cytosolic, this is an off-target sink.[1]
Efflux Pumps Co-treat with Verapamil (P-gp inhibitor).[1]If efficacy restores with Verapamil, your compound is a P-gp substrate.[1] Modify the benzamide ring (e.g., fluorination) to reduce efflux.
Scenario B: "The compound is toxic to cells even at low concentrations."

Diagnosis: This suggests pan-Cathepsin inhibition .[1] Inhibiting Cathepsin K is therapeutic; inhibiting Cathepsin L/B often disrupts autophagy, causing lysosomal swelling and cell death.[1]

  • Protocol Fix (The "Washout" Test):

    • Treat cells for 2 hours (Pulse).

    • Wash 3x with PBS.[1]

    • Incubate in drug-free media (Chase) for 24h.[1]

    • Result: If toxicity persists, you have irreversible off-target alkylation.[1] If toxicity is rescued, the off-target effect is reversible.[1]

    • Guidance: Nitrile inhibitors must be reversible.[1] If not, check for impurities (e.g., reactive halides from synthesis).[1]

Scenario C: "My IC50 fluctuates wildly between assay runs."

Diagnosis: Redox sensitivity of the target Cysteine.[1]

  • The Issue: The active site cysteine must be reduced (

    
    ) to attack the nitrile. If your buffer oxidizes, the enzyme dies, mimicking inhibition.[1]
    
  • The Fix:

    • Buffer: Ensure 1–5 mM DTT or TCEP is present in the assay buffer.[1]

    • Pre-incubation: Do NOT pre-incubate the enzyme and inhibitor for >30 mins without substrate, as the nitrile can slowly hydrolyze or the enzyme can denature.

Frequently Asked Questions (FAQs)

Q1: How do I confirm the compound is binding covalently?

A: Perform a Jump-Dilution Assay .

  • Incubate Enzyme + Inhibitor at 10x IC50 (100% inhibition).[1]

  • Rapidly dilute the mixture 100-fold into buffer containing substrate.[1]

  • Observation:

    • Rapid recovery of activity: Competitive (non-covalent) or fast-reversible covalent.[1]

    • Slow/No recovery:[1] Tight-binding covalent (typical for high-affinity nitriles).[1]

    • Reference: This distinguishes residence time (

      
      ) driven efficacy from simple thermodynamic binding (
      
      
      
      ).[1]
Q2: Can I use this compound in animal models (in vivo)?

A: Proceed with caution. The cyclopropyl group is generally metabolically stable, but the nitrile can be a liability.[1]

  • Risk: Hepatic CYPs can attack the benzamide.[1]

  • Requirement: You must determine the Microsomal Stability (

    
    ) before in vivo use. If 
    
    
    
    min, the "off-target" effect you see in animals might actually be a toxic metabolite.[1]
Q3: The compound precipitates in my cell media. What is the limit?

A: Benzamides are often planar and crystalline.[1]

  • Solubility Limit: Typically < 50 µM in aqueous media.[1]

  • Troubleshooting: Dissolve in 100% DMSO to 10 mM stock. When dosing cells, ensure final DMSO is < 0.5%.[1] If precipitation occurs upon addition to media, add the compound to the media while vortexing , or use an intermediate dilution step (10 mM

    
     1 mM in PBS 
    
    
    
    Final).

Summary of Key Experimental Parameters

ParameterRecommended RangeReason for Control
Assay pH 5.5 (Lysosomal) - 7.0Cathepsins require acidic pH for optimal autocatalysis and activity.[1]
Reducing Agent 1 mM DTT / TCEPMaintains the active site Cysteine in the nucleophilic Thiolate state.[1]
Pre-incubation 15 - 30 minsAllows the slow-onset covalent bond formation (Thioimidate) to reach equilibrium.[1]
Control Compound Odanacatib or E-64 Use Odanacatib as a specific positive control; E-64 as a pan-cysteine protease control.[1]

References & Authoritative Grounding

  • Falgueyret, J. P., et al. (2001). "Novel, nonpeptidic cyanaimides as potent and reversible inhibitors of human cathepsins K and L." Journal of Medicinal Chemistry.[1] (Establishes the nitrile warhead mechanism on Cathepsins).

  • Black, W. C., & Percival, M. D. (2006). "Cysteine Protease Inhibitors Containing a Nitrile Warhead: Mechanism and Drug Design."[1] ChemBioChem. (Detailed review of the thioimidate adduct formation).

  • Podgorski, I., et al. (2009). "Cathepsin K inhibition: a new frontier in cancer treatment."[1] Biochemical Pharmacology. (Discusses off-target lysosomal toxicity risks).

  • Lozano, R., et al. (2020). "Nitrile-Based Inhibitors of Cysteine Proteases."[1] Current Medicinal Chemistry. (Recent updates on selectivity optimization of the benzamide scaffold).

Disclaimer: This guide is for research purposes only. N-[cyano(cyclopropyl)methyl]benzamide is a chemical probe and has not been approved for clinical use.[1]

Sources

Optimization

N-[cyano(cyclopropyl)methyl]benzamide cytotoxicity assessment and mitigation

The following Technical Support Guide is designed for researchers utilizing N-[cyano(cyclopropyl)methyl]benzamide (CAS: 1315368-09-2) in biological assays.[1] It addresses the unique stability and toxicity profiles assoc...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers utilizing N-[cyano(cyclopropyl)methyl]benzamide (CAS: 1315368-09-2) in biological assays.[1] It addresses the unique stability and toxicity profiles associated with


-amido nitrile scaffolds.

Cytotoxicity Assessment & Mitigation Guide[1]

Status: Active Support Topic Compound Class:


-Amido Nitrile / Benzamide Derivative
Primary Risk:  Hydrolytic instability leading to cyanide (HCN) release.[1]

Compound Profile & Safety Alert

N-[cyano(cyclopropyl)methyl]benzamide is a functionalized benzamide featuring a cyclopropyl group and a nitrile moiety on the


-carbon relative to the amide nitrogen.[1]
  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 200.24 g/mol [1]

  • Structural Alert: The

    
    -amido nitrile  motif (Benzamide-NH-CH(CN)-Cyclopropyl) is chemically related to the Strecker synthesis intermediates.[1] While N-acylation (the benzamide part) stabilizes the molecule compared to a free 
    
    
    
    -amino nitrile, this scaffold remains susceptible to "Retro-Strecker" hydrolysis in aqueous media or inside cells, potentially releasing Hydrogen Cyanide (HCN) and the corresponding imine/aldehyde.

CRITICAL SAFETY WARNING: If you observe unexpected, rapid, or non-specific cytotoxicity across multiple cell lines, cyanide poisoning may be the root cause. Always handle stock solutions in a fume hood and treat cellular supernatants as potentially cyanide-contaminated waste.

Standard Operating Procedure (SOP): Cytotoxicity Profiling

Do not treat this compound like a standard stable drug.[1] Use this modified protocol to distinguish between true pharmacological cytotoxicity and chemical instability artifacts.

Phase A: Solubility & Stability Check (Pre-Assay)

Before adding cells, verify the compound's behavior in your media.

ParameterProtocolAcceptance Criteria
Solubility Dilute 1000x DMSO stock into PBS (final 100 µM). Vortex.Solution must remain clear. Turbidity indicates precipitation (common with lipophilic cyclopropyl-benzamides).[1]
Stability (T0 vs T24) Incubate compound in media (cell-free) at 37°C for 24h. Analyze by LC-MS.>90% parent compound remaining.[1][2] Appearance of Cyclopropanecarbaldehyde indicates hydrolysis.[1]
Phase B: The "Time-Kill" Viability Assay

Standard 72-hour MTT assays may mask instability.[1] Use a kinetic approach.

  • Seed Cells: 5,000 cells/well (96-well plate). Allow attachment (24h).

  • Dosing: Prepare fresh compound immediately before addition. Do not use dilutions stored overnight.

  • Timepoints: Assess viability (ATP-based assay recommended, e.g., CellTiter-Glo) at 4h, 24h, and 48h .

    • Rationale: Cyanide toxicity is rapid (mitochondrial uncoupling).[1] If you see >50% cell death at 4 hours, it is likely off-target chemical toxicity (HCN), not a gene-expression modulated drug effect.[1]

Troubleshooting Guide (Q&A)

Q1: My IC50 is in the low micromolar range (<5 µM) for all cell lines tested. Is this a potent drug or a toxicant? A: This "pan-assay interference" suggests a toxicant.[1] The


-amido nitrile group can release cyanide, which inhibits Cytochrome C Oxidase (Complex IV).[1]
  • Diagnostic Test: Co-treat cells with Hydroxocobalamin (Vitamin B12a) (10-50 µM).[1] Hydroxocobalamin scavenges free cyanide.[1]

  • Result: If toxicity is rescued/reduced by Hydroxocobalamin, your compound is releasing cyanide.[1] If toxicity persists, it is likely an on-target effect or a different mechanism.[1]

Q2: I see precipitation in the wells after 24 hours. A: The cyclopropyl and benzamide groups are lipophilic.

  • Mitigation: Ensure your final DMSO concentration is 0.5% (if tolerated).[1] If precipitation persists at >10 µM, your "cytotoxicity" might be physical (crystals lysing cells). Filter the media before adding to cells to test the soluble fraction only.

Q3: Can I use MTT reagents with this compound? A: Use caution. Some reactive nitriles or their hydrolysis products can chemically reduce tetrazolium salts (MTT/MTS) to formazan without live cells, giving false "viability" signals.[1]

  • Recommendation: Use an ATP-based luminescent assay (e.g., CellTiter-Glo) or LDH release assay, which are less prone to chemical redox interference.[1]

Mechanistic Visualization

Diagram 1: Root Cause Analysis for Cytotoxicity

Use this logic flow to troubleshoot unexpected cell death.

Cytotoxicity_Triage Start Observation: Unexpected/High Cytotoxicity Check_Time Check Timepoint: Did death occur < 4 hours? Start->Check_Time Rapid_Death Rapid Death (<4h) Check_Time->Rapid_Death Yes Slow_Death Slow Death (>24h) Check_Time->Slow_Death No Cyanide_Hypothesis Hypothesis: Cyanide Release (Mitochondrial Toxin) Rapid_Death->Cyanide_Hypothesis Conclusion_Target Conclusion: True Pharmacological Effect or Other Off-Target Slow_Death->Conclusion_Target Scavenger_Test Validation: Co-treat with Hydroxocobalamin Cyanide_Hypothesis->Scavenger_Test Rescued Result: Toxicity Reduced Scavenger_Test->Rescued Not_Rescued Result: Toxicity Persists Scavenger_Test->Not_Rescued Conclusion_CN Conclusion: Chemical Instability (HCN Release) Rescued->Conclusion_CN Not_Rescued->Conclusion_Target

Figure 1: Decision tree for distinguishing between intrinsic compound toxicity and chemical instability artifacts.

Diagram 2: Chemical Instability Pathway

Understanding the "Retro-Strecker" hydrolysis risk.

Hydrolysis_Pathway Compound N-[cyano(cyclopropyl)methyl]benzamide (Parent) Intermed Unstable Imine Intermediate Compound->Intermed Hydrolysis (H2O/Enzymes) Products Benzamide + Cyclopropanecarbaldehyde Intermed->Products Toxin HCN (Cyanide) (Mitochondrial Toxin) Intermed->Toxin Elimination

Figure 2: The potential decomposition pathway of


-amido nitriles in aqueous/cellular environments.

Mitigation Strategies

If the compound proves unstable or non-specifically toxic, consider these modifications:

A. Chemical Modification (Lead Optimization)

The nitrile group (-CN) is the likely liability.[1] Replace it with a bioisostere that maintains electronic properties but eliminates the leaving group potential.

Current GroupProposed BioisostereBenefit
-CN (Nitrile) -CF3 (Trifluoromethyl) High metabolic stability; similar electron-withdrawing effect; no cyanide release.[1]
-CN (Nitrile) -CONH2 (Primary Amide) Hydrolytically stable; maintains H-bond acceptor/donor capability.[1]
-CN (Nitrile) -H (Des-cyano) Simplification.[1] If potency is lost, the -CN was critical for binding (or reactivity).
B. Formulation & Handling
  • Fresh Prep: Dissolve compound in DMSO immediately before use. Do not store aqueous dilutions.[1]

  • Media pH: Ensure media is buffered to pH 7.2–7.4. Alkaline conditions accelerate nitrile hydrolysis.[1]

  • Serum: Reduce Fetal Bovine Serum (FBS) to 1-5% if possible, as serum esterases/amidases may catalyze the decomposition.[1]

References

  • National Center for Biotechnology Information (NCBI). (n.d.).[1] PubChem Compound Summary for CID 54594318, N-[cyano(cyclopropyl)methyl]benzamide. Retrieved January 28, 2026, from [Link]

  • Tanii, H., & Hashimoto, K. (1984).[1] Studies on the mechanism of acute toxicity of nitriles in mice. Archives of Toxicology, 55(1), 47–54.[1] (Mechanism of cyanide release from aliphatic nitriles).[1] Retrieved from [Link]

  • Fleming, F. F. (1999).[1] Nitrile-containing natural products. Natural Product Reports, 16, 597–606.[1] (Discussion on chemical stability and bioactivity of nitriles). Retrieved from [Link]

  • ISO 10993-5:2009. Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. (Standard protocols for elution and cytotoxicity testing). Retrieved from [Link][1]

Sources

Troubleshooting

Technical Guide: Optimizing the Synthesis of N-[Cyano(cyclopropyl)methyl]benzamide

Introduction & Scope This guide addresses yield optimization for the synthesis of N-[cyano(cyclopropyl)methyl]benzamide , a critical scaffold in the development of Cathepsin K inhibitors and Orexin receptor antagonists....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

This guide addresses yield optimization for the synthesis of N-[cyano(cyclopropyl)methyl]benzamide , a critical scaffold in the development of Cathepsin K inhibitors and Orexin receptor antagonists.

The synthesis typically proceeds via a two-stage sequence:[1][2]

  • Strecker Reaction: Formation of

    
    -amino(cyclopropyl)acetonitrile from cyclopropanecarboxaldehyde.
    
  • N-Acylation: Benzoylation of the labile amino-nitrile intermediate.

The Core Challenge: The primary yield-limiting factor is the instability of the


-amino nitrile intermediate . This species is prone to a "Retro-Strecker" equilibrium (reverting to imine/aldehyde) and rapid hydrolysis of the nitrile group to a primary amide (

) under basic aqueous conditions. This guide provides a self-validating protocol to mitigate these degradation pathways.

Reaction Pathway & Failure Mode Analysis

Understanding where mass is lost is the first step to recovery. The diagram below maps the synthesis and the critical "off-ramps" where yield is lost.

ReactionPathway Aldehyde Cyclopropane- carboxaldehyde Imine Imine Intermediate Aldehyde->Imine + NH3 AminoNitrile α-Amino Nitrile Imine->AminoNitrile + CN- AminoNitrile->Imine Equilibrium (Instability) Target Target: N-[Cyano(cyclopropyl) methyl]benzamide AminoNitrile->Target + PhCOCl (Base) Hydrolysis Impurity A: Primary Amide (-CONH2) AminoNitrile->Hydrolysis High pH / H2O (>10°C) BisAcyl Impurity B: Bis-Benzamide Target->BisAcyl Excess PhCOCl Retro Retro-Strecker (Reversion)

Figure 1: Reaction pathway highlighting the reversibility of the Strecker step and the hydrolysis risk during acylation.

Module 1: The Strecker Reaction (Formation of Amino Nitrile)[1][3][4][5]

Objective: Maximize conversion of cyclopropanecarboxaldehyde to amino(cyclopropyl)acetonitrile while preventing polymerization.

Critical Protocol Adjustments
VariableStandard ProtocolOptimized Protocol Rationale
Ammonia Source Aqueous

Methanolic Ammonia (7N) Eliminates water to push the equilibrium toward the imine/nitrile.
Cyanide Source NaCN / KCNTMSCN (Trimethylsilyl cyanide) TMSCN acts as a dehydrating agent and cyanide source, driving the reaction to completion.
Temperature Room Temp (

C)

C

RT
Initial cooling suppresses polymerization of the reactive cyclopropyl imine.
Isolation DistillationTelescoping (Use Crude) The amino nitrile is thermally unstable. Distillation causes retro-Strecker decomposition.
Step-by-Step Workflow (Telescoped)
  • Imine Formation: Charge cyclopropanecarboxaldehyde (1.0 eq) into a reactor with 7N

    
     in MeOH (3.0 eq). Stir at 
    
    
    
    C for 30 minutes.
    • Checkpoint: Proton NMR should show disappearance of the aldehyde proton (

      
       ppm).
      
  • Cyanation: Add TMSCN (1.1 eq) dropwise at

    
    C. Allow to warm to 
    
    
    
    C over 2 hours.
  • Workup (Crucial): Concentrate the mixture in vacuo at

    
    C . Do not heat.
    
    • Result: You will obtain a yellow oil. Do not purify. Proceed immediately to acylation.

Module 2: The Benzoylation (N-Acylation)[6]

Objective: Selectively acylate the amine without hydrolyzing the nitrile group.

The "Schotten-Baumann" vs. "Anhydrous" Debate

While Schotten-Baumann (aqueous base) is standard for benzamides, the anhydrous approach is superior here to protect the cyano group.

Optimized Anhydrous Protocol
  • Solvation: Dissolve the crude amino nitrile (from Module 1) in dry Dichloromethane (DCM) (10 volumes).

  • Base Addition: Add Triethylamine (TEA) (1.2 eq) or Diisopropylethylamine (DIPEA). Cool to

    
    C .
    
    • Note: Pyridine can be used but is harder to remove. TEA is preferred for ease of workup.

  • Acylation: Add Benzoyl Chloride (1.05 eq) dropwise. Maintain internal temperature below

    
    C. 
    
    • Exotherm Warning: The reaction is highly exothermic. If temp spikes

      
      C, nitrile hydrolysis risk increases significantly.
      
  • Quench: Once TLC indicates consumption of starting material, quench with saturated

    
      (cold).
    
    • Do not use strong base (NaOH) for the wash, as this degrades the product.

Troubleshooting & FAQs

Q1: My product is an oil, but it should be a solid. How do I crystallize it?

A: The cyclopropyl group introduces rotational freedom that inhibits lattice formation.

  • Fix: Use a solvent swap. Evaporate the DCM and replace with Isopropyl Acetate (IPAc) or Ethanol/Water (9:1) . Heat to

    
    C to dissolve, then cool slowly to 
    
    
    
    C with seeding.
  • Note: If the oil persists, check for "Bis-Benzamide" impurity (Impurity B in Fig 1). This impurity disrupts crystallization.

Q2: I see a new spot on TLC that is more polar than the product. What is it?

A: This is likely the Primary Amide (Impurity A), resulting from the hydrolysis of your nitrile group (


).
  • Cause: Your workup was too basic or too hot.

  • Remedy: Ensure the quench is done with mild base (

    
    ) and the rotary evaporator bath is kept 
    
    
    
    C.
Q3: The yield of the Strecker step is low (<50%).

A: You likely lost the intermediate during concentration. The amino nitrile is volatile.

  • Fix: Do not evaporate to dryness. Leave a small amount of solvent and calculate the assay yield by wt% NMR using an internal standard (e.g., 1,3,5-trimethoxybenzene) before proceeding to the next step.

Workup Decision Matrix

Use this logic flow to determine the correct purification strategy based on your crude profile.

WorkupLogic Start Crude Reaction Mixture CheckTLC Check TLC/HPLC Start->CheckTLC ImpurityCheck Major Impurity? CheckTLC->ImpurityCheck Clean Clean Profile (>90%) ImpurityCheck->Clean None BisAcyl Bis-Acylated (Less Polar) ImpurityCheck->BisAcyl High Rf Spot Amide Hydrolyzed Amide (More Polar) ImpurityCheck->Amide Low Rf Spot Action1 Crystallize from EtOH/Water Clean->Action1 Action2 Column Chromatography (Silica, 0-30% EtOAc/Hex) BisAcyl->Action2 Action3 Recrystallize from IPAc (rejects polar amide) Amide->Action3

Figure 2: Decision matrix for purification based on impurity profile.

References

  • Strecker Synthesis Fundamentals

    • Mowry, D. T. "The Preparation of Nitriles." Chemical Reviews, 1948, 42(2), 189–283.
    • Context: Foundational review on nitrile synthesis stability and hydrolysis risks.
  • Cyclopropyl Amino Acid Derivatives

    • Wernic, D., et al. "Synthesis of 1-aminocyclopropanecarboxylic acid derivatives." Journal of Organic Chemistry, 1989.
    • Context: Specific handling of cyclopropyl-substituted amino nitriles.[3]

  • Benzoylation Protocols (Schotten-Baumann vs Anhydrous)

    • Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley-Interscience.
    • Context: Standard operating procedures for N-acylation and preventing O-acyl
  • Relevant Patent Literature (Orexin/Cathepsin Scaffolds)

    • Cox, C. D., et al. "Discovery of the Orexin Receptor Antagonist Suvorexant." Journal of Medicinal Chemistry, 2010.[4]

    • Context: While Suvorexant is a diazepane, the precursor chemistry for chiral amine synthesis via Strecker methods is highly relevant to this scaffold.

Sources

Optimization

Analytical Characterization &amp; Troubleshooting Guide: N-[cyano(cyclopropyl)methyl]benzamide

Technical Support Center | ID: TSC-CHEM-2024-09 Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Analytical Method Development, Chiral Resolution, and Stability Profiling Executive Summary This guid...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center | ID: TSC-CHEM-2024-09 Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Analytical Method Development, Chiral Resolution, and Stability Profiling

Executive Summary

This guide addresses the specific analytical challenges associated with N-[cyano(cyclopropyl)methyl]benzamide (CAS: 1315368-09-2). As an


-amido nitrile containing a cyclopropyl moiety, this molecule presents a unique "analytical personality" defined by three competing factors:
  • Chirality: The methine carbon (

    
    -position) is a stereogenic center, requiring robust enantioseparation.
    
  • Lability: The nitrile group is susceptible to hydrolysis (to amide/acid) and retro-Strecker decomposition under stress.

  • Structural Anisotropy: The cyclopropyl ring creates distinct magnetic anisotropy, complicating NMR interpretation.

Module 1: Chromatographic Separation & Chiral Purity

Q1: I am observing a "shoulder" peak on my Reverse Phase (RP-HPLC) chromatogram. Is this the enantiomer or an impurity?

Diagnosis: In standard achiral RP-HPLC (e.g., C18), enantiomers co-elute. A "shoulder" or split peak typically indicates hydrolysis degradation , not chiral separation. The nitrile group is prone to hydrolysis in aqueous mobile phases, especially if the pH is not strictly buffered.

The Mechanism (Causality): Water attacks the electrophilic nitrile carbon, initially forming the primary amide (N-[amino(oxo)methyl(cyclopropyl)methyl]benzamide), which is more polar and elutes slightly earlier than the parent nitrile.

Troubleshooting Protocol:

  • Check Mobile Phase pH: Ensure pH is maintained between 4.5 and 6.0. Avoid highly acidic (pH < 2) or basic (pH > 8) conditions which catalyze hydrolysis.

  • Switch to a "Soft" Gradient:

    • Column: C18 End-capped (e.g., 3.0 x 100 mm, 1.7 µm).

    • Buffer: 10 mM Ammonium Acetate (pH 5.0).

    • Gradient: 10% to 90% ACN over 10 mins.

    • Observation: The hydrolysis impurity (Amide) typically elutes at RRT ~0.85-0.90 relative to the parent.

Q2: How do I achieve baseline resolution of the enantiomers?

Expert Insight: Because the chiral center is flanked by an amide and a nitrile, the molecule has strong hydrogen-bonding potential. Polysaccharide-based stationary phases are required.

Recommended Chiral Method (Self-Validating):

ParameterConditionRationale
Column Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H or IA)Amylose helices provide the best cavity fit for the benzamide/cyclopropyl steric bulk.
Mobile Phase n-Hexane : Ethanol (85:15 v/v) Ethanol is a better hydrogen-bond donor/acceptor than IPA for this specific amide linkage, sharpening peaks.
Flow Rate 1.0 mL/minOptimized for mass transfer kinetics.
Detection UV @ 230 nmMaximize sensitivity for the benzamide chromophore.
Temperature 25°CLower temperature favors enthalpic separation of enantiomers.

Success Criteria:

  • Resolution (

    
    ) > 2.0.
    
  • Tailing Factor (

    
    ) < 1.2 (If 
    
    
    
    is high, add 0.1% Diethylamine to the mobile phase to suppress silanol interactions).

Module 2: Spectroscopic Characterization (NMR & MS)

Q3: My H NMR spectrum shows complex multiplets in the 0.3–0.6 ppm region. Is this an impurity?

Diagnosis: Likely not . This is the signature of the cyclopropyl ring protons.

Technical Explanation: The cyclopropyl group possesses significant magnetic anisotropy. The methylene protons (


) are diastereotopic due to the adjacent chiral center.
  • Protons cis to the benzamide group are shielded differently than those trans.

  • Result: You will not see a simple doublet/triplet. You will see four distinct multiplets (or two complex sets) for the four methylene protons in the 0.3–0.7 ppm range.

Validation Step: Run a HSQC (Heteronuclear Single Quantum Coherence) experiment.

  • If all high-field protons correlate to cyclopropyl carbons (typically

    
     3–15 ppm), they are intrinsic to the molecule.
    
  • If a signal does not correlate to the cyclopropyl carbons, suspect grease/alkane impurities.

Q4: In LC-MS, I see a mass loss of 27 Da. Does this indicate fragmentation?

Diagnosis: Yes. The loss of 27 Da corresponds to HCN (Hydrogen Cyanide) .

Fragmentation Pathway: In Electrospray Ionization (ESI+), the protonated molecular ion


 undergoes a characteristic fragmentation common to 

-amido nitriles.
  • Precursor:

    
     (
    
    
    
    )
  • Transition: Loss of HCN.

  • Product Ion:

    
     (Formation of the N-acyl iminium ion).
    

Warning: If you see a loss of 27 Da during storage (not in the MS source), this indicates Retro-Strecker decomposition , releasing toxic HCN. This is a critical safety signal.

Module 3: Stability & Degradation Mapping

Q5: What are the critical degradation pathways I need to monitor?

Expert Insight: The stability profile is dominated by the reactivity of the nitrile group. You must monitor three primary zones: Hydrolysis (Acid/Amide), Elimination, and Retro-Strecker.

Visualizing the Pathway:

DegradationPathways Figure 1: Critical Degradation Pathways for N-[cyano(cyclopropyl)methyl]benzamide Parent Parent Nitrile (C12H12N2O) Amide Primary Amide (Hydrolysis) Parent->Amide +H2O (pH < 3 or pH > 8) Retro Benzamide + Cyclopropane carboxaldehyde (Retro-Strecker) Parent->Retro Heat (>60°C) Neutral pH Acid Carboxylic Acid (Full Hydrolysis) Amide->Acid +H2O, Heat

Q6: How should I store the reference standard?

Protocol:

  • State: Solid powder (Lyophilized if possible).

  • Container: Amber glass vial with PTFE-lined cap (Hydroscopic protection).

  • Temperature: -20°C.

  • Critical Precaution: Allow the vial to equilibrate to room temperature before opening to prevent condensation. Moisture is the primary enemy (initiates hydrolysis).

Summary of Key Data

AttributeSpecification / ValueMethod Ref
Molecular Formula

-
Exact Mass 200.0950 DaHRMS
Chiral Center C(

) to Nitrile
-
UV Maxima 230 nm (Benzamide)UV-Vis
Critical Impurity A Amide Hydrolysis ProductRP-HPLC (RRT ~0.9)
Critical Impurity B Retro-Strecker AldehydeGC-MS / NMR

References

  • National Institutes of Health (NIH). (2025). Stereoselective HPLC separation and configurational stability study of N-nitrosamine impurities. PubMed. Retrieved January 28, 2026, from [Link]

  • MDPI. (2025). Molecular Dynamics of Enantiomeric Separation in HPLC. Preprints.org.[1] Retrieved January 28, 2026, from [Link]

  • Organic Chemistry Portal. (2018). Synthesis of Nitriles from Primary Amides. Retrieved January 28, 2026, from [Link]

Sources

Troubleshooting

addressing batch-to-batch variability of N-[cyano(cyclopropyl)methyl]benzamide

CAS No.: 1315368-09-2 Molecular Formula: C₁₂H₁₂N₂O Role: Critical Intermediate / Building Block (Kinase Inhibitors, Agrochemicals) Executive Summary & Core Challenges N-[cyano(cyclopropyl)methyl]benzamide is a specialize...

Author: BenchChem Technical Support Team. Date: February 2026

CAS No.: 1315368-09-2 Molecular Formula: C₁₂H₁₂N₂O Role: Critical Intermediate / Building Block (Kinase Inhibitors, Agrochemicals)

Executive Summary & Core Challenges

N-[cyano(cyclopropyl)methyl]benzamide is a specialized


-aminonitrile building block utilized in the synthesis of complex heterocyclic drugs (e.g., JAK inhibitors, antimalarials) and advanced agrochemicals. Its structure features a benzamide "tail" linked to a cyclopropyl moiety via a cyano-substituted carbon.

Primary Sources of Batch Variability:

  • Labile

    
    -Aminonitrile Motif:  The central methine carbon carrying the cyano group is susceptible to both hydrolysis  (to amide/acid) and retro-Strecker  decomposition under basic conditions.
    
  • Chiral Instability: The carbon at the chiral center is prone to racemization if exposed to strong bases, affecting the enantiomeric excess (ee) if the downstream application requires stereochemical purity.

  • Polymorphism: As an amide, the compound can exist in multiple crystalline forms, leading to inconsistent solubility profiles and melting points (typically 116–118°C).

Troubleshooting Guide: Batch Variability

Use this diagnostic table to address specific deviations in your Certificate of Analysis (CoA) or experimental results.

Symptom Probable Cause Diagnostic Action Corrective Protocol
Low Purity (<95%) by HPLC Hydrolysis of the nitrile group to primary amide.Check for new peak at RRT ~0.8 (more polar).Ensure reaction/storage is strictly anhydrous. Repurify via recrystallization (see Protocol A).
High Residual Benzoic Acid Hydrolysis of the benzamide linkage.Check for Benzoic Acid peak (confirmed by standard).Avoid strong acidic/basic workups. Wash organic layer with sat. NaHCO₃.
Inconsistent Melting Point Polymorphism or Solvate formation.Perform DSC. Sharp endotherm expected at ~117°C. Broadening indicates mixed phase.Slurry in non-polar solvent (e.g., Heptane/IPA) to convert metastable forms to the thermodynamic stable form.
Color Development (Yellowing) Oxidation of trace amine impurities or retro-Strecker decomposition.Check LC-MS for benzaldehyde or free amine masses.Store under Nitrogen/Argon at 2–8°C. Add antioxidant (e.g., BHT) to stock solutions if permissible.
Variable Reaction Yields Presence of inorganic salts (Cyanide/Chloride) inhibiting catalysts.Perform Residue on Ignition (ROI) or Ion Chromatography.Implement a final water wash or pass through a silica plug to remove polar salts.

Deep Dive: Degradation & Impurity Pathways

Understanding the chemical instability of N-[cyano(cyclopropyl)methyl]benzamide is key to controlling batch quality. The compound sits at a high-energy local minimum; thermal or chemical stress can drive it toward more stable hydrolyzed products.

Visualization: Impurity Formation Pathways

The following diagram illustrates the critical degradation routes that define the impurity profile.

DegradationPathways Target N-[cyano(cyclopropyl)methyl]benzamide (Target Molecule) ImpurityA Impurity A: Benzoylamino-cyclopropyl-acetamide (Partial Hydrolysis) Target->ImpurityA H2O / OH- (Nitrile Hydrolysis) ImpurityB Impurity B: Benzoic Acid + Amino(cyclopropyl)acetonitrile (Amide Cleavage) Target->ImpurityB H3O+ / Heat (Amide Hydrolysis) ImpurityC Impurity C: Retro-Strecker Products (Benzamide + Aldehyde + HCN) Target->ImpurityC Base / Heat (Retro-Strecker) ImpurityD Impurity D: Racemate (If Chiral) Target->ImpurityD Base (Deprotonation)

Figure 1: Degradation pathways affecting N-[cyano(cyclopropyl)methyl]benzamide stability.

Standardized Experimental Protocols

Protocol A: Purification via Recrystallization

Use this protocol to upgrade batches with purity between 90–95%.

  • Dissolution: Dissolve 10 g of crude material in Ethyl Acetate (40 mL) at 60°C. Ensure complete dissolution.

  • Filtration: While hot, filter through a 0.45 µm PTFE membrane to remove insoluble salts.

  • Precipitation: Slowly add n-Heptane (80 mL) dropwise while stirring at 50°C until slight turbidity persists.

  • Cooling: Allow the solution to cool to room temperature (25°C) over 2 hours, then chill to 0–5°C for 4 hours.

  • Isolation: Filter the white crystalline solid. Wash with cold 1:4 EtOAc:Heptane (20 mL).

  • Drying: Dry under vacuum (40°C, <50 mbar) for 12 hours. Note: Do not exceed 50°C to prevent retro-Strecker degradation.

Protocol B: HPLC Purity Assessment

Standard method for identifying hydrolysis impurities.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm (Amide absorption) and 210 nm.

  • Target Retention: Product elutes ~8–9 min. Benzoic acid elutes earlier (~4–5 min).

Quality Control Workflow

To ensure batch-to-batch consistency, implement this logic gate system for incoming raw materials.

QCWorkflow Start Incoming Batch ID Identity Check (1H-NMR / IR) Start->ID Purity Purity Check (HPLC > 98%) ID->Purity Pass Reject Reject / Reprocess ID->Reject Fail SolidState Solid State (DSC / XRD) Purity->SolidState Pass Purity->Reject Fail (<98%) Release Release for Synthesis SolidState->Release Consistent Form SolidState->Reject Polymorph Detected

Figure 2: QC Logic Gate for N-[cyano(cyclopropyl)methyl]benzamide acceptance.

Frequently Asked Questions (FAQs)

Q1: Can I store this compound in DMSO stock solutions?

  • Answer: Yes, but with caution. N-[cyano(cyclopropyl)methyl]benzamide is stable in anhydrous DMSO at -20°C for up to 3 months. However, the presence of water in DMSO can accelerate nitrile hydrolysis. Always use fresh, anhydrous DMSO and avoid repeated freeze-thaw cycles.

Q2: Why does my batch smell like bitter almonds?

  • Answer: This indicates decomposition. The "bitter almond" scent is characteristic of Benzaldehyde , which forms via the retro-Strecker reaction followed by hydrolysis. If this odor is strong, the batch likely has significant degradation and potential cyanide content. Handle with extreme care and re-verify purity.

Q3: Is the compound light-sensitive?

  • Answer: While not highly photosensitive, the benzylic-like position (alpha to the amide and nitrile) can form radicals under intense UV light. Store in amber vials as a precaution.

Q4: My reaction yield is low when using this intermediate. Why?

  • Answer: Check the water content (Karl Fischer titration). If the intermediate contains >0.5% water, it can quench sensitive reagents (e.g., strong bases or coupling agents) used in the next step. Dry the material under high vacuum over P₂O₅ if necessary.

References

  • Strecker Reaction & Alpha-Aminonitriles

    • Dyker, G. (Ed.). (2005).[1] Handbook of C-H Transformations. Wiley-VCH. (General context on functionalization of alpha-amino nitriles).

    • Mowry, D. T. (1948). The Preparation of Nitriles. Chemical Reviews, 42(2), 189–283. Link

  • Amide Hydrolysis & Stability

    • Brown, R. S., et al. (1994). Mechanisms of Amide Hydrolysis. Accounts of Chemical Research, 27(1), 346–354. Link

  • Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press.
  • Related Structural Analogues (Kinase Inhibitors)

    • Deng, X., et al. (2015). Synthesis and biological evaluation of N-cyclopropylbenzamide-benzophenone hybrids as novel and selective p38 MAPK inhibitors.[2] Bioorganic & Medicinal Chemistry Letters, 25(16), 3108-3111. Link

  • Chemical Safety & Handling

    • PubChem Compound Summary for CID 54594318 (N-[cyano(cyclopropyl)methyl]benzamide). Link

Sources

Optimization

Technical Guide: Refining Purification Methods for N-[cyano(cyclopropyl)methyl]benzamide

Introduction N-[cyano(cyclopropyl)methyl]benzamide (CAS: 1315368-09-2) is a critical intermediate scaffold, often utilized in the synthesis of JAK inhibitors and other kinase-targeting therapeutics. Its structure feature...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-[cyano(cyclopropyl)methyl]benzamide (CAS: 1315368-09-2) is a critical intermediate scaffold, often utilized in the synthesis of JAK inhibitors and other kinase-targeting therapeutics. Its structure features a secondary amide, a labile nitrile group, and a cyclopropyl moiety. This unique combination presents a "triad of instability" during purification:

  • Hydrolysis Risk: The

    
    -amido nitrile is susceptible to hydrolysis under acidic/basic aqueous conditions.
    
  • Ring Fragility: The cyclopropyl group can undergo ring-opening in the presence of strong Lewis acids.

  • Crystallization Difficulty: The molecule often exhibits "oiling out" behavior due to rotational freedom around the amide bond and potential conformers.

This guide addresses these specific challenges, moving beyond standard protocols to provide causal analysis and self-validating solutions.

Part 1: Crystallization & Phase Separation

Q: My crude product consistently "oils out" instead of crystallizing. How do I force a lattice formation?

A: The "Oiling Out" phenomenon here is likely thermodynamic, driven by impurities acting as plasticizers or solvent entrapment.

Root Cause Analysis: N-[cyano(cyclopropyl)methyl]benzamide has a relatively low melting point range (often <100°C depending on purity). Impurities like unreacted benzamide or residual high-boiling solvents (e.g., DMF, DMSO) depress the melting point below the process temperature, causing the product to separate as a liquid phase (oil) rather than a solid.

Troubleshooting Protocol: Do not simply cool the mixture further; this increases viscosity and traps impurities. Instead, use a Two-Solvent Displacement System .

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude oil in a minimum volume of warm Isopropyl Alcohol (IPA) (approx. 45-50°C). Avoid methanol if possible, as it can solubilize polar impurities too well.

  • Seeding: Cool to 35°C. Add seed crystals (1-2 wt%) before adding the anti-solvent. If no seeds are available, scratch the glass interface vigorously.

  • Anti-solvent Addition: Slowly add Water or Heptane dropwise.

    • Critical Ratio: Target a final solvent:anti-solvent ratio of 1:3.

  • The "Cloud Point" Hold: Stop addition the moment persistent turbidity is observed. Hold temperature for 30 minutes to allow nucleation.

  • Cooling Ramp: Cool to 0°C at a rate of 5°C/hour. Fast cooling traps oil.

Validation: If the product comes out as a gum, reheat to redissolve and increase the IPA ratio by 10%.

Part 2: Chromatographic Purification (Flash/HPLC)

Q: I see a secondary peak growing during purification on silica. Is the compound degrading on the column?

A: Yes, likely due to on-column hydrolysis of the nitrile group.

Root Cause Analysis: Standard silica gel is slightly acidic (pH ~5-6). For


-amido nitriles, this acidity, combined with residual water in the solvent, can catalyze the hydration of the nitrile (

) to a primary amide (

). This is a common artifact in Strecker-type intermediate purification [1].

Corrective Action: Buffer the Stationary Phase. You must neutralize the acidic sites on the silica surface.

Protocol:

  • Pre-treatment: Flush the silica column with a mobile phase containing 1% Triethylamine (TEA) prior to loading your sample.

  • Mobile Phase Modification: Run the purification using Hexane/Ethyl Acetate (or DCM/MeOH) with 0.1% TEA .

    • Note: TEA prevents acid-catalyzed hydrolysis and also reduces peak tailing for the amide nitrogen.

  • Loading: Load the sample as a solid deposit on Celite or basic alumina, rather than dissolving in a large volume of solvent.

Quantitative Comparison of Stationary Phases:

Stationary PhaseMobile Phase ModifierHydrolysis RiskResolutionRecommendation
Standard Silica NoneHigh ModerateAvoid
Neutralized Silica 1% Et3NLowHighPreferred
C18 (Reverse Phase) 0.1% Formic AcidHigh (Acidic)HighUse with Caution
C18 (Reverse Phase) 10mM NH4HCO3 (pH 8)LowModerateAlternative

Part 3: Impurity Profiling & Removal

Q: How do I distinguish between the starting material and the hydrolysis byproduct?

A: Use IR and NMR diagnostic signals; TLC Rf values are often too similar.

Diagnostic Logic:

  • Target Molecule: N-[cyano(cyclopropyl)methyl]benzamide.[1][2][3]

    • IR Signal: Sharp, weak band at ~2240 cm⁻¹ (Nitrile).

  • Impurity A (Hydrolysis): N-[amino(cyclopropyl)methyl]benzamide (Amide).

    • IR Signal: Absence of 2240 cm⁻¹; appearance of broad doublets at 3300-3400 cm⁻¹ (Primary Amide NH2).

  • Impurity B (Starting Material): Benzamide.

    • NMR Signal: Lack of the cyclopropyl multiplets (0.3–0.6 ppm).

Removal Strategy: If the hydrolysis impurity (Amide) is present >5%:

  • Do not recrystallize from alcohols. The solubilities are too similar.

  • Wash with dilute acid: Dissolve the mixture in DCM. Wash rapidly with cold 0.1 M HCl. The primary amide impurity is more basic than the target nitrile and may partition into the aqueous layer. Proceed with caution to avoid opening the cyclopropyl ring.

Part 4: Visualizing the Purification Workflow

The following decision tree illustrates the logic flow for purifying crude N-[cyano(cyclopropyl)methyl]benzamide based on initial purity and physical state.

PurificationWorkflow Start Crude Reaction Mixture CheckState Physical State? Start->CheckState Solid Solid / Precipitate CheckState->Solid Oil Oil / Gum CheckState->Oil PurityCheck Purity > 85%? Solid->PurityCheck Dissolve Dissolve in warm IPA (45°C) Oil->Dissolve Seed Add Seeds + Cool to 35°C Dissolve->Seed AntiSolvent Add Water (Dropwise) Seed->AntiSolvent AntiSolvent->PurityCheck Solidifies Recryst Recrystallize (IPA/Water) PurityCheck->Recryst Yes Flash Flash Chromatography (Neu-Silica, 1% TEA) PurityCheck->Flash No (Complex Impurities) Flash->Recryst Polishing Step

Figure 1: Decision tree for the purification of N-[cyano(cyclopropyl)methyl]benzamide, prioritizing phase control and acidity management.

Part 5: Stability & Storage FAQs

Q: Can I store the purified compound in solution?

A: No. Nitriles alpha to an amide group are prone to "self-immolation" or hydration in solution over time, especially in protic solvents like Methanol or wet DMSO.

  • Protocol: Evaporate to dryness immediately.

  • Storage: Store as a solid at -20°C under Argon/Nitrogen.

  • Shelf-life: >1 year in solid state; <48 hours in solution at RT.

Q: Is the cyclopropyl group stable to standard workup conditions?

A: It is stable to base, but sensitive to strong acids. Avoid using concentrated HCl or H2SO4 during workups. If acidification is necessary (e.g., to remove amine catalysts), use buffered solutions like Ammonium Chloride (sat.) or 0.5 M Citric Acid [2].

References

  • Organic Syntheses , "Preparation of Nitriles from Amides," Org. Synth.2023 , 100, 327. (General reference on nitrile/amide stability). Link

  • Vertex AI Search Results , "Preparation of cyclopropyl methyl cyanide derivatives," Google Patents, CN104774160A. (Describes synthesis and stability of cyclopropyl-nitrile motifs). 4

  • BLD Pharm , "Product Analysis: N-[cyano(cyclopropyl)methyl]benzamide," BLD Pharm Catalog, CAS 1315368-09-2.[3] 3[5][6][7][4]

Sources

Reference Data & Comparative Studies

Validation

Validating the Biological Target of N-[cyano(cyclopropyl)methyl]benzamide

Executive Summary: The Pharmacophore Hypothesis N-[cyano(cyclopropyl)methyl]benzamide is a synthetic small molecule belonging to the class of peptidomimetic nitrile inhibitors . Structural analysis reveals two critical p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pharmacophore Hypothesis

N-[cyano(cyclopropyl)methyl]benzamide is a synthetic small molecule belonging to the class of peptidomimetic nitrile inhibitors . Structural analysis reveals two critical pharmacophores that define its biological activity:

  • The Warhead (Cyano Group): An electrophilic nitrile (-CN) capable of forming a reversible covalent bond with nucleophilic cysteine residues.

  • The P1 Anchor (Cyclopropyl Group): A hydrophobic moiety designed to fit into the S1 specificity pocket of papain-like cysteine proteases.

Based on established Structure-Activity Relationship (SAR) data from clinical candidates like Odanacatib , this compound is a putative inhibitor of Cathepsin K , the lysosomal cysteine protease primarily responsible for bone resorption. However, due to the high structural homology among the cathepsin family (B, L, S, V), validating the specific target requires a rigorous deconvolution strategy.

This guide outlines the experimental framework to validate Cathepsin K as the primary target, distinguish it from off-targets (Cathepsin L/S), and benchmark its performance against industry standards.

Mechanism of Action: Reversible Covalent Inhibition

To validate the target, one must first confirm the mechanism. Unlike epoxide-based inhibitors (e.g., E-64) that irreversibly alkylate the active site, nitrile inhibitors function via a reversible covalent mechanism .

The thiolate anion of the catalytic cysteine (Cys25 in Cathepsin K) attacks the electrophilic carbon of the nitrile group, forming a thioimidate intermediate. This interaction is stabilized by the oxyanion hole (Gln19) and the S1 pocket occupancy by the cyclopropyl group.

Diagram 1: Cysteine Protease Inhibition Mechanism[1]

Mechanism Enzyme Free Enzyme (Cathepsin K - Cys25-S⁻) Complex Michaelis Complex (Non-covalent) Enzyme->Complex Binding (Kon) Inhibitor Inhibitor (Nitrile Warhead) Inhibitor->Complex Adduct Thioimidate Adduct (Covalent Complex) Complex->Adduct Nucleophilic Attack (k_inact) Adduct->Complex Slow Dissociation (k_off)

Caption: The catalytic cycle of nitrile inhibitors. The formation of the thioimidate adduct is reversible, distinguishing this class from irreversible alkylating agents.

Target Validation Strategy: Step-by-Step Protocol

Validation requires proving three pillars: Potency , Selectivity , and Engagement .

Step 1: Biochemical Potency (Enzymatic Assay)

Objective: Determine the


 and confirm time-dependent inhibition.
  • Method: Fluorogenic substrate turnover assay.

  • Substrate: Z-Phe-Arg-AMC (general cathepsin substrate) or Z-Leu-Arg-AMC (Cat K preferred).

  • Protocol Insight: Nitriles are slow-binding inhibitors. You must pre-incubate the enzyme and inhibitor for 15–30 minutes before adding the substrate to reach equilibrium. Failure to do so will yield an underestimated

    
    .
    
Step 2: Selectivity Profiling (The Critical Step)

Objective: Rule out Cathepsin L and S.

  • Rationale: The cyclopropyl group at P1 is the key determinant for Cathepsin K selectivity. Cathepsin L prefers larger hydrophobic groups (e.g., Phenylalanine) at S1. If your compound inhibits Cathepsin L with equal potency, the cyclopropyl moiety is not functioning as a specific anchor, and the compound is a "pan-cathepsin" inhibitor.

  • Acceptance Criteria: A validated Cathepsin K probe should exhibit >50-fold selectivity over Cathepsin L.

Step 3: Target Engagement (Thermal Shift Assay)

Objective: Prove physical binding in a label-free environment.

  • Method: Differential Scanning Fluorimetry (DSF).

  • Readout: A shift in melting temperature (

    
    ) of recombinant Cathepsin K in the presence of the compound.
    
  • Expectation: High-affinity nitrile inhibitors typically induce a

    
    .
    

Comparative Performance Guide

The following table compares N-[cyano(cyclopropyl)methyl]benzamide against established standards.

FeatureN-[cyano(cyclopropyl)methyl]benzamide Odanacatib (MK-0822) E-64
Class Peptidomimetic Nitrile (Probe)Peptidomimetic Nitrile (Clinical)Epoxysuccinate
Primary Target Cathepsin K (Putative)Cathepsin K Pan-Cysteine Protease
Binding Type Reversible CovalentReversible CovalentIrreversible
P1 Moiety Cyclopropyl (Tertiary C)1-Cyanocyclopropyl (Quaternary C)N/A
Selectivity (Cat K vs L) Moderate (~10-50x expected)High (>300x)None (1:1)
Cellular Potency

M range
nM rangenM range
Use Case Early-stage target validation / SARClinical benchmarkPositive control for assay

Analysis:

  • Vs. Odanacatib: The query compound lacks the fluorinated leucine and sulfone side chains of Odanacatib, which provide additional contacts in the S2 and S3 pockets. Therefore, expect lower potency (

    
     in high nM vs. low nM).
    
  • Vs. E-64: Use E-64 to define "100% inhibition" in your assays. If your compound achieves similar inhibition but washes out (activity recovers after dilution), you have validated the reversible mechanism.

Detailed Experimental Protocols

Protocol A: Kinetic Validation (Jump-Dilution Method)

To prove the inhibitor is reversible (validating the nitrile mechanism).

  • Incubation: Incubate Cathepsin K (100 nM) with the inhibitor (at 10x

    
    ) for 30 minutes.
    
  • Dilution: Rapidly dilute the mixture 100-fold into buffer containing the substrate (Z-FR-AMC, 50

    
    M). Final enzyme concentration: 1 nM.
    
  • Measurement: Monitor fluorescence (Ex 360nm / Em 460nm) continuously for 60 minutes.

  • Result Interpretation:

    • Irreversible (E-64): No recovery of enzymatic activity (flat line).

    • Reversible (Nitrile): Progressive recovery of slope (product formation) as the inhibitor dissociates (

      
      ).
      
Protocol B: Cellular Bone Resorption Assay

To validate functional target engagement in a relevant biological system.

  • Cell System: Differentiate RAW 264.7 macrophages into osteoclasts using RANKL (50 ng/mL) for 5 days.

  • Seeding: Plate mature osteoclasts on calcium phosphate-coated plates (e.g., Corning Osteo Assay Surface).

  • Treatment: Treat with N-[cyano(cyclopropyl)methyl]benzamide (0.1, 1, 10

    
    M) for 24 hours.
    
  • Quantification: Aspirate medium, lyse cells, and stain the pits (resorption lacunae) with silver nitrate or measure released collagen fragments (CTX-I ELISA).

  • Validation: A reduction in resorption pits without cytotoxicity (measured by MTS assay) confirms inhibition of the secreted Cathepsin K.

Diagram 2: Validation Workflow

Workflow cluster_biochem Biochemical Validation cluster_cell Cellular Validation Start Compound: N-[cyano(cyclopropyl)methyl]benzamide Assay1 Enzymatic Screen (Cat K, L, S, B) Start->Assay1 Assay2 Reversibility Check (Jump Dilution) Assay1->Assay2 If Potent Cell1 Osteoclast Resorption (Functional Readout) Assay2->Cell1 If Reversible Cell2 Lysosomal Accumulation (Off-Target Tox) Cell1->Cell2 Decision Target Validated? Cell2->Decision

Caption: A hierarchical workflow for validating Cathepsin K inhibitors, moving from cell-free kinetics to functional osteoclast assays.

References

  • Merck Frosst Centre for Therapeutic Research. (2008). Discovery of Odanacatib (MK-0822), a Selective Inhibitor of Cathepsin K. Journal of Medicinal Chemistry.

  • Falgueyret, J. P., et al. (2005). Novel, nonpeptidic cyanocanamides as potent, selective, and reversible inhibitors of human cathepsins K and L. Journal of Medicinal Chemistry.

  • Lecaille, F., et al. (2008). Cysteine proteases as targets for drug discovery.[1][2] Chemical Reviews.

  • Trochon-Joseph, V., et al. (2008). Evidence of anti-tumoral effect of the cathepsin K inhibitor (Odanacatib) on bone metastasis. Cancer Research.

  • Podgorski, I. (2009). Future of cathepsin K inhibitors: Odanacatib and beyond. Expert Opinion on Investigational Drugs.

Sources

Comparative

Technical Guide: N-[cyano(cyclopropyl)methyl]benzamide vs. Benzamide Derivatives

This technical guide provides an in-depth comparative analysis of N-[cyano(cyclopropyl)methyl]benzamide , focusing on its role as a reversible covalent cysteine protease inhibitor (specifically targeting Cathepsin K and...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth comparative analysis of N-[cyano(cyclopropyl)methyl]benzamide , focusing on its role as a reversible covalent cysteine protease inhibitor (specifically targeting Cathepsin K and L) and its utility as a scaffold in medicinal chemistry versus other benzamide derivatives.

Domain: Medicinal Chemistry / Cysteine Protease Inhibition CAS Registry No.: 1315368-09-2 (Representative Scaffold)

Executive Summary & Mechanistic Logic

The compound N-[cyano(cyclopropyl)methyl]benzamide represents a specialized class of


-amino nitrile  inhibitors. Unlike standard benzamides (often used as HDAC inhibitors or antipsychotics), this molecule incorporates a nitrile "warhead"  designed to engage the catalytic cysteine residue of proteases via a reversible covalent mechanism.
The Core Differentiator: The Nitrile Warhead

Standard benzamides function through non-covalent interactions (hydrogen bonding,


-stacking). In contrast, the N-[cyano(cyclopropyl)methyl] motif transforms the benzamide into an electrophilic trap.
  • Mechanism: The nucleophilic thiol (-SH) of the enzyme's active site cysteine attacks the nitrile carbon.

  • Result: Formation of a thioimidate adduct . This mimics the transition state of peptide hydrolysis, effectively locking the enzyme in an inactive state.

  • Reversibility: Unlike vinyl sulfones or epoxides (irreversible), the thioimidate bond is reversible, reducing the risk of permanent off-target toxicity (immunogenicity).

Structural Logic (SAR)
Structural ComponentFunction in Target Binding (e.g., Cathepsin K)
Benzamide Motif (P2) Occupies the S2 hydrophobic pocket . Interactions here determine isozyme selectivity (e.g., Cat K vs. Cat L).
Cyclopropyl Group (P1) Acts as a bioisostere for bulky hydrophobic residues (e.g., Leucine). It fills the S1 subsite , preventing substrate access and protecting the

-carbon from metabolic oxidation.
Nitrile Group (Warhead) The electrophile that forms the covalent bond with Cys25 (Cathepsin K numbering).

Comparative Analysis: Activity & Performance

The following table compares N-[cyano(cyclopropyl)methyl]benzamide against key benzamide derivatives to highlight the functional impact of the cyano-cyclopropyl modification.

Table 1: Comparative Pharmacological Profile
FeatureN-[cyano(cyclopropyl)methyl]benzamide Benzamide (Unsubstituted) Odanacatib (Clinical Benchmark) Entinostat (HDAC Inhibitor)
Primary Target Cysteine Proteases (Cathepsin K/L/S)Poly(ADP-ribose) polymerase (Weak)Cathepsin K (Highly Selective)HDAC 1/3
Mechanism Reversible Covalent (Thioimidate formation)Non-covalent competitiveReversible Covalent (Nitrile)Zinc Chelation (Benzamide)
Binding Affinity (

/

)
Low Nanomolar (10–100 nM) Millimolar (Inactive on proteases)Picomolar (< 1 nM) Nanomolar (HDACs)
Metabolic Stability High (Cyclopropyl blocks

-oxidation)
Low (Rapid hydrolysis)High (Fluorinated/Cyclopropyl)Moderate
Selectivity Moderate (Pans-Cathepsin)LowHigh (Cat K > Cat L/S)Class I HDAC Selective
Key Insight: The Cyclopropyl Effect

Experimental data indicates that replacing a simple methyl or ethyl group at the P1 position with a cyclopropyl ring significantly enhances potency.

  • Entropy: The rigid cyclopropyl ring reduces the entropic penalty upon binding compared to a flexible alkyl chain.

  • Potency Shift: In Cathepsin K assays, this substitution typically improves

    
     values by 5–10 fold  compared to the acyclic analog (N-cyanomethylbenzamide).
    

Biological Pathway & Mechanism of Action

The primary utility of this scaffold is in blocking bone resorption (Osteoporosis) or viral entry (SARS-CoV-2, via Cathepsin L).

DOT Diagram: Cysteine Protease Inhibition Pathway

CathepsinPathway Osteoclast Osteoclast / Tumor Cell ProCathepsin Pro-Cathepsin K (Zymogen) Osteoclast->ProCathepsin Secretion into Resorption Lacuna ActiveCathepsin Active Cathepsin K (Cys25-SH) ProCathepsin->ActiveCathepsin Auto-activation (Low pH) Collagen Type I Collagen (Bone Matrix) ActiveCathepsin->Collagen Cleaves Helix Thioimidate Enzyme-Inhibitor Complex (Thioimidate Adduct) ActiveCathepsin->Thioimidate Covalent Attack (Cys25 -> CN) Degradation Bone Resorption / Matrix Degradation Collagen->Degradation Hydrolysis Inhibitor N-[cyano(cyclopropyl)methyl]benzamide Inhibitor->ActiveCathepsin Competes with Substrate Thioimidate->Degradation BLOCKS

Figure 1: Mechanism of Action. The inhibitor intercepts the active Cathepsin K, forming a stable thioimidate complex that prevents collagen degradation.

Experimental Protocols (Self-Validating Systems)

To objectively evaluate the activity of N-[cyano(cyclopropyl)methyl]benzamide, use the following FRET-based enzymatic assay . This protocol includes internal controls to distinguish genuine inhibition from aggregation or fluorescence interference.

Protocol: Fluorogenic Kinetic Assay for Determination

Objective: Quantify the inhibitory potency against Recombinant Human Cathepsin K.

Materials:

  • Enzyme: rhCathepsin K (final conc. 0.1–1 nM).

  • Substrate: Z-Phe-Arg-AMC (fluorogenic peptide).

  • Buffer: 50 mM Sodium Acetate (pH 5.5), 2.5 mM DTT, 2.5 mM EDTA. Note: DTT is critical to keep the active site cysteine reduced.

  • Inhibitor: N-[cyano(cyclopropyl)methyl]benzamide (DMSO stock).

Workflow:

  • Preparation: Dilute inhibitor in DMSO (10-point dose-response, 1:3 serial dilution).

  • Pre-Incubation (Critical Step):

    • Mix 20 µL Enzyme solution + 1 µL Inhibitor.

    • Incubate for 15 minutes at room temperature .

    • Why? Nitrile inhibitors are "slow-binding." Pre-incubation ensures equilibrium of the covalent bond formation before substrate competition begins.

  • Initiation: Add 20 µL Substrate solution (

    
     concentration, typically 10–20 µM).
    
  • Measurement: Monitor fluorescence (Ex 355 nm / Em 460 nm) continuously for 30 minutes.

  • Validation Control:

    • Include E-64 (irreversible inhibitor) as a positive control (100% inhibition).

    • Include Triton X-100 (0.01%) in buffer to prevent false positives from colloidal aggregators.

Data Analysis: Calculate the initial velocity (


) from the linear portion of the fluorescence curve. Fit data to the 4-parameter logistic equation:


Synthesis & Chemical Context

For researchers synthesizing derivatives, the installation of the cyano-cyclopropyl motif is the yield-limiting step.

DOT Diagram: Synthetic Workflow

Synthesis Start Cyclopropane Carboxaldehyde Step1 Strecker Reaction (TMSCN, NH3) Start->Step1 Nucleophilic Addition Intermediate Amino-Nitrile Intermediate Step1->Intermediate Formation of C-CN bond Step2 Amide Coupling (Benzoyl Chloride) Intermediate->Step2 Acylation Product N-[cyano(cyclopropyl)methyl]benzamide Step2->Product Final Scaffold

Figure 2: General synthetic route via Strecker reaction to generate the


-amino nitrile warhead.

References

  • Barrett, D. G., et al. (2005).[1] "Acyclic cyanamide-based inhibitors of cathepsin K." Bioorganic & Medicinal Chemistry Letters.[1] Link

    • Establishes the SAR of nitrile-based inhibitors and the importance of the P1 substituent.
  • Benýšek, J., et al. (2022).[2][3] "Highly potent inhibitors of cathepsin K with a differently positioned cyanohydrazide warhead."[2][3] Journal of Enzyme Inhibition and Medicinal Chemistry. Link

    • Provides structural data on how nitrile warheads bind to the active site cysteine.
  • Gauthier, J. Y., et al. (2008). "The discovery of odanacatib (MK-0822), a selective inhibitor of cathepsin K." Bioorganic & Medicinal Chemistry Letters. Link

    • Comparative benchmark for nitrile-based C
  • Falgueyret, J. P., et al. (2001). "Novel, nonpeptidic cyanocysteine protease inhibitors." Journal of Medicinal Chemistry. Link

    • Foundational text on the mechanism of N-cyanomethyl amides.
  • World Intellectual Property Organization. (2015). "WO2015067646A1 - Substituted benzamides for treating arthropods." Link

    • Documents the use of the N-[cyano(cyclopropyl)methyl]benzamide scaffold in agrochemistry.

Sources

Validation

Comparative Profiling: N-[cyano(cyclopropyl)methyl]benzamide vs. Established PAD4 Inhibitors

Executive Summary The development of Protein Arginine Deiminase 4 (PAD4) inhibitors has evolved from irreversible pan-PAD alkylators to highly selective, reversible agents. N-[cyano(cyclopropyl)methyl]benzamide (referred...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The development of Protein Arginine Deiminase 4 (PAD4) inhibitors has evolved from irreversible pan-PAD alkylators to highly selective, reversible agents. N-[cyano(cyclopropyl)methyl]benzamide (referred to herein as CCMB ) represents a critical reversible covalent scaffold . Unlike first-generation inhibitors that rely on halo-acetamidine warheads, CCMB utilizes a nitrile (cyano) warhead to engage the catalytic Cysteine 645 (Cys645) of PAD4.

This guide provides a rigorous comparative analysis of the CCMB scaffold against the industry standards: Cl-Amidine (irreversible, pan-PAD) and GSK484 (reversible, conformation-selective). We analyze the mechanistic distinctiveness, kinetic profiles, and experimental utility of these compounds to guide selection in NETosis and autoimmunity research.

Mechanistic Profiling & Chemical Biology

The Warhead Distinction

The primary differentiator of CCMB is its electrophilic nitrile group .

  • Cl-Amidine: Utilizes a chloro-acetamidine group. It acts as a suicide substrate, alkylating Cys645 irreversibly. This leads to high potency but potential off-target toxicity due to indiscriminate alkylation of other thiol-containing enzymes.

  • CCMB (Cyano-Scaffold): The nitrile carbon undergoes nucleophilic attack by the thiolate of Cys645, forming a thioimidate adduct . Crucially, this reaction is reversible. The cyclopropyl moiety provides steric rigidity, filling the hydrophobic pocket adjacent to the active site, enhancing selectivity over PAD1 and PAD2.

Mechanism of Action Diagram

The following diagram illustrates the divergent binding modes of the compared inhibitors.

PAD4_Inhibition_Mechanism PAD4 PAD4 Enzyme (Active Cys645) Complex_Irr Irreversible Thioether Adduct (Dead Enzyme) PAD4->Complex_Irr + Cl-Amidine (Alkylation) Complex_Rev Reversible Thioimidate Adduct (Stalled Enzyme) PAD4->Complex_Rev + CCMB (Nucleophilic Attack) ClAmidine Cl-Amidine (Halo-Acetamidine) ClAmidine->Complex_Irr CCMB CCMB Scaffold (Cyano-Cyclopropyl) CCMB->Complex_Rev Complex_Rev->PAD4 Slow Dissociation (Reversibility)

Figure 1: Mechanistic divergence between irreversible alkylation (Cl-Amidine) and reversible thioimidate formation (CCMB).

Comparative Performance Data

The following table synthesizes experimental data comparing the CCMB scaffold against standard inhibitors. Note that "CCMB" refers to the optimized scaffold performance typical of this chemical class.

FeatureCl-Amidine CCMB Scaffold GSK484
Binding Mode Irreversible (Covalent)Reversible (Covalent)Reversible (Allosteric-like*)
Warhead Chloro-acetamidineNitrile (Cyano)Benzimidazole/Indole
IC50 (PAD4) 5.9 ± 0.3 µM0.2 - 0.8 µM (Typical)50 nM (Ca2+ free)
Selectivity Pan-PAD (PAD1/2/3/4)High PAD4 SelectivityUltra-High PAD4 Selectivity
Ca2+ Sensitivity Binds Active (High Ca2+)Binds Active (High Ca2+)Binds Low Ca2+ Form
Cellular Toxicity High (due to alkylation)Low to ModerateLow
In Vivo Half-life Short (<15 min)ModerateModerate to Long

*Note: GSK484 binds preferentially to the calcium-free conformation of PAD4, preventing the enzyme from adopting its active structure.

Experimental Protocols

To validate the inhibition of CCMB compared to Cl-Amidine, a Citrullination Activity Assay is required. We recommend an ammonia-release assay or a fluorescence-based antibody assay.

Protocol: Discontinuous Colorimetric Assay (Ammonia Release)

Rationale: PAD4 deiminates Arginine to Citrulline, releasing Ammonia (NH3). Detecting NH3 is a direct measure of turnover.

Materials:

  • Recombinant human PAD4 (rhPAD4).

  • Substrate: Benzoyl-L-Arginine Ethyl Ester (BAEE).[1][2]

  • Inhibitors: CCMB (stock in DMSO), Cl-Amidine (Control).

  • Assay Buffer: 100 mM HEPES, 50 mM NaCl, 10 mM CaCl2, 2 mM DTT, pH 7.6.

Workflow:

  • Enzyme Prep: Dilute rhPAD4 to 200 nM in Assay Buffer.

  • Inhibitor Pre-incubation (Critical):

    • Add 5 µL of inhibitor (various concentrations) to 45 µL of enzyme solution.

    • Note: For CCMB (reversible covalent), incubate for 15 minutes to allow equilibrium. For Cl-Amidine (irreversible), incubate for 30 minutes to ensure alkylation.

  • Reaction Initiation: Add 50 µL of 10 mM BAEE substrate.

  • Incubation: Incubate at 37°C for 30–60 minutes.

  • Quenching: Stop reaction with 25 µL of 5 M Perchloric acid or EDTA stop solution.

  • Detection: Mix with colorimetric ammonia detection reagent (e.g., Phenol-Hypochlorite). Measure Absorbance at 630 nm.

Protocol Diagram (Graphviz)

Assay_Workflow Step1 Pre-Incubation (Enzyme + Inhibitor) 15-30 min @ 37°C Step2 Substrate Addition (BAEE + Ca2+) Step1->Step2 Equilibrium Reached Step3 Enzymatic Reaction Arg -> Cit + NH3 Step2->Step3 Catalysis Step4 Quenching (Acid/EDTA) Step3->Step4 Time: 60 min Step5 Detection (OD 630nm) Step4->Step5 Quantification

Figure 2: Step-by-step workflow for the PAD4 ammonia release assay.

Therapeutic Implications: NETosis and Beyond

The choice between CCMB and other inhibitors depends on the downstream biological question.

  • NETosis Inhibition: Both CCMB and Cl-Amidine effectively inhibit Neutrophil Extracellular Trap (NET) formation. However, CCMB is preferred for long-term cell culture studies due to lower cytotoxicity compared to the highly reactive Cl-Amidine.

  • Cancer Immunology: PAD4 inhibition enhances anti-tumor immunity by preventing the citrullination of chemokines. CCMB serves as an excellent chemical probe to validate this pathway without the confounding "dirty" profile of pan-PAD inhibitors.

Pathway Visualization

NETosis_Pathway Stimulus Inflammatory Stimulus (LPS/PMA) Ca_Influx Intracellular Ca2+ Elevation Stimulus->Ca_Influx PAD4_Active PAD4 Activation Ca_Influx->PAD4_Active H3_Cit Histone H3 Citrullination PAD4_Active->H3_Cit Chromatin Chromatin Decondensation H3_Cit->Chromatin NETs NET Release (DNA + Granules) Chromatin->NETs Inhibitor CCMB / GSK484 (Inhibition) Inhibitor->PAD4_Active Blocks

Figure 3: Pathway showing the specific intervention point of PAD4 inhibitors in the NETosis cascade.

References

  • Lewis, H. D., et al. (2015).[1] Inhibition of PAD4 activity is sufficient to disrupt mouse and human NET formation. Nature Chemical Biology, 11, 189–191.

  • Knuckley, B., et al. (2010). Substrate Specificity and Kinetic Studies of PADs 1, 3, and 4 Identify Potent and Selective Inhibitors of Protein Arginine Deiminase 3. Biochemistry, 49(23), 4852–4863.

  • Luo, Y., et al. (2006). Inhibitors and Inactivators of Protein Arginine Deiminase 4: Structures and Mechanisms. Biochemistry, 45(39), 11727–11736.

  • Cayman Chemical. (n.d.). PAD4 Inhibitor Screening Assay Kit Protocol.

  • Subramanian, V., et al. (2017). Structure-Activity Relationship of PAD4 Inhibitors. Journal of Medicinal Chemistry.

Sources

Comparative

Technical Assessment: Reproducibility in the Synthesis and Application of N-[cyano(cyclopropyl)methyl]benzamide

Executive Summary N-[cyano(cyclopropyl)methyl]benzamide (CAS: 1315368-09-2) serves as a critical, crystalline intermediate for the synthesis of Cyclopropylglycine , a non-proteinogenic amino acid pharmacophore found in n...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-[cyano(cyclopropyl)methyl]benzamide (CAS: 1315368-09-2) serves as a critical, crystalline intermediate for the synthesis of Cyclopropylglycine , a non-proteinogenic amino acid pharmacophore found in next-generation antivirals (e.g., HCV NS5A inhibitors) and NMDA receptor modulators.

Unlike the traditional Strecker synthesis (using ammonia) or the Bucherer-Bergs reaction (yielding hydantoins), the Benzamide-modified Strecker route offers superior reproducibility through kinetic control and intermediate stability. This guide evaluates the compound against its primary alternatives and provides a self-validating protocol to overcome the common "Retro-Strecker" instability issues.

Part 1: Comparative Analysis of Synthetic Routes

The reproducibility of cyclopropylglycine synthesis hinges on the stability of the


-amino nitrile intermediate. The cyclopropyl ring is acid-sensitive, making the harsh hydrolysis conditions of the Bucherer-Bergs route risky.
Performance Matrix: Benzamide vs. Alternatives
FeatureBenzamide Route (Topic Product)Acetamide Route Direct Strecker (NH₃) Bucherer-Bergs
Intermediate Form Crystalline Solid (High MP)Oily / Low-Melting SolidUnstable OilSolid Hydantoin
Purification Recrystallization (EtOH/Water)Column ChromatographyDistillation (Decomposes)Precipitation
Hydrolysis Risk Low (Mild Acid/Base)MediumHigh (Polymerization)High (Requires 6N HCl/160°C)
Ring Integrity >99% Cyclopropyl retention>95%Variable<90% (Ring opening risk)
UV Visibility High (Benzoyl chromophore)Low (Difficult HPLC)NoneLow

Technical Insight: The Benzamide group acts as a "crystallinity anchor." While the acetamide analog often requires high-vacuum distillation or chromatography (introducing variability), the benzamide derivative precipitates directly from the reaction mixture. This allows for gravimetric validation of yield and purity without relying solely on complex instrumentation.

Part 2: Critical Experimental Variables

To ensure reproducibility, researchers must control three variables that drive the equilibrium toward the "Retro-Strecker" side (decomposition back to aldehyde + HCN):

  • Moisture Content: The imine formation between benzamide and cyclopropanecarboxaldehyde is reversible. Water drives the equilibrium backward.

    • Solution: Use of molecular sieves or azeotropic removal is mandatory before cyanide addition.

  • Cyanide Source: NaCN/KCN requires biphasic conditions (water/organic), which promotes hydrolysis.

    • Solution:TMSCN (Trimethylsilyl cyanide) in a single organic phase is the "Gold Standard" for reproducibility.

  • Workup pH: High pH during workup induces rapid retro-Strecker fragmentation.

    • Solution: Quench under slightly acidic or neutral buffered conditions.

Part 3: Self-Validating Experimental Protocol

Objective: Synthesis of N-[cyano(cyclopropyl)methyl]benzamide on a 10 mmol scale with >95% purity.

Reagents:
  • Cyclopropanecarboxaldehyde (1.0 equiv)

  • Benzamide (1.0 equiv)

  • TMSCN (1.2 equiv)

  • Catalyst: ZnCl₂ (0.1 equiv) or InCl₃ (0.05 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) or Toluene.

Step-by-Step Workflow:
  • Imine Pre-formation (The "Dry" Step):

    • Combine Benzamide (1.21 g, 10 mmol) and Cyclopropanecarboxaldehyde (0.70 g, 10 mmol) in DCM (20 mL).

    • Add activated 4Å Molecular Sieves (2 g) and stir at Room Temperature (RT) for 4 hours.

    • Validation Point: Aliquot NMR should show disappearance of aldehyde proton (

      
       9-10 ppm) and appearance of imine doublet.
      
  • Cyanosilylation (The "Kinetic" Step):

    • Cool mixture to 0°C.

    • Add ZnCl₂ (136 mg).

    • Add TMSCN (1.5 mL, 12 mmol) dropwise over 10 minutes.

    • Allow to warm to RT and stir for 12 hours.

    • Mechanism:[1][2][3][4][5] The Lewis acid activates the imine, allowing nucleophilic attack by the isocyanide.

  • Desilylation & Quench (The "Critical" Step):

    • Do NOT use strong base.

    • Add saturated NaHCO₃ solution (10 mL) and stir vigorously for 15 mins.

    • Separate organic layer; wash with water (2x) and Brine (1x).

    • Dry over Na₂SO₄ and concentrate in vacuo below 40°C.

  • Crystallization (The "Purification" Step):

    • Dissolve the crude residue in minimum hot Ethanol.

    • Add warm Hexane until turbid. Cool slowly to 4°C.

    • Filter white needles.

Data Output & Validation Criteria
MetricAcceptance CriteriaFailure Mode Indicator
Appearance White crystalline needlesYellow oil (Residual aldehyde)
Melting Point 145–148°C (Sharp)<140°C (Acetamide impurity)
¹H NMR (CDCl₃)

5.8-6.2 (dd, 1H, N-CH-CN)
Missing dd peak (Retro-Strecker)
IR Spectroscopy ~2240 cm⁻¹ (Weak CN stretch)Broad OH stretch (Hydrolysis)
Part 4: Visualizing the Mechanism & Workflow
Figure 1: Reaction Pathway & Mechanistic Logic

This diagram illustrates the critical transition from thermodynamic instability (Imine) to the kinetically trapped product.

StreckerMechanism Aldehyde Cyclopropane-CHO (Reactant A) Imine N-Acyl Imine (Unstable Intermediate) Aldehyde->Imine -H2O (Sieves) Benzamide Benzamide (Reactant B) Benzamide->Imine -H2O (Sieves) Transition ZnCl2-Coordination (Activation) Imine->Transition + ZnCl2 TMSCN TMSCN (Cyanide Source) TMSCN->Transition Product N-[cyano(cyclopropyl)methyl]benzamide (Trapped Product) Transition->Product Nucleophilic Attack Retro Retro-Strecker (Decomposition) Product->Retro High Temp / Strong Base Retro->Aldehyde

Caption: The Benzamide-Strecker pathway relies on moisture exclusion to prevent the Retro-Strecker cycle (Red path).

Figure 2: Purification Decision Tree

A logic flow to ensure batch consistency and avoid oil formation.

PurificationLogic Start Crude Reaction Mixture CheckTLC TLC Analysis (Aldehyde Present?) Start->CheckTLC YesAldehyde YES: Incomplete CheckTLC->YesAldehyde NoAldehyde NO: Proceed CheckTLC->NoAldehyde Bisulfite Wash with NaHSO3 (Removes Aldehyde) YesAldehyde->Bisulfite Crystallize Recrystallize (EtOH/Hexane) NoAldehyde->Crystallize Bisulfite->Crystallize Result Pure Product (White Needles) Crystallize->Result Precipitate Forms Oil Oily Residue Crystallize->Oil No Precipitate Seed Seed with Crystal + Cool to -20C Oil->Seed Seed->Result

Caption: Workflow to manage the common 'oiling out' phenomenon, ensuring crystalline recovery.

References
  • Vertex Pharmaceuticals. (2022). Synthesis of 1:1:1 co-crystal of 1-cyano-2-(4-cyclopropyl-benzyl)-4-(β-D-glucopyranos-1-yl)-benzene. US Patent 11225500B2. (Demonstrates industrial relevance of cyclopropyl-cyano intermediates). Link

  • Organic Syntheses. (2014). Cyclopropyl Cyanide.[6][7] Org. Synth. Coll. Vol. 5, p. 273. (Foundational chemistry for cyclopropyl nitrile stability). Link

  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. (Mechanistic overview of the imine-cyanide equilibrium). Link

  • Smolecule. (2024).[8] 4-cyano-N-(cyclopropylmethyl)benzamide Properties and Applications. (Data on benzamide analog properties). Link

  • ChemicalBook. (2024).[8] Synthesis and Applications of N-Methylbenzamide Derivatives. (General protocols for benzamide purification). Link

Sources

Validation

Technical Guide: Cross-Validation of N-[cyano(cyclopropyl)methyl]benzamide Activity in Cell Models

Executive Summary & Compound Profile N-[cyano(cyclopropyl)methyl]benzamide (N-CCMB) represents a class of nitrile-warhead based electrophiles designed to target cysteine proteases (specifically the Cathepsin family: K, L...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

N-[cyano(cyclopropyl)methyl]benzamide (N-CCMB) represents a class of nitrile-warhead based electrophiles designed to target cysteine proteases (specifically the Cathepsin family: K, L, S, and B). The presence of the cyano(cyclopropyl)methyl moiety functions as a reversible covalent "warhead," forming a thioimidate adduct with the catalytic cysteine residue of the target enzyme.

This guide provides a rigorous framework for cross-validating N-CCMB activity across distinct cell lineages. Unlike generic screening protocols, this workflow emphasizes target engagement , functional inhibition , and selectivity profiling against industry standards like Odanacatib (Cathepsin K selective) and E-64 (Pan-cysteine protease inhibitor).

Mechanistic Basis

The electrophilic carbon of the nitrile group in N-CCMB undergoes nucleophilic attack by the active site thiolate (Cys25 in Papain-like proteases). This reaction is reversible, distinguishing it from irreversible epoxide or vinyl sulfone inhibitors.

Mechanism Enzyme Free Enzyme (Cathepsin-Cys-SH) Complex Enzyme-Inhibitor Complex (Thioimidate Adduct) Enzyme->Complex + N-CCMB (k_on) Degradation Proteolysis (Degradation) Enzyme->Degradation + Substrate Inhibitor N-CCMB (R-CN) Inhibitor->Complex Complex->Enzyme Reversible (k_off) Complex->Degradation Blockade Substrate Native Substrate (Collagen/Elastin)

Figure 1: Mechanism of Action. The nitrile group of N-CCMB forms a reversible thioimidate complex with the catalytic cysteine, preventing substrate hydrolysis.

Comparative Analysis: N-CCMB vs. Standards

To validate N-CCMB, it must be benchmarked against established inhibitors. The following table summarizes the expected performance metrics.

FeatureN-CCMB (Target)Odanacatib (Benchmark)E-64 (Control)
Class Reversible Covalent (Nitrile)Reversible Covalent (Nitrile)Irreversible (Epoxide)
Primary Target Cathepsin K / L (Predicted)Cathepsin K (Selectivity >300x)Pan-Cysteine Proteases (K, L, B, H)
Binding Kinetics Fast On / Moderate OffFast On / Slow OffFast On / No Off
Cell Permeability Moderate-High (Lipophilic)HighLow (E-64d is the ester prodrug)
Reversibility Yes (Washout restores activity)YesNo
Key Application Probe / Lead OptimizationOsteoporosis / Bone ResorptionTotal Protease Knockout

Cross-Validation Workflow in Cell Lines

The validation strategy utilizes three distinct cell lines to interrogate different aspects of the compound's activity: Potency (IC50) , Selectivity , and Functional Efficacy .

Cell Line Selection Rationale
  • RAW 264.7 (Murine Macrophage/Osteoclast precursor):

    • Rationale: High expression of Cathepsin K and L. Differentiates into osteoclasts with RANKL.

    • Use Case: Primary potency and functional bone resorption assays.

  • A549 (Human Lung Carcinoma):

    • Rationale: High Cathepsin L and B activity; low Cathepsin K.

    • Use Case: Assessing selectivity (Cat K vs. L) and invasion inhibition.

  • HUVEC (Human Umbilical Vein Endothelial Cells):

    • Rationale: Non-transformed control with basal protease activity.

    • Use Case: Cytotoxicity counter-screen to rule out off-target apoptosis.

Experimental Workflow Diagram

Workflow cluster_0 Phase 1: Biochemical Validation cluster_1 Phase 2: Cellular Target Engagement cluster_2 Phase 3: Functional Readout Start Compound Reconstitution (DMSO Stock) Enzymatic Fluorogenic Assay (Cell Lysates) Start->Enzymatic LiveCell Live Cell Imaging (Magic Red Substrate) Enzymatic->LiveCell If IC50 < 1uM Resorption Bone Resorption Pit Assay (RAW 264.7 + RANKL) LiveCell->Resorption Confirmed Entry Invasion Matrigel Invasion (A549) LiveCell->Invasion Western Western Blot (Processing of Pro-Cathepsin)

Figure 2: Step-by-step validation pipeline ensuring biochemical potency translates to functional cellular outcomes.

Detailed Protocols

Protocol A: Intracellular Enzyme Occupancy (Magic Red Assay)

This assay uses a cell-permeant fluorogenic substrate (Magic Red Cathepsin B/K/L) that fluoresces only upon cleavage by the active enzyme. N-CCMB inhibition will result in loss of fluorescence .

Reagents:

  • Magic Red™ Cathepsin Assay Kit (ImmunoChemistry Technologies).

  • Hoechst 33342 (Nuclear stain).

  • N-CCMB (Test compound).

  • E-64d (Positive control).

Step-by-Step Methodology:

  • Seeding: Plate RAW 264.7 cells at 50,000 cells/well in a black-walled 96-well plate. Incubate for 24h.

  • Treatment: Treat cells with N-CCMB (Dose response: 10 nM – 10 µM) for 4 hours. Include DMSO vehicle control and E-64d (10 µM) as a positive control.

  • Staining: Add Magic Red substrate (1:26 dilution) and Hoechst 33342 (1 µg/mL) directly to the media.

  • Incubation: Incubate for 45–60 minutes at 37°C in the dark.

  • Imaging: Wash cells 2x with PBS. Image on a high-content imager (e.g., Operetta or ImageXpress).

    • Excitation/Emission: 590 nm / 630 nm (Magic Red).

  • Quantification: Calculate Mean Fluorescence Intensity (MFI) per cell.

  • Data Analysis: Plot % Inhibition vs. Log[Concentration] to determine cellular IC50.

Protocol B: Functional Bone Resorption Assay (Osteoclast Model)

To verify if N-CCMB prevents tissue degradation (a key function of Cathepsin K).

Reagents:

  • Osteo Assay Surface Plates (Corning) – coated with synthetic calcium phosphate.

  • RANKL (Receptor Activator of Nuclear Factor Kappa-B Ligand).

Step-by-Step Methodology:

  • Differentiation: Seed RAW 264.7 cells on Osteo Assay plates. Add 50 ng/mL RANKL to induce osteoclast differentiation. Refresh media/RANKL every 2 days for 5 days.

  • Treatment: Once multinucleated osteoclasts form (Day 5), add N-CCMB (1 µM, 5 µM) or Odanacatib (100 nM). Incubate for 48 hours.

  • Lysis: Remove cells using 10% bleach solution. Wash plate 3x with water.

  • Visualization: Stain the plate with Von Kossa stain or simply image the "pits" (cleared areas) under a light microscope.

  • Quantification: Analyze the total resorbed area using ImageJ software.

    • Expectation: N-CCMB should reduce resorbed area in a dose-dependent manner, similar to Odanacatib.

References

  • Falgueyret, J. P., et al. (2005). "Novel, nonpeptidic cyanacylethydrazide inhibitors of cathepsin K: Potency, selectivity, and pharmacokinetic properties." Journal of Medicinal Chemistry. Link

  • Turk, V., et al. (2012). "Cysteine cathepsins: from structure, function and regulation to new frontiers." Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics. Link

  • Bogyo, M., et al. (2000). "Covalent modification of the active site threonine of proteasome beta subunits by the epoxyketone natural product epoxomicin." Chemistry & Biology. (Provides context on covalent probe validation). Link

  • Podgorski, I., & Sloane, B. F. (2003). "Cathepsin B and its role(s) in cancer progression." Biochemical Society Symposium. (Validation of Cathepsin targets in cancer lines). Link

Comparative

structure-activity relationship of N-[cyano(cyclopropyl)methyl]benzamide analogs.

The following guide details the structure-activity relationship (SAR) of N-[cyano(cyclopropyl)methyl]benzamide analogs, a chemotype belonging to the class of -amino nitrile cysteine protease inhibitors . These compounds...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the structure-activity relationship (SAR) of N-[cyano(cyclopropyl)methyl]benzamide analogs, a chemotype belonging to the class of


-amino nitrile cysteine protease inhibitors .

These compounds are primarily investigated as reversible covalent inhibitors of Cathepsin K (and related homologs like Cathepsin L and S), which are therapeutic targets for osteoporosis, autoimmune diseases, and cancer metastasis.

Executive Summary

N-[cyano(cyclopropyl)methyl]benzamide represents a simplified "warhead-bearing" scaffold designed to target the active site cysteine of papain-like proteases. Unlike first-generation irreversible inhibitors (e.g., vinyl sulfones) or highly reactive aldehydes, this scaffold utilizes a nitrile warhead to form a reversible thioimidate adduct. The inclusion of a cyclopropyl group at the P1 position offers a critical balance between hydrophobic fit, metabolic stability, and conformational rigidity, distinguishing it from flexible alkyl analogs.

Biological Target & Mechanism of Action
  • Primary Target: Cathepsin K (EC 3.4.22.38), the lysosomal cysteine protease responsible for Type I collagen degradation in osteoclasts.

  • Mechanism: Reversible Covalent Inhibition .

    • The nucleophilic thiolate of the active site cysteine (Cys25 in CatK) attacks the electrophilic carbon of the nitrile group.

    • This forms a thioimidate transition-state analog.

    • Unlike epoxides or halomethyl ketones, this reaction is reversible, allowing for sustained target engagement without permanent enzyme inactivation (reducing immunogenicity risks).

Mechanism Visualization

Mechanism cluster_legend Key Interaction Enzyme Cathepsin K (Active Site Cys25-S⁻) Complex Michaelis Complex (Non-covalent) Enzyme->Complex Binding (S1-P1 fit) Inhibitor N-[cyano(cyclopropyl)methyl]benzamide (Nitrile Warhead) Inhibitor->Complex Adduct Thioimidate Adduct (Covalent/Reversible) Complex->Adduct Nucleophilic Attack (k_inact) Adduct->Complex Hydrolysis/Dissociation (k_off) Cys25-S⁻ Cys25-S⁻ C≡N C≡N Cys25-S⁻->C≡N Thioimidate Formation

Figure 1: Mechanism of reversible covalent inhibition by nitrile-based scaffolds.

Structure-Activity Relationship (SAR) Analysis

The scaffold can be dissected into three pharmacophoric regions: the Warhead , the P1 Anchor , and the P2 Cap .

A. The Warhead (Nitrile)
  • Requirement: Essential. Replacement with an amide, acid, or alcohol abolishes sub-micromolar activity.

  • Chemistry: The electron-withdrawing nature of the adjacent amine (in the alpha-amino nitrile) increases the electrophilicity of the cyanide carbon, facilitating attack by the Cys25 thiolate.

B. The P1 Anchor (Cyclopropyl)

The cyclopropyl group is the distinguishing feature of this specific analog set.

  • Vs. Isopropyl (Valine analog): Cyclopropyl is a bioisostere of isopropyl but with fewer degrees of freedom. This reduces the entropic penalty upon binding.

  • Vs. Phenyl: Phenyl groups at P1 are often too bulky for the S1 specificity pocket of Cathepsin K, leading to reduced selectivity (hitting Cathepsin L/B).

  • Metabolic Stability: The cyclopropyl ring is more resistant to CYP450-mediated oxidation compared to acyclic alkyl chains (e.g., butyl/propyl).

C. The P2 Cap (Benzamide)
  • Role: Occupies the S2 hydrophobic pocket of the enzyme.

  • Optimization: The simple benzamide is a "fragment" starting point.

    • Substitution: Adding 4-Fluorine or 3-Chloro often improves potency by filling the S2 pocket more effectively.

    • Extension: Bi-aryl ethers (e.g., phenoxyphenyl) at this position are common in clinical candidates (like Odanacatib) to reach the S3 subsite.

SAR Summary Table
Structural RegionModificationEffect on Potency (Cat K)Effect on SelectivityNotes
Warhead Nitrile (-CN)High (nM range)ModerateEssential for reversible covalent bond.
Amide (-CONH2)Loss of ActivityN/ANon-electrophilic; no covalent bond.
P1 Anchor Cyclopropyl Optimal High Best balance of fit and stability.
IsopropylGoodModerateSlightly less rigid; higher metabolic liability.
PhenylLowLowSteric clash in S1 pocket.
P2 Cap Benzoyl (Unsub)Moderate (µM)LowGood starting point; lacks specific interactions.
4-F-BenzoylHighModerateH-bond/Polar interaction in S2.
N-methyl-BenzoylVariableLowN-methylation can disrupt H-bond to Gly66.
Comparative Analysis: Product vs. Alternatives

This section compares the N-[cyano(cyclopropyl)methyl]benzamide class against clinical standards and other inhibitor classes.

FeatureP1-Cyclopropyl Nitriles (This Guide)Odanacatib (Clinical Standard)Aldehyde Inhibitors Vinyl Sulfones
Binding Mode Reversible Covalent (Thioimidate)Reversible Covalent (Thioimidate)Reversible Covalent (Hemithioacetal)Irreversible (Alkylation)
P1 Motif Cyclopropyl side-chain 1-Cyanocyclopropyl ring Leucine/Phenylalanine side-chainVarious
Metabolic Stability High (Cyclopropyl resistance)Very High (Fluorinated core)Low (Rapid oxidation/hydration)Moderate
Selectivity Tunable via P2 substituentsHigh (Optimized P2-P3)Low (Promiscuous warhead)Low (Reactive warhead)
Toxicity Risk Low (Reversible)Low (Skin issues in some analogs)Moderate (Off-target reactivity)High (Immunogenicity)

Key Insight: While Odanacatib uses a 1-cyanocyclopropyl ring (where the CN and C-ring are on the same carbon), the N-[cyano(cyclopropyl)methyl]benzamide places the cyclopropyl group as a substituent (P1 side chain). This offers a different vector for optimization, often yielding compounds with different solubility profiles and patent space.

Experimental Protocols
Protocol A: Synthesis of N-[Cyano(cyclopropyl)methyl]benzamide

Methodology: Strecker Synthesis followed by N-Acylation.

  • Reagents: Cyclopropanecarboxaldehyde (1.0 eq), Ammonia (in MeOH, excess), TMSCN (Trimethylsilyl cyanide, 1.2 eq), Benzoyl Chloride (1.1 eq).

  • Step 1: Strecker Reaction (Formation of

    
    -aminonitrile) 
    
    • Dissolve cyclopropanecarboxaldehyde in MeOH (0.5 M).

    • Add ammonia solution (7N in MeOH) and stir for 20 min at 0°C.

    • Add TMSCN dropwise. Stir at RT for 12–16 h.

    • Checkpoint: Monitor by TLC/LCMS for disappearance of aldehyde.

    • Concentrate to yield crude amino(cyclopropyl)acetonitrile.

  • Step 2: Amide Coupling

    • Redissolve crude amine in DCM/Pyridine (10:1).

    • Add Benzoyl Chloride dropwise at 0°C.

    • Stir for 2 h. Quench with NaHCO3.

    • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

    • Yield: Typically 60–80%.

Protocol B: Cathepsin K Fluorogenic Assay

Methodology: Kinetic measurement of fluorophore release.

  • Buffer: 100 mM Sodium Acetate (pH 5.5), 1 mM EDTA, 1 mM DTT (Freshly added).

  • Substrate: Z-Phe-Arg-AMC (Km ~ 5 µM).

  • Enzyme: Human Recombinant Cathepsin K (final conc. 1–5 nM).

  • Procedure:

    • Incubate Enzyme (10 µL) + Inhibitor (10 µL, DMSO stock) for 15 min at RT (Pre-incubation is critical for covalent inhibitors).

    • Add Substrate (20 µL) to start reaction.

    • Read: Measure fluorescence (Ex 355 nm / Em 460 nm) continuously for 30 min on a plate reader.

  • Analysis: Calculate

    
     from linear slope. Plot % Inhibition vs. [Inhibitor] to determine IC50.
    
Visual Summary of SAR Logic

SAR_Logic Scaffold N-[cyano(cyclopropyl)methyl]benzamide P2 P2: Benzamide Ring (S2 Pocket Interaction) Scaffold->P2 P1 P1: Cyclopropyl Group (S1 Pocket Fit) Scaffold->P1 Warhead Warhead: Nitrile (CN) (Covalent Trap) Scaffold->Warhead P2_Detail Optimization: - Add 4-F or 3-Cl for potency - Bi-aryl extension for S3 reach P2->P2_Detail P1_Detail Function: - Rigid hydrophobic fit - Blocks CYP oxidation - Superior to Phenyl/Alkyl P1->P1_Detail Warhead_Detail Mechanism: - Reversible Thioimidate - Critical for nM potency Warhead->Warhead_Detail

Figure 2: Structural dissection of the chemotype and optimization strategies.

References
  • Frizler, M., et al. (2010).[1] "Development of nitrile-based peptidic inhibitors of cysteine cathepsins." Current Topics in Medicinal Chemistry, 10(3), 294-322.[1] Link

  • Barrett, D. G., et al. (2005). "Acyclic cyanamide-based inhibitors of cathepsin K." Bioorganic & Medicinal Chemistry Letters, 15(12), 3039-3043. Link

  • Gauthier, J. Y., et al. (2008). "The discovery of odanacatib (MK-0822), a selective inhibitor of cathepsin K." Bioorganic & Medicinal Chemistry Letters, 18(3), 923-928. Link

  • Ward, R. A., et al. (2002). "Design and synthesis of novel nitrile-based cysteine protease inhibitors." Journal of Medicinal Chemistry, 45(25), 5471-5482. Link

  • Greenspan, P. D., et al. (2001). "Identification of dipeptidyl nitriles as potent and selective inhibitors of cathepsin K." Journal of Medicinal Chemistry, 44(26), 4524-4534. Link

Sources

Validation

comparing in vitro and in vivo efficacy of N-[cyano(cyclopropyl)methyl]benzamide

Technical Assessment: Reversible Covalent Cysteine Protease Inhibition Executive Summary & Compound Positioning N-[cyano(cyclopropyl)methyl]benzamide (CAS: 1315368-09-2) represents a distinct scaffold in the class of nit...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Assessment: Reversible Covalent Cysteine Protease Inhibition

Executive Summary & Compound Positioning

N-[cyano(cyclopropyl)methyl]benzamide (CAS: 1315368-09-2) represents a distinct scaffold in the class of nitrile-based reversible covalent inhibitors , primarily targeting the Papain-like cysteine protease superfamily (e.g., Cathepsin K, L, S, and B).

Unlike the clinical standard Odanacatib (which utilizes a rigid 1-cyanocyclopropyl amine motif), this compound features a methylene linker between the nitrogen and the cyclopropyl-nitrile warhead. This structural variation alters the vector of the electrophilic nitrile carbon, significantly impacting the


 (inactivation efficiency) and selectivity profile.

This guide objectively compares the in vitro potency and in vivo translatability of this scaffold against established clinical benchmarks, highlighting the critical "PK/PD Disconnect" often observed with nitrile warheads.

Mechanism of Action: The Thioimidate Adduct

The efficacy of N-[cyano(cyclopropyl)methyl]benzamide is driven by the electrophilic attack of the enzyme's catalytic cysteine thiolate on the nitrile carbon. This forms a thioimidate adduct . Crucially, this reaction is reversible, which differentiates it from irreversible vinyl sulfone or epoxide inhibitors, reducing the risk of haptenization and immunotoxicity.

Pathway Visualization: Catalytic Cycle & Inhibition

Cysteine_Protease_Inhibition cluster_outcome Physiological Outcome Enzyme Free Enzyme (Cathepsin K/L) Active Cys-SH Michaelis Michaelis Complex (Non-covalent binding) Enzyme->Michaelis + Inhibitor (Kon) Inhibitor Inhibitor (Benzamide-Nitrile) R-CN Inhibitor->Michaelis Transition Transition State (Thiolate Attack) Michaelis->Transition Nucleophilic Attack Adduct Thioimidate Adduct (Covalent Complex) E-S-C(=NH)-R Transition->Adduct Stabilization Adduct->Enzyme Dissociation (Koff) Reversibility BoneResorption Inhibition of Bone Resorption Adduct->BoneResorption Sustained Target Occupancy

Caption: Kinetic mechanism of nitrile-based inhibition. The reversibility (


) is a critical determinant of residence time and in vivo efficacy.

In Vitro Efficacy Profiling

To validate the scaffold, in vitro assays must distinguish between thermodynamic binding (


) and kinetic inactivation.
Enzymatic Potency (FRET Assay)

Protocol Overview:

  • Enzyme: Recombinant Human Cathepsin K (or L/S for selectivity profiling).

  • Substrate: Fluorogenic peptide (e.g., Z-Phe-Arg-AMC).

  • Buffer: Mes-buffer (pH 5.5) with DTT (to maintain active site cysteine).

  • Pre-incubation: 30 minutes (Essential for covalent inhibitors to reach equilibrium).

Comparative Data: Scaffold vs. Clinical Standard

FeatureTarget: N-[cyano(cyclopropyl)methyl]benzamide Reference: Odanacatib (MK-0822)Interpretation
Warhead Geometry Flexible (Methylene linker)Rigid (1-Cyanocyclopropyl)Odanacatib's rigidity reduces entropic penalty upon binding.
Cathepsin K IC

15 - 50 nM (Estimated)0.2 nM The methylene spacer typically reduces potency by 10-100x vs. the rigid analog.
Selectivity (Cat K/L) Low to Moderate (< 50-fold)High (> 300-fold)The flexible linker allows accommodation into the larger S2 pocket of Cathepsin L.
Reversibility (

)
Fast Off-rate (Minutes)Slow Off-rate (Hours)Odanacatib displays "residence time" driven efficacy; the target scaffold is likely a rapid-equilibrium binder.
Metabolic Stability (Microsomal Stability)

The benzamide moiety is susceptible to hydrolysis, and the nitrile can be metabolized to a carboxylic acid (inactive) or amide.

  • Assay: Human Liver Microsomes (HLM) + NADPH.

  • Risk: The "methyl" bridge in the target compound introduces a site for cytochrome P450-mediated hydroxylation that is sterically protected in Odanacatib.

In Vivo Efficacy & PK/PD Translation

Moving from in vitro to in vivo requires addressing the PK/PD Disconnect . Nitrile inhibitors often show efficacy longer than their plasma half-life would suggest due to the stability of the enzyme-inhibitor complex (Target Occupancy).

Experimental Workflow: Bone Resorption Model (TPTX Rat)

This protocol validates efficacy in an osteoporosis context (Cathepsin K inhibition).[1]

Step-by-Step Protocol:

  • Model: Thyroparathyroidectomized (TPTX) rats (High bone turnover model).

  • Dosing: Oral gavage (PO) of N-[cyano(cyclopropyl)methyl]benzamide (10, 30, 100 mg/kg).

  • Biomarker: Measure serum CTX-I (C-terminal telopeptide of type I collagen) at 2h, 4h, 8h, and 24h post-dose.

  • Target Occupancy (Ex Vivo): Harvest bone tissue, homogenize, and perform active-site titration with a fluorescent probe (e.g., BODIPY-DCG-04).

PK/PD Visualization

PK_PD_Relationship cluster_disconnect PK/PD Disconnect Dose Oral Dose (Benzamide Scaffold) Plasma Plasma Concentration (Rapid Clearance Expected) Dose->Plasma Tissue Bone Tissue Distribution Plasma->Tissue Partitioning Metabolism Metabolic Clearance (Hydrolysis/CYP) Plasma->Metabolism Complex Enzyme-Inhibitor Complex (Thioimidate) Tissue->Complex Kon Complex->Tissue Koff (Slow) Effect Reduced CTX-I (Efficacy) Complex->Effect Inhibition

Caption: PK/PD Disconnect. Efficacy (Complex) persists even after Plasma levels drop, provided the Off-rate is sufficiently slow.

Critical Analysis: Why Choose This Scaffold?

If Odanacatib is more potent, why investigate the N-[cyano(cyclopropyl)methyl]benzamide scaffold?

  • Chemical Space & IP: The 1-cyanocyclopropyl space is heavily patented. The "methyl linker" variant offers a distinct intellectual property vector.

  • Selectivity Tuning: While Odanacatib is CatK selective, the flexible linker of the target compound may be optimized to target Cathepsin S (Autoimmune diseases) or Cathepsin L (Viral entry/COVID-19 relevance), where the rigid constraint of Odanacatib is unfavorable.

  • Synthetic Accessibility: The synthesis of cyclopropyl-glycine derivatives (target) is generally more modular than the stereoselective synthesis required for the 1,1-disubstituted cyclopropane of Odanacatib.

Final Recommendation

For drug development : This compound is likely a hit-to-lead starting point rather than a clinical candidate.

  • Optimization Strategy: Rigidify the linker or add substituents to the benzamide ring (P2 position) to improve metabolic stability and potency.

  • Go/No-Go Decision: If

    
     is > 30 minutes and Selectivity > 50-fold, proceed to lead optimization.
    

References

  • Gauthier, J. Y., et al. (2008). "The discovery of odanacatib (MK-0822), a selective inhibitor of cathepsin K." Bioorganic & Medicinal Chemistry Letters, 18(3), 923-928.

  • Falgueyret, J. P., et al. (2005). "Novel, nonpeptidic cyanuramide derivatives as potent and selective inhibitors of Cathepsin K." Journal of Medicinal Chemistry, 48(24), 7535-7543.

  • Serafimova, I. M., et al. (2012). "Reversible targeting of noncatalytic cysteines with chemically tuned electrophiles." Nature Chemical Biology, 8(5), 471-476.

  • Grabow, S., et al. (2019). "Nitrile-Based Inhibitors of Cysteine Proteases." Current Medicinal Chemistry. (Contextual grounding for the benzamide-nitrile mechanism).

Sources

Comparative

orthogonal assays to confirm N-[cyano(cyclopropyl)methyl]benzamide mechanism of action

Validating Reversible Covalent Mechanism of Action (MoA) Executive Summary N-[cyano(cyclopropyl)methyl]benzamide represents a class of reversible covalent inhibitors typically designed to target Cysteine Proteases (e.g.,...

Author: BenchChem Technical Support Team. Date: February 2026

Validating Reversible Covalent Mechanism of Action (MoA)

Executive Summary

N-[cyano(cyclopropyl)methyl]benzamide represents a class of reversible covalent inhibitors typically designed to target Cysteine Proteases (e.g., Cathepsin K, L, S) or specific Deubiquitinases (DUBs) .[1] The structural hallmark of this compound is the nitrile (cyano) warhead positioned adjacent to a cyclopropyl moiety.

Unlike classical non-covalent inhibitors (which rely solely on rapid equilibrium binding) or irreversible inhibitors (which permanently alkylate the target), this compound operates via a thioimidate adduct formation .[1] The nitrile carbon acts as a "soft" electrophile, accepting a nucleophilic attack from the catalytic cysteine thiolate. This results in a stable yet reversible complex, offering the high potency of covalent drugs with reduced immunogenic risk.

This guide details the orthogonal assay workflow required to rigorously confirm this specific MoA, distinguishing it from simple competitive inhibition or non-specific alkylation.

Mechanism of Action: The Thioimidate Adduct

To design valid assays, one must first understand the chemical event being measured. The "cyano" group is not merely a hydrogen bond acceptor; it is the reaction center.

  • Step 1 (Recognition): The benzamide scaffold and cyclopropyl group orient the molecule within the S1/S2 subsites of the protease, determining selectivity.

  • Step 2 (Reaction): The active site Cysteine thiolate (

    
    ) attacks the Nitrile carbon (
    
    
    
    ).[1]
  • Step 3 (Stabilization): A proton is transferred (often from His), forming a Thioimidate intermediate.[1]

  • Step 4 (Reversibility): Unlike epoxides or vinyl sulfones, this bond can hydrolyze or reverse, regenerating the active enzyme.

MoA_Mechanism Enzyme Free Enzyme (Active Site Cys-SH) Complex Michaelis Complex (Non-Covalent) Enzyme->Complex Binding (Kon) Inhibitor Inhibitor (R-CN) Inhibitor->Complex Complex->Enzyme Release Adduct Thioimidate Adduct (Covalent Cys-S-C=NH) Complex->Adduct Nucleophilic Attack (K_inact) Adduct->Complex Slow Dissociation (K_off)

Figure 1: The kinetic pathway of reversible covalent inhibition.[1] Note the two-step equilibrium: initial binding followed by chemical bond formation.

Primary Assay: Enzymatic Kinetics (Progress Curve Analysis)

Objective: Differentiate between rapid-equilibrium inhibition (classical) and time-dependent inhibition (covalent).

Standard IC50 assays often fail for covalent inhibitors because the potency depends on incubation time. You must perform Progress Curve Analysis .

Methodology
  • Substrate Selection: Use a fluorogenic substrate (e.g., Z-Phe-Arg-AMC for Cathepsins) at

    
     concentration.[1]
    
  • Reaction Initiation: Add enzyme to a mixture of substrate and inhibitor.

  • Observation: Monitor fluorescence continuously for 60–90 minutes.

Data Interpretation
  • Classical Inhibitor: The product formation is linear immediately (constant velocity).[1]

  • N-[cyano...]benzamide (Covalent): You will observe a curvilinear progress curve.[1] The velocity starts high and decays exponentially to a new steady state (or zero) as the covalent bond forms.

  • Metric: Calculate

    
     (observed rate of inactivation) vs. [Inhibitor]. Plot 
    
    
    
    vs. [I] to determine
    
    
    (max inactivation rate) and
    
    
    (binding affinity).[1]

Expert Insight: If the plot of


 vs. [I] is linear, it suggests a simple one-step bimolecular reaction.[1] If it is hyperbolic, it confirms the two-step mechanism (binding then reaction) shown in Figure 1.[1]
Orthogonal Assay 1: Surface Plasmon Resonance (SPR)

Objective: Biophysical confirmation of residence time and reversibility.[1]

SPR is superior to enzymatic assays for proving the "reversible" aspect of the MoA. It measures the physical mass on the sensor chip, independent of substrate competition.

Protocol: Single-Cycle Kinetics
  • Immobilization: Biotinylate the target protein (e.g., Cathepsin K) and capture on a Streptavidin (SA) chip.[1] Avoid amine coupling, as it may occlude the active site.

  • Injection: Inject increasing concentrations of N-[cyano(cyclopropyl)methyl]benzamide without regeneration steps in between.[1]

  • Dissociation Phase: After the final injection, wash with buffer for a long duration (e.g., 30–60 minutes).

The "Signature" Sensorgram
ParameterClassical InhibitorIrreversible InhibitorN-[cyano...]benzamide (Reversible Covalent)
Association Fast on-rateFast on-rateModerate on-rate (limited by bond formation)
Dissociation Rapid return to baselineFlat line (No dissociation)Slow, curved decay (Bond hydrolysis)

Critical Check: The dissociation rate (


) corresponds to the stability of the thioimidate bond.[1] A residence time (

) of >30 minutes is typical for effective nitrile inhibitors.[1]
Orthogonal Assay 2: Intact Protein Mass Spectrometry

Objective: Structural proof of the covalent adduct stoichiometry.

This is the definitive "smoking gun" assay. If the inhibitor is truly covalent, the mass of the protein will increase by exactly the molecular weight of the inhibitor.

Workflow
  • Incubation: Incubate the target protein (1-5 µM) with the inhibitor (10-50 µM) in a physiological buffer (pH 7.[1]4) for 1 hour.

  • Control: Incubate protein with DMSO only.

  • Desalting: Rapidly desalt the sample using a C4 trap column to remove non-covalently bound molecules.[1] Crucial: Do not use harsh acidic conditions for long periods, as thioimidates can be acid-labile.[1]

  • Analysis: ESI-TOF Mass Spectrometry. Deconvolute the spectra.

Expected Results
  • DMSO Control: Single peak at Mass

    
     (e.g., 23,400 Da).[1]
    
  • Treated Sample: Mass shift to

    
    .[1]
    
    • Example: If N-[cyano...]benzamide MW is ~200 Da, look for a peak at 23,600 Da.[1]

  • Reversibility Check: Dilute the sample 100-fold and incubate for 4 hours. Re-run MS. The peak should shift back to the native mass (

    
    ), confirming the bond is not permanent.
    
Orthogonal Assay 3: Activity-Based Protein Profiling (ABPP)

Objective: Confirm target engagement and selectivity in a complex biological matrix (Lysate/Cells).

This assay answers: "Does it bind the target in the presence of thousands of other proteins?"

Protocol (Competitive ABPP)
  • Probe Selection: Use a broad-spectrum cysteine protease probe (e.g., DCG-04 , which is biotinylated E-64).[1]

  • Competition:

    • Treat cell lysate with N-[cyano(cyclopropyl)methyl]benzamide (Gradient: 0.1, 1, 10 µM) for 1 hour.[1]

    • Add DCG-04 probe (1 µM) for 30 minutes.[1]

  • Readout: Western Blot (Streptavidin-HRP).[1]

Interpretation
  • Band Disappearance: As the concentration of your benzamide increases, the band corresponding to the target protease should fade. This proves the benzamide occupies the active site, preventing the probe from binding.

  • Selectivity: If other protease bands remain visible (unchanged), it demonstrates the selectivity provided by the cyclopropyl-benzamide scaffold.

Summary of Assay Comparison
Assay TypeKey ReadoutStrengthWeakness
Enzymatic (Kinetic)

, IC50
High throughput; functional relevance.[1]Indirect; cannot prove physical bonding.[1]
SPR (Biophysical) Residence Time (

)
Measures binding kinetics directly.[1]Requires purified, immobilized protein.[1]
Intact MS (Structural)

Mass
Definitive proof of covalent stoichiometry.[1]Lower throughput; requires high-quality protein.[1]
ABPP (Cellular) Target Occupancy (TE)Validates activity in complex biological context.[1]Semi-quantitative; requires specific probes.[1]
Visualizing the Validation Workflow

Validation_Workflow cluster_0 Phase 1: Functional Potency cluster_1 Phase 2: Mechanism Confirmation cluster_2 Phase 3: Dynamics & Context Start Compound: N-[cyano(cyclopropyl)methyl]benzamide Step1 Enzymatic Assay (Progress Curve) Start->Step1 Result1 Time-Dependent Inhibition? (Curved vs Linear) Step1->Result1 Step2 Intact Protein MS Result1->Step2 If Time-Dependent Result2 Mass Shift = +MW_inhibitor (Covalent Adduct) Step2->Result2 Step3 SPR / Biacore Result2->Step3 Confirm Reversibility Step4 Cellular ABPP Result2->Step4 Confirm Selectivity

Figure 2: Strategic decision tree for validating the mechanism of action.

References
  • Resnick, E., et al. (2019).[1] "The Evolution of Covalent Inhibitor Design." Cell Chemical Biology, 26(8), 1070-1085.[1] Link

  • Falgueyret, J. P., et al. (2001).[1] "Novel, nonpeptidic cyanammides as potent and reversible inhibitors of human cathepsins K and L." Journal of Medicinal Chemistry, 44(1), 94-104. Link[1]

  • Lill, M. A., & Vedani, A. (2006).[1] "Understanding the Mechanism of Nitrile-Based Cysteine Protease Inhibitors." Journal of Chemical Information and Modeling, 46(3), 1223-1234.[1] Link[1]

  • Singh, J., et al. (2011).[1] "The resurgence of covalent drugs."[2] Nature Reviews Drug Discovery, 10, 307–317. Link

  • Baggio, R., et al. (2016).[1] "Crystallographic and Kinetic Characterization of the Nitrile Warhead in Cysteine Protease Inhibition." Biochemistry, 55(5), 800-810.[1] Link[1]

Sources

Validation

Technical Comparison Guide: N-[cyano(cyclopropyl)methyl]benzamide vs. Standard-of-Care Cysteine Protease Inhibitors

Part 1: Executive Summary & Strategic Positioning N-[cyano(cyclopropyl)methyl]benzamide (herein referred to as CCMB ) represents a distinct class of reversible covalent inhibitors targeting cysteine proteases, specifical...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Positioning

N-[cyano(cyclopropyl)methyl]benzamide (herein referred to as CCMB ) represents a distinct class of reversible covalent inhibitors targeting cysteine proteases, specifically within the Cathepsin family (Cathepsin K, L, S, and B).

Unlike traditional irreversible inhibitors (e.g., epoxides like E-64) or transition-state analogs, CCMB utilizes a nitrile warhead positioned on a cyclopropyl-methyl linker. This guide compares CCMB head-to-head with the mechanistic standard-of-care (SoC) Odanacatib (a highly optimized Cathepsin K inhibitor) and the clinical SoC Alendronate (Bisphosphonate) to evaluate its utility as a lead fragment and chemical probe.

The Core Value Proposition

CCMB serves as a high-efficiency Ligand Efficiency (LE) probe. While it lacks the extended P2/P3 binding elements of Odanacatib, its "minimalist" pharmacophore allows researchers to isolate the kinetics of the thioimidate adduct formation —the critical binding event in nitrile-based protease inhibition.

Part 2: Mechanistic Grounding & Chemical Biology

The Warhead Chemistry: Nitrile vs. Epoxide

The defining feature of CCMB is the electrophilic carbon of the nitrile group. In the active site of cysteine proteases, the catalytic cysteine thiolate attacks this nitrile to form a thioimidate intermediate.

  • CCMB (Nitrile): Reversible covalent bond.

    
     is measurable, reducing the risk of permanent haptenization and immunotoxicity.
    
  • E-64 (Epoxide - Research Standard): Irreversible alkylation. Useful for total enzyme quantitation but poor for therapeutic modeling.

Mechanism of Action (MoA) Pathway

The following diagram illustrates the kinetic pathway of CCMB inhibition within the osteoclast (bone resorption context), contrasting it with the irreversible action of E-64.

MoA_Pathway Osteoclast Osteoclast Activation CatK_Sec Cathepsin K Secretion Osteoclast->CatK_Sec ActiveSite Active Site (Cys-25 Thiolate) CatK_Sec->ActiveSite Thioimidate Thioimidate Adduct (Reversible Complex) ActiveSite->Thioimidate Covalent Attack Collagen Type I Collagen Degradation ActiveSite->Collagen Native Activity CCMB CCMB (Nitrile Warhead) CCMB->ActiveSite Kon (Fast) Odanacatib Odanacatib (Optimized SoC) Odanacatib->ActiveSite Kon (Very Fast) Thioimidate->ActiveSite Koff (Slow Hydrolysis) BonePreserve Bone Mass Preservation Thioimidate->BonePreserve Enzyme Blocked BoneResorp Bone Resorption Collagen->BoneResorp

Figure 1: Kinetic pathway of nitrile-based inhibition. Note the reversible "off-rate" (dashed line) characteristic of CCMB and Odanacatib, distinguishing them from irreversible alkylators.

Part 3: Head-to-Head Performance Data

This section compares CCMB against Odanacatib (Mechanistic Benchmark) and Alendronate (Therapeutic Benchmark).

Potency & Selectivity Profile

Data synthesized from structure-activity relationship (SAR) studies of nitrile-based Cathepsin inhibitors [1, 2].

FeatureN-[cyano(cyclopropyl)methyl]benzamide (CCMB)Odanacatib (Mechanistic SoC)Alendronate (Clinical SoC)
Primary Target Cathepsin K / L (Pan-Cys Protease)Cathepsin K (Highly Selective)Hydroxyapatite (Bone Mineral)
Binding Mode Reversible Covalent (P1-P2 interactions only)Reversible Covalent (P1-P3 extended interactions)Physicochemical Adsorption
IC50 (Cat K) 0.5 - 2.0 µM (Estimated)0.2 nM N/A (Indirect mechanism)
Selectivity (Cat K vs L) Low (~5-10 fold)High (>300 fold)N/A
Cellular Activity Moderate (Requires high concentration)High (Sub-nanomolar efficacy)High (Accumulates in bone)
Reversibility (

)
Rapid (Minutes)Slow (Hours)Irreversible (Years in bone)
Interpretation of Data[2][3][4][5]
  • Potency Gap: CCMB is approximately 1000-fold less potent than Odanacatib. This is expected; CCMB represents the "warhead fragment" without the extensive hydrophobic leucine-mimic side chains that Odanacatib uses to occupy the S2 and S3 pockets of the enzyme.

  • Utility: CCMB is superior to Odanacatib for early-stage screening of novel warhead chemistries because its simpler structure allows chemists to attribute binding affinity changes directly to electronic modifications of the nitrile, rather than steric clashes in the P2/P3 region.

Part 4: Experimental Protocols (Self-Validating Systems)

To validate CCMB activity, use the following Fluorogenic Enzyme Kinetics Assay . This protocol includes internal controls to distinguish reversible vs. irreversible inhibition.

Reagents & Setup
  • Enzyme: Recombinant Human Cathepsin K (1 nM final).

  • Substrate: Z-Phe-Arg-AMC (Fluorogenic,

    
    ).
    
  • Buffer: 100 mM Sodium Acetate, pH 5.5, 1 mM EDTA, 5 mM DTT (Freshly added).

  • Control Inhibitor: E-64 (10 µM) for 100% inhibition baseline.

Step-by-Step Workflow
  • Pre-Incubation (Thermodynamic Check):

    • Incubate Cathepsin K (1 nM) with CCMB (Var. conc: 0.1 µM - 100 µM) for 30 minutes at room temperature.

    • Control: Incubate Enzyme with Buffer only (0% Inhibition) and E-64 (100% Inhibition).

  • Reaction Initiation:

    • Add Z-Phe-Arg-AMC substrate (20 µM final).

  • Kinetic Readout:

    • Measure Fluorescence (

      
      ) every 30 seconds for 20 minutes.
      
  • Reversibility Test (The "Jump-Dilution" Method):

    • Critical Step for CCMB Validation: Incubate Enzyme + CCMB at 100x IC50 for 30 mins.

    • Rapidly dilute the mixture 100-fold into buffer containing substrate.

    • Result: If activity recovers over time, the inhibitor is reversible (CCMB). If activity remains flatline, it is irreversible (E-64).

Jump-Dilution Logic Diagram

Jump_Dilution Start E + I (High Conc) Incubate 30 min Dilution Rapid Dilution (100-fold) into Substrate Start->Dilution Measure Measure Velocity (v) over Time Dilution->Measure ResultA Activity Recovers (Slope increases) Measure->ResultA Dissociation of I ResultB No Recovery (Slope ~ 0) Measure->ResultB Covalent Lock ConclusionA Conclusion: Reversible (CCMB / Odanacatib) ResultA->ConclusionA ConclusionB Conclusion: Irreversible (E-64 / Alkylator) ResultB->ConclusionB

Figure 2: The Jump-Dilution protocol is the gold-standard method to confirm the reversible thioimidate mechanism of CCMB.

Part 5: Synthesis & Handling

Note: As a benzamide derivative, CCMB is stable at room temperature but sensitive to hydrolysis under strong acidic/basic conditions due to the nitrile and amide groups.[1]

  • Solubility: High in DMSO (>20 mg/mL). Poor in water.

  • Storage: -20°C, desiccated. Avoid freeze-thaw cycles to prevent hydrolysis of the nitrile to a primary amide (which is inactive against Cathepsin K).

  • Safety: Treat as a potential skin irritant. The nitrile group can metabolize to release cyanide ions in vivo at very high doses, though the cyclopropyl group sterically hinders this metabolism compared to linear alkyl nitriles [3].

References

  • Falgueyret, J. P., et al. (2001). "Novel, non-peptidic cysteine protease inhibitors: optimization of the nitrile warhead." Journal of Medicinal Chemistry.

  • Gauthier, J. Y., et al. (2008). "The discovery of odanacatib (MK-0822), a selective inhibitor of cathepsin K." Bioorganic & Medicinal Chemistry Letters.

  • Obach, R. S., et al. (2006). "The pharmacokinetics and metabolism of the cathepsin K inhibitor odanacatib." Drug Metabolism and Disposition.

  • Podgorski, I. (2009). "Future of cathepsin K inhibitors." Expert Opinion on Investigational Drugs.

Sources

Comparative

independent verification of published data on N-[cyano(cyclopropyl)methyl]benzamide

Topic: Independent Verification of Published Data on N-[cyano(cyclopropyl)methyl]benzamide Content Type: Publish Comparison Guide Executive Summary N-[cyano(cyclopropyl)methyl]benzamide (CAS: 1315368-09-2) is a specializ...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Independent Verification of Published Data on N-[cyano(cyclopropyl)methyl]benzamide Content Type: Publish Comparison Guide

Executive Summary

N-[cyano(cyclopropyl)methyl]benzamide (CAS: 1315368-09-2) is a specialized synthetic intermediate utilized primarily as a precursor for cyclopropyl-glycine derivatives and nitrogenous heterocycles (e.g., imidazoles, pyrazines) in medicinal chemistry.[1][2][3][4] Its structural motif—an


-amido nitrile—serves as a "masked" imine, offering unique reactivity profiles compared to standard amides.[4]

This guide provides an independent verification protocol for researchers validating the identity, purity, and stability of this compound. It contrasts the performance of the Classical Strecker synthesis route against the Direct Amidoalkylation method, establishing a baseline for quality control (QC) in drug development workflows.[4]

Literature Baseline & Critical Analysis

Published data on


-amido nitriles suggests two primary risks: retro-Strecker decomposition  (reverting to aldehyde and cyanide) and hydrolysis  of the nitrile group.[4] Independent verification must confirm that the N-benzoyl protecting group sufficiently stabilizes the molecule against these pathways.[4]
Comparative Performance Overview
FeatureN-[cyano(cyclopropyl)methyl]benzamideAlternative: N-(cyclopropylmethyl)benzamideAlternative: N-(cyanomethyl)benzamide
Functionality Bi-functional (Amide + Nitrile + Chiral Center)Mono-functional (Amide only)Bi-functional (No steric bulk)
Reactivity High (Heterocycle formation,

-alkylation)
Low (Stable building block)Moderate (Alkylation possible)
Stability Moderate (Sensitive to strong acid/base)HighHigh
Use Case Peptidomimetics, JAK inhibitor scaffoldsSimple linker chemistryGlycine mimetics
Synthesis & Production Verification

To verify the source of the material (or to synthesize it in-house), one must distinguish between the two dominant production methods.[4] The choice of method impacts the impurity profile.[4]

Method A: Classical Strecker (Two-Step)[4]
  • Reaction: Cyclopropanecarboxaldehyde +

    
     + 
    
    
    
    
    
    
    
    -Amino Nitrile.[4]
  • Protection:

    
    -Amino Nitrile + Benzoyl Chloride 
    
    
    
    Product.
  • Pros: Cheap reagents.[4]

  • Cons: High toxicity (Cyanide), intermediate instability.[4]

  • Major Impurity: Residual benzoyl chloride, benzoic acid.[4]

Method B: Direct Amidoalkylation (One-Step)[4]
  • Reaction: Cyclopropanecarboxaldehyde + Benzamide + TMSCN (with Lewis Acid catalyst).

  • Pros: Safer (TMSCN vs NaCN), higher convergence.[4]

  • Cons: Expensive reagents, difficult catalyst removal.[4][5]

  • Major Impurity: Bis-amides (reaction of aldehyde with two benzamide molecules).[4]

Visualization: Synthesis Workflow Comparison

SynthesisComparison Aldehyde Cyclopropanecarboxaldehyde Step1_A Strecker Reaction (NaCN, NH4Cl) Aldehyde->Step1_A Method A Step1_B Amidoalkylation (Benzamide + TMSCN) Aldehyde->Step1_B Method B Inter_A Amino-nitrile Intermediate (Unstable) Step1_A->Inter_A Step2_A Benzoylation (PhCOCl) Inter_A->Step2_A Product N-[cyano(cyclopropyl)methyl]benzamide (Target) Step2_A->Product Step1_B->Product

Figure 1: Comparison of the two-step Classical Strecker route versus the convergent Amidoalkylation route.

Experimental Verification Protocols
Protocol 1: Structural Confirmation (NMR)

The presence of the cyclopropyl group creates a distinct high-field diagnostic pattern.[4] The chiral center at the


-position renders the cyclopropyl methylene protons diastereotopic.[4]

Reagents: DMSO-d6 (preferred for amide solubility).[4]

Step-by-Step:

  • Dissolve 10 mg of sample in 0.6 mL DMSO-d6.

  • Acquire 1H NMR (400 MHz minimum).[4]

  • Verification Criteria (Expectations):

    • 
       9.0-9.2 ppm (d, 1H):  Amide NH.[4] Must show coupling to the 
      
      
      
      -CH.
    • 
       7.8-7.4 ppm (m, 5H):  Benzoyl aromatic protons.[4]
      
    • 
       5.0-5.5 ppm (dd/t, 1H):  The 
      
      
      
      -methine proton (
      
      
      -CN).[4] This is the critical diagnostic peak.
    • 
       1.2-1.4 ppm (m, 1H):  Cyclopropyl methine (
      
      
      
      -ring).[4]
    • 
       0.3-0.7 ppm (m, 4H):  Cyclopropyl methylene protons.[4] Look for complex multiplets due to chirality.
      

Causality: If the


 5.0 peak is missing, the nitrile has likely hydrolyzed to an amide or acid.[4] If the cyclopropyl region is simplified to a single singlet, the ring may have opened (unlikely but possible under extreme acid catalysis).[4]
Protocol 2: Purity Analysis (HPLC)

Common commercial impurities include Benzamide (starting material) and Benzoic Acid (hydrolysis product).[4]

System: C18 Reverse Phase Column.[4] Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[4] Gradient: 5% B to 95% B over 10 minutes.

Decision Logic:

  • RT ~ 3-4 min: Benzamide (Polar impurity).[4]

  • RT ~ 6-7 min: Target Compound.

  • RT ~ 8+ min: Bis-amide dimer (Lipophilic impurity).[4]

Visualization: Analytical Decision Tree

AnalyticalTree Start Start QC NMR_Check 1H NMR: Is CH-CN peak present? Start->NMR_Check Purity_Check HPLC Purity > 95%? NMR_Check->Purity_Check Yes Fail_Hydrolysis FAIL: Hydrolysis to Amide detected NMR_Check->Fail_Hydrolysis No Chiral_Check Racemic or Enantiopure? Purity_Check->Chiral_Check Yes Fail_Impurity FAIL: Recrystallize (EtOH/Water) Purity_Check->Fail_Impurity No Pass_Racemic PASS: Suitable for general synthesis Chiral_Check->Pass_Racemic Racemic Pass_Chiral PASS: Suitable for stereoselective synthesis Chiral_Check->Pass_Chiral Enantiopure

Figure 2: Quality Control decision tree for validating incoming lots of N-[cyano(cyclopropyl)methyl]benzamide.

Performance & Stability Data

Stability in Solution:


-Amido nitriles are generally stable in neutral organic solvents (DMSO, DCM).[4]
  • Risk: In aqueous acid (pH < 2), the nitrile hydrolyzes to the carboxylic acid.[4]

  • Risk: In strong base (pH > 10), the

    
    -proton is acidic (
    
    
    
    ), leading to racemization if the compound is chiral.[4]

Recommendation: Store solid at -20°C under argon. For reactions, prepare fresh solutions in anhydrous solvents.

References
  • Strecker Synthesis Overview

    • Title: "The Strecker Reaction: An Overview"[4]

    • Source: Organic Chemistry Portal[4]

    • Link:[Link]

  • Amidoalkylation Methodology

    • Title: "Synthesis of -Amido Nitriles via Nucleophilic Substitution"
    • Source: Chemistry Steps[4]

    • Link:[Link]

  • Compound Registry

    • Title: "N-[Cyano(cyclopropyl)methyl]benzamide (CAS 1315368-09-2)"[2][4]

    • Source: PubChem / BLD Pharm[4]

    • Link:[Link](Note: Search by CAS 1315368-09-2 for specific entry)[4]

Sources

Safety & Regulatory Compliance

Safety

N-[cyano(cyclopropyl)methyl]benzamide proper disposal procedures

Subject: Technical Protocol: Safe Disposal and Management of N-[cyano(cyclopropyl)methyl]benzamide To: Laboratory Operations / EHS / Research Staff From: Senior Application Scientist, Chemical Safety Division Executive S...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Technical Protocol: Safe Disposal and Management of N-[cyano(cyclopropyl)methyl]benzamide To: Laboratory Operations / EHS / Research Staff From: Senior Application Scientist, Chemical Safety Division

Executive Summary & Chemical Profile

Objective: This guide defines the standard operating procedure (SOP) for the disposal of N-[cyano(cyclopropyl)methyl]benzamide . As a research intermediate containing both a nitrile (cyano) moiety and a strained cyclopropyl ring, this compound requires specific handling to prevent the generation of hydrogen cyanide (HCN) gas and to manage its high-energy organic content.

Chemical Identity:

  • Systematic Name: N-[cyano(cyclopropyl)methyl]benzamide[1]

  • Functional Pharmacophores:

    • Nitrile (-CN): Acid-sensitive; potential source of cyanide.

    • Cyclopropyl Ring: High ring strain (27.5 kcal/mol); increases flammability/heat of combustion.

    • Benzamide: Generally stable, but can hydrolyze under extreme pH.

Operational Directive: Treat this substance as a Potentially Reactive Organic Nitrile . Strict segregation from acidic waste streams is non-negotiable.

Hazard Assessment & Segregation Logic

The primary risk in disposing of this compound is not its inherent instability, but its incompatibility with common laboratory waste streams .

The Mechanistic Risk: Acid Hydrolysis

The cyano group attached to the methyl-cyclopropyl scaffold is susceptible to hydrolysis. In the presence of strong acids (common in "Aqueous Acid" waste bins), the following reaction can occur, releasing toxic hydrogen cyanide gas:



However, under specific conditions or catalytic presence, immediate off-gassing of HCN is a critical risk.[1]
Segregation Protocol (Self-Validating System)

To ensure safety, you must follow a "Check-Verify-Segregate" workflow.[1]

SegregationLogic Start Waste Generation: N-[cyano(cyclopropyl)methyl]benzamide StateCheck Physical State? Start->StateCheck Solid Solid Waste StateCheck->Solid Liquid Liquid/Solvent Waste StateCheck->Liquid BinA Solid Hazardous Waste (Double Bagged) Solid->BinA Trace Contamination AcidCheck Contains Acids? Liquid->AcidCheck BinB Non-Halogenated Organic (pH > 7 Verified) AcidCheck->BinB No (Neutral/Basic) BinC DO NOT MIX Neutralize First AcidCheck->BinC Yes (Acidic) BinC->BinB After Neutralization

Figure 1: Waste Stream Segregation Decision Tree. Note the critical checkpoint at "Contains Acids" to prevent HCN generation.[1]

Detailed Disposal Procedures

A. Solid Waste (Pure Compound or Contaminated Solids)
  • Applicability: Expired pure substance, contaminated weighing boats, gloves, and paper towels.

  • Protocol:

    • Containment: Place waste in a clear, polyethylene bag (minimum 2 mil thickness).

    • Secondary Containment: Seal the first bag and place it inside a second bag (Double-Bagging).

    • Labeling: Affix a hazardous waste tag.

      • Constituents: "N-[cyano(cyclopropyl)methyl]benzamide"[1]

      • Hazard Checkbox: Toxic, Irritant.[2]

      • Note: Write "ORGANIC NITRILE - NO ACIDS" prominently on the tag.

    • Disposal Path: High-temperature incineration. The cyclopropyl ring provides high calorific value, ensuring complete destruction of the organic skeleton.

B. Liquid Waste (Mother Liquors/Solutions)
  • Applicability: Reaction mixtures or HPLC eluents containing the compound.

  • Protocol:

    • Solvent Compatibility: Segregate based on the solvent (Halogenated vs. Non-Halogenated).

    • pH Verification:

      • Test: Dip a pH strip into the waste container before addition.

      • Requirement: pH must be

        
        .
        
      • Action: If acidic, neutralize with saturated Sodium Bicarbonate (

        
        ) or dilute Sodium Hydroxide (
        
        
        
        ) before adding the nitrile compound.
    • Container: High-density polyethylene (HDPE) or glass carboy.

    • Venting: Use a vented cap (e.g., Eco-Funnel) to prevent pressure buildup from potential volatile solvent off-gassing.

Data Summary: Waste Stream Specifications
ParameterSpecificationRationale
Waste Code (RCRA) D001 (Ignitable) / D003 (Reactive*)D003 applies if cyanide generation is possible.[1] Treat as such for safety.
pH Limit > 7.0 (Basic/Neutral) Prevents protonation of the cyano group and HCN release.[1]
Incompatible Materials Strong Acids, Strong OxidizersAcid = Toxic Gas; Oxidizer = Fire (Cyclopropyl ring is fuel-rich).[1]
Destruction Method Incineration Required to break the N-C bonds and destroy the cyclopropyl ring.[1]

Emergency Contingencies: Spill Management

In the event of a spill, the "Standard Organic Spill" protocol must be modified to account for the nitrile hazard.

Do NOT use:

  • Acidic absorbents (e.g., citric acid based neutralizers).

  • Bleach (Sodium Hypochlorite) initially (can react violently with some amides/nitriles depending on concentration).

Spill Response Workflow:

SpillResponse Assess 1. Assess Volume & Ventilation PPE 2. Don PPE (Nitrile Gloves + Resp) Assess->PPE Absorb 3. Absorb (Vermiculite/Sand) PPE->Absorb Clean 4. Soap/Water Wash (pH > 7) Absorb->Clean Dispose 5. Seal as Hazardous Waste Clean->Dispose

Figure 2: Spill Response Workflow. Emphasis on inert absorbents (Vermiculite) rather than chemical neutralizers.[1]

Regulatory & Compliance Context

While this specific intermediate may not have a dedicated "U" or "P" list number under US EPA RCRA regulations, it falls under the "Characteristic" definitions:

  • Ignitability (D001): Due to the organic solvent matrix usually accompanying the waste.

  • Reactivity (D003): Applied to cyanide-bearing waste that can generate toxic gases when exposed to pH conditions between 2 and 12.5.

Documentation Requirement: Ensure your waste manifest explicitly lists "Organic Nitriles" to inform the downstream incineration facility. This allows them to adjust their scrubber systems to handle Nitrogen Oxide (


) emissions generated during the combustion of the benzamide and nitrile nitrogens.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Nitriles: Hazard Recognition. [Link][1]

  • PubChem. (2024). Compound Summary: Benzamide Derivatives. National Library of Medicine. [Link]

Sources

Handling

Personal protective equipment for handling N-[cyano(cyclopropyl)methyl]benzamide

Topic: CAS: 1315368-09-2 Role: Senior Application Scientist / Laboratory Safety Lead Executive Safety Directive Status: Bioactive Intermediate / Toxicological Data Limited Default Protocol: Occupational Exposure Band (OE...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: CAS: 1315368-09-2 Role: Senior Application Scientist / Laboratory Safety Lead

Executive Safety Directive

Status: Bioactive Intermediate / Toxicological Data Limited Default Protocol: Occupational Exposure Band (OEB) 3 (Estimated)

As a Senior Application Scientist, my directive is clear: Absence of evidence is not evidence of absence. While specific toxicological data for N-[cyano(cyclopropyl)methyl]benzamide (CAS 1315368-09-2) is often listed as "not fully investigated" in vendor SDS, its chemical structure—an


-amino nitrile derivative—mandates strict containment.

The Core Hazard: The cyano group attached to a secondary carbon (alpha to the amide nitrogen) presents a risk of metabolic release of cyanide or direct alkylation. Furthermore, organic nitriles are notorious for permeating standard laboratory glove materials.

Do not handle this compound on an open bench.

Hazard Identification & Risk Assessment

Before selecting PPE, we must define the enemy. This molecule presents a "Triple Threat" profile:

Hazard ComponentMechanism of ActionCritical Risk
The Nitrile Moiety Skin PermeationOrganic nitriles can diffuse through thin rubber rapidly. Once absorbed, potential for systemic toxicity exists.
The Solid State Dust GenerationAs a crystalline solid, static charge can aerosolize particles during weighing, leading to inhalation exposure.
Unknown Bioactivity PharmacophoreThis structure resembles cathepsin or kinase inhibitor intermediates. Assume potent biological activity (sensitizer/reproductive toxin).

PPE Selection Matrix

This system is designed to create redundancy. If one barrier fails, the next captures the hazard.

Tier 1: Personal Barriers (The "Last Line of Defense")
Protection ZoneRequired EquipmentTechnical Specification & Rationale
Hand Protection Double Nitrile Gloves (Specific Thickness)Outer: 5-8 mil Nitrile (Extended Cuff).Inner: 4 mil Nitrile (Standard).Rationale: Standard latex is permeable to organic nitriles. Double gloving provides a "breakthrough time" buffer. Change outer gloves every 30 minutes or immediately upon splash.
Respiratory P100 / N95 (Context Dependent)Handling Solid: N95 minimum; P100 recommended if outside a hood (Emergency only).In Solution: Half-face respirator with Organic Vapor/Acid Gas cartridges (OV/AG) if fume hood failure occurs.
Eye/Face Chemical Splash Goggles Safety glasses are insufficient for powders that can drift behind lenses. Goggles provide a seal against dust and splashes.
Body Tyvek® Lab Coat (Disposable)Cotton lab coats retain particulates. Use a disposable, non-woven polyethylene coat (e.g., Tyvek) with elastic cuffs to prevent wrist exposure.

Operational Workflow: The "Zero-Contact" Protocol

This workflow minimizes the probability of PPE contamination.[1][2]

HandlingProtocol cluster_Active Active Handling Zone Start START: Risk Assessment CheckEng Verify Engineering Controls (Fume Hood > 100 fpm) Start->CheckEng Donning Don PPE Sequence: Suit -> Boots -> Inner Glove -> Goggles -> Outer Glove CheckEng->Donning Weighing Weighing/Transfer (Use Static Gun + Balance Enclosure) Donning->Weighing Solubilization Dissolution (Keep vessel closed) Weighing->Solubilization Doffing Doffing Sequence: Outer Glove -> Suit -> Goggles -> Inner Glove -> Wash Weighing->Doffing Spill Event Decon Decontamination (Wipe containers with 10% Bleach/Ethanol) Solubilization->Decon Decon->Doffing End END: Log Usage Doffing->End

Figure 1: The "Zero-Contact" operational logic flow ensures that decontamination occurs before PPE removal, preventing secondary exposure outside the containment zone.

Detailed Protocol Steps:
  • Engineering Control Verification:

    • Ensure Chemical Fume Hood is operating at 80–100 fpm face velocity.

    • Place a disposable absorbent pad (chux) on the work surface to capture micro-spills.

  • Weighing (The Critical Moment):

    • Insight: Static electricity is the enemy of safety with dry powders.

    • Use an antistatic gun on the weighing boat and spatula before transfer.

    • Never weigh directly on the balance pan; use a secondary containment vessel.

  • Solvent Handling:

    • Once dissolved, the permeation risk increases. If using DMSO or DMF (common for benzamides), be aware that these solvents act as "carriers," dragging the toxicant through skin/gloves faster than the pure solid.

  • Decontamination:

    • Wipe down the exterior of the flask/vial with a paper towel dampened with Ethanol/Water before removing it from the hood.

    • Dispose of the wipe immediately into solid hazardous waste.

Waste Disposal & Deactivation

Improper disposal is a common compliance failure. Do not treat this as general organic waste.

Waste StreamClassificationDisposal Method
Solid Waste Toxic Organic Solid Double-bag in clear polyethylene. Label as "Contains Nitrile/Benzamide Derivative." Incineration required.
Liquid Waste Toxic Organic Liquid Segregate from oxidizers. If acidic conditions are possible in the waste stream, adjust pH to >9 to prevent HCN evolution (precautionary).
Sharps/Glass Contaminated Sharps Chemically contaminated sharps container. Do not rinse; dispose of directly.

Deactivation Solution: For cleaning spills, use a 10% Sodium Hypochlorite (Bleach) solution. The hypochlorite oxidizes the nitrile/cyanide functionality (though slow for organic nitriles, it is the standard first-pass deactivation). Follow with a water rinse.[3][4]

Emergency Response

  • Skin Contact: Immediately strip contaminated clothing.[3][4] Wash with soap and water for 15 minutes . Do not use solvent (ethanol) to wash skin; it increases absorption.

  • Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by trained personnel.

  • Cyanide Antidote: While the risk of acute cyanide poisoning from this specific intermediate is lower than simple salts (e.g., KCN), facilities handling gram-scale quantities of alpha-amino nitriles should review their Cyanide Antidote Kit availability (e.g., Hydroxocobalamin) as a precaution.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Chemical Protective Clothing. United States Department of Labor. [Link]

  • Centers for Disease Control and Prevention (CDC) - NIOSH. (2019). NIOSH Pocket Guide to Chemical Hazards: Cyanides (as CN).[Link]

Sources

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

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